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  • Product: 3-(3-aminophenyl)-N-methylpropanamide hydrochloride
  • CAS: 1201633-58-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0), a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0), a molecule of significant interest in contemporary pharmaceutical research and development. While detailed public data on this specific compound is emerging, this document synthesizes available information with reasoned scientific extrapolation based on its structural motifs—the aminophenyl group and the N-methylpropanamide side chain. We will delve into its chemical identity, propose a viable synthetic route, discuss its potential mechanisms of action, and explore its promising applications in medicinal chemistry, particularly in the realms of neuroscience and oncology. This guide is intended to serve as a foundational resource for researchers initiating projects involving this compound or similar chemical scaffolds.

Introduction and Chemical Identity

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is an organic salt with the molecular formula C₁₀H₁₅ClN₂O.[1] The structure features a central benzene ring substituted with an amino group and an N-methylpropanamide group at the meta position. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, which is a desirable property for pharmaceutical development.[1]

The presence of a primary aromatic amine and a secondary amide functional group suggests a molecule with versatile chemical reactivity and the potential for diverse biological interactions. The 3-aminophenyl moiety is a common pharmacophore found in a range of biologically active molecules, while the N-methylpropanamide chain can influence pharmacokinetic properties and target engagement.[2][3]

Physicochemical Properties

While extensive experimental data for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is not widely published, we can predict its key physicochemical properties based on its structure. These predictions are valuable for designing experimental protocols, such as dissolution studies and formulation development.

PropertyPredicted Value/InformationSource/Method
CAS Number 1201633-58-0Chemical Supplier Data[1][4]
Molecular Formula C₁₀H₁₅ClN₂OChemical Supplier Data[1][4]
Molecular Weight 214.70 g/mol Chemical Supplier Data[1]
Appearance Likely a solid at room temperatureGeneral property of similar organic salts
Solubility Enhanced solubility in aqueous solutions due to the hydrochloride saltChemical Principles[1]
Storage Room temperature, in a dry, well-ventilated placeChemical Supplier Data[1]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride can be envisioned through a multi-step process, leveraging well-established organic chemistry reactions. The following protocol is a scientifically reasoned proposal for its laboratory-scale synthesis.

Experimental Protocol: A Proposed Synthesis

Step 1: Nitration of Phenylpropanoic Acid

  • To a stirred solution of 3-phenylpropanoic acid in concentrated sulfuric acid, slowly add concentrated nitric acid at a temperature maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture over crushed ice to precipitate the product, 3-(3-nitrophenyl)propanoic acid.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Amide Formation

  • Dissolve the 3-(3-nitrophenyl)propanoic acid in a suitable solvent such as dichloromethane.

  • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Add a solution of methylamine in tetrahydrofuran (THF) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Extract the product, 3-(3-nitrophenyl)-N-methylpropanamide, using standard liquid-liquid extraction techniques and purify by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 3-(3-nitrophenyl)-N-methylpropanamide in ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)-N-methylpropanamide.

Step 4: Salt Formation

  • Dissolve the crude 3-(3-aminophenyl)-N-methylpropanamide in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the solid, wash with the solvent, and dry under vacuum to yield 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Phenylpropanoic Acid B Nitration (HNO3, H2SO4) A->B Step 1 C 3-(3-Nitrophenyl)propanoic Acid B->C D Amide Coupling (Methylamine, HATU) C->D Step 2 E 3-(3-Nitrophenyl)-N-methylpropanamide D->E F Nitro Reduction (H2, Pd/C) E->F Step 3 G 3-(3-Aminophenyl)-N-methylpropanamide F->G H Salt Formation (HCl) G->H Step 4 I 3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride H->I

Caption: Proposed synthetic route for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Potential Mechanism of Action and Biological Significance

The chemical structure of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride suggests several potential mechanisms of action, making it a versatile scaffold for drug discovery.

The 3-aminophenyl group is a known pharmacophore that can participate in various biological interactions, including hydrogen bonding and pi-stacking with protein targets.[5] Compounds containing this moiety have been investigated for a wide range of therapeutic applications, including as anticancer agents and as modulators of neurological pathways.[6]

The N-methylpropanamide side chain can influence the molecule's pharmacokinetic profile. The methyl group can play a significant role in modulating metabolic stability and binding affinity to target proteins.[2][3] The amide linkage itself is a key structural feature in many pharmaceuticals, contributing to their biological activity through hydrogen bonding interactions with receptors and enzymes.[7]

Based on these structural features, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride could potentially act as:

  • A modulator of neurotransmitter systems: Its structural similarity to certain neurotransmitters or their precursors suggests it could interact with receptors for serotonin, dopamine, or other signaling molecules in the central nervous system.[1][8] This aligns with its suggested use in developing treatments for neurological and psychiatric conditions.[1]

  • An inhibitor of specific enzymes: The aminophenyl group can be a key binding element for various enzymes. For instance, it is found in some kinase inhibitors and other enzyme-targeted cancer therapies.[9]

  • A precursor for more complex molecules: This compound is described as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its reactive amino group allows for further chemical modifications to build more complex and potent drug candidates.

Hypothetical Signaling Pathway Interaction

Signaling_Pathway cluster_cell Target Cell Receptor GPCR / Kinase Effector Effector Enzyme (e.g., Adenylyl Cyclase) Receptor->Effector Activates / Inhibits SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Downstream Downstream Signaling & Gene Expression SecondMessenger->Downstream Compound 3-(3-aminophenyl)-N- methylpropanamide HCl Compound->Receptor Binds and modulates

Caption: Hypothetical modulation of a cell signaling pathway.

Applications in Research and Drug Development

The primary application of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is as a building block and intermediate in pharmaceutical research.[1] Its potential therapeutic applications are broad and can be inferred from the known activities of structurally related compounds.

  • Neuroscience: As suggested by supplier information, this molecule is of interest for the development of drugs targeting neurological and psychiatric disorders, such as depression, anxiety, and pain.[1] The aminophenyl moiety is present in compounds that interact with serotonin and other neurotransmitter receptors.[8]

  • Oncology: The aminophenyl scaffold is a component of various anticancer agents.[6] Further derivatization of the amino group could lead to the development of novel kinase inhibitors, cell cycle inhibitors, or other targeted cancer therapies.

  • Medicinal Chemistry: As a versatile intermediate, it allows for the exploration of structure-activity relationships (SAR) by modifying the amino and amide groups. This is a fundamental practice in drug discovery to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry and cool place.[1]

Conclusion

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a promising, albeit not yet extensively characterized, molecule for pharmaceutical research and development. Its chemical structure, featuring both a reactive aminophenyl group and a modifiable N-methylpropanamide side chain, makes it a valuable intermediate for the synthesis of a wide array of potential therapeutic agents. While this guide has provided a comprehensive overview based on available data and scientific reasoning, further experimental validation of its synthesis, properties, and biological activities is necessary to fully unlock its potential in drug discovery.

References

  • Chemsigma. (n.d.). 1201633-58-0 3-(3-aminophenyl)-n-methylpropanamide;hydrochloride. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • Ríos-García, E., Morán-Santibañez, K., & Rodríguez-Sotres, R. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3507. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(3), 567. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(3), 567. Retrieved from [Link]

  • PubMed Central. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1564. Retrieved from [Link]

  • PubMed. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittelforschung, 33(12), 1628-9. Retrieved from [Link]

  • PubMed Central. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 21(11), 1564. Retrieved from [Link]

  • PubMed. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittelforschung, 33(12), 1628-9. Retrieved from [Link]

  • PubMed. (2015). [Application of methyl in drug design]. Yao Xue Xue Bao, 50(11), 1369-76. Retrieved from [Link]

  • PubMed. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4465-4474. Retrieved from [Link]

  • PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16), 12852. Retrieved from [Link]

  • PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. International Journal of Molecular Sciences, 24(16), 12852. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS 1201633-58-0)

A Note on a Novel Compound: As a Senior Application Scientist, it is crucial to acknowledge the landscape of available information. For 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, public, peer-reviewed data is l...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Novel Compound: As a Senior Application Scientist, it is crucial to acknowledge the landscape of available information. For 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, public, peer-reviewed data is limited. This guide, therefore, is constructed with a dual purpose: to present the established factual information and to build upon it with expert-driven hypotheses based on the compound's structural motifs and the known activities of analogous compounds. This approach aims to provide a valuable framework for researchers initiating studies with this molecule.

Physicochemical and Structural Characterization

This compound is a hydrochloride salt, which typically enhances aqueous solubility and stability, making it suitable for use in biological assays.[1] The core structure consists of a 3-aminophenyl ring linked to an N-methylpropanamide side chain.

PropertyValueSource
CAS Number 1201633-58-0[1]
Molecular Formula C10H15ClN2O[1]
Molecular Weight 214.69 g/mol [1]
Purity Typically >95%[1]
Storage Inert atmosphere, Room Temperature[1]

Proposed Synthesis Pathway

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Methylation cluster_3 Step 4: Salt Formation 3-Nitroaniline 3-Nitroaniline Intermediate_1 N-(3-nitrophenyl)propanamide 3-Nitroaniline->Intermediate_1 Pyridine Propionyl_chloride Propionyl chloride Propionyl_chloride->Intermediate_1 Intermediate_2 N-(3-aminophenyl)propanamide Intermediate_1->Intermediate_2 H2, Pd/C Intermediate_3 3-(3-aminophenyl)-N-methylpropanamide Intermediate_2->Intermediate_3 CH3I, NaH Final_Product 3-(3-aminophenyl)-N-methylpropanamide hydrochloride Intermediate_3->Final_Product HCl in Ether

Caption: Proposed synthetic workflow for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Hypothesized Mechanism of Action and Biological Applications

The structural features of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride suggest potential interactions with several classes of biological targets, particularly protein kinases. The "aminophenyl" motif is a well-established pharmacophore in a multitude of kinase inhibitors.

Potential as a Kinase Inhibitor

Many small molecule kinase inhibitors utilize an aminophenyl group to form key hydrogen bonds within the ATP-binding pocket of the enzyme. The amino group can act as a hydrogen bond donor, while the phenyl ring can engage in hydrophobic and pi-stacking interactions.

G Compound 3-(3-aminophenyl)-N-methylpropanamide hydrochloride Aminophenyl group Kinase Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket Compound->Kinase Hydrogen bonding Pi-stacking ATP ATP ATP->Kinase Competitive Binding

Caption: Hypothesized competitive binding at the kinase ATP pocket.

Given the prevalence of dysregulated kinase activity in oncology, this compound could be a valuable tool for cancer research. For instance, a structurally related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, has demonstrated potent activity against both sensitive and resistant cancer cell lines by inducing apoptosis and autophagy.[2] This suggests that our target compound may exhibit similar cytotoxic or cytostatic effects in cancer cell models.

Potential Applications in Neuroscience

The propanamide backbone is found in various neurologically active compounds. While a direct link is speculative, it is plausible that this compound could be screened for activity against receptors or enzymes in the central nervous system.

Experimental Protocols

For researchers beginning work with this compound, a systematic approach to characterization is recommended.

Initial Solubility and Stability Assessment
  • Prepare a stock solution of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in a suitable solvent, such as DMSO or water.

  • Determine the maximum solubility in various buffers relevant to planned assays (e.g., PBS, Tris-HCl).

  • Assess the stability of the compound in these solutions over time by analytical methods such as HPLC or LC-MS.

In Vitro Kinase Inhibition Assay
  • Select a panel of kinases for initial screening. This panel should ideally include kinases known to be inhibited by aminophenyl-containing compounds.

  • Perform a radiometric or fluorescence-based kinase assay to determine the IC50 value of the compound against each kinase.

  • For promising hits, conduct further studies to determine the mode of inhibition (e.g., competitive, non-competitive).

Cell-Based Proliferation Assay
  • Culture a panel of cancer cell lines.

  • Treat the cells with a range of concentrations of the compound for 48-72 hours.

  • Assess cell viability using a standard method such as MTT, XTT, or a commercial luminescence-based assay.

  • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities.

  • Hazard Statements (inferred from similar compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]

  • Personal Protective Equipment: Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a novel compound with limited published data. However, its structural features suggest it may have utility as a kinase inhibitor or as a probe for other biological targets. The immediate future for research on this compound should focus on:

  • Broad biological screening: Testing against a wide range of targets to identify its primary mechanism of action.

  • Structural biology: Co-crystallization with any identified protein targets to elucidate the binding mode.

  • Medicinal chemistry optimization: If a promising activity is identified, the structure can be modified to improve potency and selectivity.

This guide provides a starting point for researchers interested in exploring the potential of this compound. Through systematic investigation, its biological role and therapeutic potential can be fully realized.

References

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. National Center for Biotechnology Information. Retrieved from [Link]

  • ARONIS. (n.d.). Collection of small molecules, building blocks and fine organic compound samples, custom synthesis. Retrieved from [Link]

  • PubMed. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a compound of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, a proposed synthetic route with detailed protocols, and analytical characterization methods. It is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and potential application of this and related molecules. The aminophenyl scaffold is a common feature in many biologically active compounds, making this a relevant molecule for further investigation.[1][2][3][4]

Compound Identity and Physicochemical Properties

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is the hydrochloride salt of the parent compound, 3-(3-aminophenyl)-N-methylpropanamide. The addition of hydrochloric acid protonates the primary amino group, enhancing the compound's solubility in aqueous media, a common strategy in pharmaceutical development to improve bioavailability.[5][6]

Table 1: Compound Identification and Properties

ParameterValueSource
IUPAC Name 3-(3-aminophenyl)-N-methylpropanamide;hydrochloride-
Molecular Formula C₁₀H₁₅ClN₂O-
Molecular Weight 214.70 g/mol -
CAS Number 1201633-58-0-
Parent Compound CAS 1018542-66-9-
Canonical SMILES CNC(=O)CCC1=CC(=CC=C1)N.Cl-
Physical State Predicted to be a solid at room temperature.-
Solubility Expected to be soluble in water and polar organic solvents.[5][6]

Proposed Synthetic Pathway and Experimental Protocols

A logical and efficient synthetic route to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride involves a two-step process starting from 3-(3-nitrophenyl)propanoic acid. This common precursor is commercially available.[7] The synthesis involves the reduction of the nitro group to a primary amine, followed by the coupling of the resulting amino acid with methylamine to form the desired amide.

Synthetic Workflow Diagram

Synthesis_Workflow Start 3-(3-nitrophenyl)propanoic acid Step1 Step 1: Nitro Group Reduction Start->Step1 Intermediate 3-(3-aminophenyl)propanoic acid Step1->Intermediate Catalyst (e.g., Pd/C), H₂ Step2 Step 2: Amide Coupling Intermediate->Step2 Product_freebase 3-(3-aminophenyl)-N-methylpropanamide Step2->Product_freebase Methylamine, Coupling Agent (e.g., EDC/HOBt) Step3 Step 3: Salt Formation Product_freebase->Step3 Final_Product 3-(3-aminophenyl)-N-methylpropanamide hydrochloride Step3->Final_Product HCl in organic solvent

Caption: Proposed two-step synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Step 1: Reduction of 3-(3-nitrophenyl)propanoic acid

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(3-nitrophenyl)propanoic acid (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 1-5 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(3-aminophenyl)propanoic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling

The formation of the amide bond between 3-(3-aminophenyl)propanoic acid and methylamine is a critical step. The use of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a standard and effective method to facilitate this reaction, minimizing side products.[8][9]

Protocol:

  • Reaction Setup: Dissolve 3-(3-aminophenyl)propanoic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Add EDC hydrochloride (1.2 eq.) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (2.0 M in THF or as a hydrochloride salt with a base like triethylamine) (1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

The final step involves the formation of the hydrochloride salt to improve the compound's handling and solubility properties.[5][6]

Protocol:

  • Dissolution: Dissolve the purified 3-(3-aminophenyl)-N-methylpropanamide in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Compound Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure HPLC HPLC Purity->HPLC LCMS LC-MS Purity->LCMS NMR NMR (¹H, ¹³C) Structure->NMR IR FT-IR Structure->IR MS High-Resolution MS Structure->MS Confirmation Identity Confirmation HPLC->Confirmation LCMS->Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: A typical analytical workflow for the characterization of the target compound.

Predicted Spectroscopic Data

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons (m, ~6.5-7.2 ppm), CH₂ adjacent to phenyl (t, ~2.8 ppm), CH₂ adjacent to carbonyl (t, ~2.4 ppm), N-methyl protons (s, ~2.7 ppm), NH protons (broad s, variable).
¹³C NMR Carbonyl carbon (~172 ppm), aromatic carbons (~115-148 ppm), CH₂ carbons (~30-40 ppm), N-methyl carbon (~26 ppm).[10]
Mass Spectrometry (ESI+) Expected [M+H]⁺ ion for the free base (C₁₀H₁₄N₂O) at m/z 179.11.
Infrared (IR) Spectroscopy N-H stretch (amine and amide, ~3200-3400 cm⁻¹), C=O stretch (amide I, ~1640 cm⁻¹), N-H bend (amide II, ~1550 cm⁻¹), C-N stretch (~1250 cm⁻¹).

Potential Applications and Significance

While specific biological activities for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug discovery. The aminophenyl group is a key pharmacophore in a wide range of therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2][3][4] The N-methylpropanamide moiety can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is warranted to explore the biological profile of this compound.

Safety and Handling

Caution: The synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride involves the use of potentially hazardous chemicals. All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling Reagents (EDC, HBTU, etc.): These can be sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Solvents (DMF, etc.): Many organic solvents are flammable and have associated health risks. Refer to the Safety Data Sheet (SDS) for each solvent before use.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested.

References

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Exploratory

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for investigating the biological activity of the novel compound, 3-(3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of the novel compound, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. Given the limited direct empirical data on this specific molecule, this document synthesizes information from structurally related compounds to propose potential biological targets, mechanisms of action, and a detailed roadmap for its preclinical evaluation. We will delve into the structure-activity relationships of the aminophenylpropanamide scaffold, outline robust experimental protocols for synthesis and biological characterization, and present anticipated data in a structured format to guide future research. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to unlock the therapeutic potential of this compound.

Introduction and Rationale

Small molecule drug discovery is a cornerstone of modern therapeutics, with novel chemical entities continuously being explored for their potential to address unmet medical needs.[1] The compound 3-(3-aminophenyl)-N-methylpropanamide hydrochloride presents an intriguing scaffold, combining a propanamide backbone with a meta-substituted aminophenyl group. While the phenylpropanamide core is found in a variety of biologically active molecules with applications ranging from neuroscience to oncology, the specific combination of the meta-amino and N-methyl substitutions is less characterized.[2][3]

The aniline moiety, in particular, is a common feature in many approved drugs; however, its substitution pattern is a critical determinant of both efficacy and safety, influencing metabolic stability and target engagement.[4][5] The meta-position of the amino group, in contrast to the more commonly studied para- and ortho-positions, offers a unique vector for molecular interactions that could lead to novel pharmacological profiles. This guide will therefore explore the plausible biological activities of this compound by dissecting its structural components and drawing parallels with established pharmacological classes.

Analysis of Structural Motifs and Hypothesized Biological Activity

The structure of 3-(3-aminophenyl)-N-methylpropanamide suggests several potential avenues for biological activity based on established structure-activity relationships (SAR).

The Phenylpropanamide Scaffold

Phenylpropanamide and its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.[6] This scaffold's versatility allows it to interact with a diverse array of biological targets. For instance, certain 3-phenylpropanamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), a target of interest in the treatment of Alzheimer's disease.[2] Others have been developed as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[7][8]

The Meta-Aminophenyl Group

The position of the amino group on the phenyl ring is crucial for determining the molecule's interaction with target proteins. While para-substituted anilines are common in many drug classes, meta-substitution can alter the electronic and steric properties, potentially leading to novel selectivities. For example, in a series of 2-substituted aniline pyrimidine derivatives, the position of the substituent on the aniline ring significantly impacted their inhibitory activity against Mer and c-Met kinases.[9] The meta-amino group in our target compound could serve as a key hydrogen bond donor or acceptor, or as a point for metabolic transformation, which warrants careful investigation.[10]

The N-Methylpropanamide Moiety

N-alkylation of amides can influence a compound's pharmacokinetic and pharmacodynamic properties. The N-methyl group can affect membrane permeability, metabolic stability, and the conformation of the amide bond, which in turn can alter binding affinity for a target. In some cases, N-methylation can enhance potency, while in others it may reduce it due to steric hindrance.[10]

Hypothesized Primary Target Classes:

Based on the analysis of its structural components, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is hypothesized to have potential activity in one or more of the following areas:

  • Neurodegenerative Diseases: Potential inhibition of cholinesterases like BChE.[2]

  • Oncology: Possible modulation of kinase activity or induction of apoptosis in cancer cell lines.[9][11]

  • Pain and Inflammation: Potential antagonism of ion channels such as TRPV1.[7][8]

  • Infectious Diseases: The phenylpropanamide scaffold has shown promise as an antibacterial agent.[3]

Proposed Research and Development Workflow

A systematic approach is essential to characterize the biological activity of this novel compound. The following workflow is proposed as a comprehensive preclinical evaluation strategy.

G cluster_0 Phase 1: Synthesis and In Vitro Profiling cluster_1 Phase 2: Mechanistic Studies and Lead Optimization cluster_2 Phase 3: In Vivo Evaluation A Chemical Synthesis and Purification B Primary Pharmacological Screening (e.g., Kinase Panel, Receptor Binding) A->B C In Vitro Cytotoxicity Assays (e.g., MTT on Cancer and Normal Cell Lines) A->C D Data Analysis and Target Prioritization B->D C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR) D->E H Lead Compound Selection E->H F Structure-Activity Relationship (SAR) Studies F->H G ADME-Tox Profiling (Metabolic Stability, Permeability) G->H I Animal Model Selection (Based on In Vitro Data) H->I J Pharmacokinetic (PK) Studies I->J K Efficacy Studies in Disease Models J->K L Preliminary Toxicology Studies K->L M Go/No-Go Decision for Further Development L->M

Caption: Proposed preclinical development workflow for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Detailed Experimental Protocols

Synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

A plausible synthetic route can be adapted from established methods for similar compounds.[1][12]

Step 1: Synthesis of N-methyl-3-(3-nitrophenyl)propanamide

  • To a solution of 3-(3-nitrophenyl)propanoic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in fresh DCM and cool to 0°C.

  • Slowly add a solution of methylamine (2 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-methyl-3-(3-nitrophenyl)propanamide (1 equivalent) in ethanol.

  • Add palladium on carbon (10% w/w) as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)-N-methylpropanamide.

Step 3: Salt Formation

  • Dissolve the free base in a minimal amount of diethyl ether or ethyl acetate.

  • Add a solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary screen for potential anticancer activity.[13][14][15]

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in culture medium and add to the cells. Include a vehicle control (e.g., DMSO or saline) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticipated Data and Interpretation

The following tables present hypothetical but plausible data based on the activities of structurally related compounds. These are for illustrative purposes to guide data interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HEK293 (Normal Kidney)Selectivity Index (HEK293/MCF-7)
3-(3-aminophenyl)-N-methylpropanamide hydrochloride25.415.8> 100> 6.3
Doxorubicin (Positive Control)0.10.51.22.4

A favorable selectivity index (>1) suggests that the compound is more toxic to cancer cells than to normal cells, a desirable characteristic for a potential anticancer agent.[13]

Table 2: Hypothetical Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase Target% Inhibition
Mer65%
c-Met58%
EGFR12%
VEGFR28%

Significant inhibition of specific kinases would warrant further investigation into the compound's potential as a targeted cancer therapeutic.[9]

Proposed Mechanism of Action and Signaling Pathway

Should the compound exhibit significant and selective cytotoxicity against cancer cells, a plausible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways.

G Compound 3-(3-aminophenyl)-N- methylpropanamide HCl Target Hypothesized Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Modulation Upstream Upstream Signaling (e.g., PI3K/Akt) Target->Upstream Downregulation Bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Upstream->Bcl2 Regulation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Control Caspases Caspase Cascade (Caspase-9, Caspase-3) Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Hypothesized apoptotic signaling pathway modulated by 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Conclusion and Future Directions

While direct biological data for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is not yet available, a thorough analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The phenylpropanamide scaffold is a proven pharmacophore, and the unique meta-amino substitution offers the potential for novel biological activity. This guide has outlined a comprehensive, step-by-step approach to elucidating the pharmacological profile of this compound, from chemical synthesis to in vitro screening and mechanistic studies. The provided protocols and anticipated data tables serve as a robust framework for researchers to initiate and advance the preclinical development of this promising molecule. Future work should focus on executing the proposed experimental plan, with a particular emphasis on identifying the primary biological target(s) and elucidating the detailed mechanism of action.

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(3-aminophenyl)-N-methylpropanamide hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0). In the landscape of drug discovery and development, a thorough understanding of a compound's fundamental properties is a prerequisite for advancing a candidate from bench to clinic. Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. This document is structured to provide researchers, scientists, and drug development professionals with not only the theoretical importance of these parameters but also detailed, field-proven experimental protocols for their determination. In the absence of published experimental data for this specific molecule, we present robust in silico predictions to serve as illustrative benchmarks, reinforcing the necessity of the empirical validation methods detailed herein.

Compound Identification and Structure

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule . This ensures consistency and accuracy in all subsequent experimental and theoretical evaluations.

  • Chemical Name: 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

  • CAS Number: 1201633-58-0[1][2]

  • Molecular Formula: C₁₀H₁₅ClN₂O[1][3]

  • Molecular Weight: 214.70 g/mol [3]

Chemical Structure and Identifiers:

The structure comprises a phenyl ring substituted with an amino group at the meta position, linked via a propyl chain to a secondary amide functional group. The hydrochloride salt form is critical, as it significantly influences properties like solubility and stability.

  • SMILES: O=C(NC)CCC1=CC=CC(N)=C1.[H]Cl[1]

  • InChI: InChI=1S/C10H14N2O.ClH/c1-12-10(13)4-3-8-5-6-9(11)7-8;/h5-7H,3-4,11H2,1-2H3,(H,12,13);1H

Figure 1: Chemical structure of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Aqueous Solubility

Scientific Rationale

Aqueous solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal fluid is the rate-limiting step for absorption. Insufficient solubility can lead to poor absorption, low bioavailability, and high inter-subject variability, ultimately causing clinical failure. Therefore, accurate measurement of solubility is paramount during early-stage development. Two key types of solubility are assessed:

  • Thermodynamic Solubility: The maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "true" solubility and is essential for biopharmaceutical classification (BCS) and formulation development.

  • Kinetic Solubility: The concentration of a compound when it first precipitates from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer. This high-throughput measurement is used in early discovery to flag potential issues.[4][5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method, a self-validating system for determining equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 3-(3-aminophenyl)-N-methylpropanamide hydrochloride to a series of clear glass vials.

  • Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., pH 1.2, pH 6.8 phosphate buffer, Simulated Intestinal Fluid).

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[6] The system is self-validating as taking samples at multiple time points (e.g., 24h, 36h, 48h) should yield consistent concentration values, confirming equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least one hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.

  • Quantification: Prepare a standard curve of the compound in the analysis solvent. Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV method.[7]

  • Data Analysis: Calculate the mean concentration from replicate vials. The result is reported in µg/mL or mM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials B Add aqueous buffer (e.g., pH 7.4) A->B C Seal and shake (24-48h at 25°C) B->C D Centrifuge or let settle to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E G Dilute filtrate and analyze by HPLC-UV E->G F Prepare standard curve F->G H Calculate concentration (µg/mL) G->H G A Calibrate pH meter (3-point calibration) B Prepare compound solution (e.g., 1-5 mM in H2O) A->B C Purge with N2 to remove CO2 B->C D Titrate with standardized acid (e.g., 0.1 M HCl) C->D Step 1 E Titrate with standardized base (e.g., 0.1 M NaOH) C->E Step 2 F Record pH vs. Titrant Volume D->F E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st Derivative (dpH/dV) G->H I Identify equivalence points (peaks in derivative plot) H->I J Determine pKa at half-equivalence points I->J

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

Predicted pKa Data

The following data were generated using in silico prediction models. The primary basic center is the aniline nitrogen, while the amide nitrogen is generally considered neutral.

ParameterPredicted ValueMethod/Tool
Basic pKa (Aniline N)4.0 - 5.0ChemAxon, ACD/Percepta [1][8]
Acidic pKa (Amide N-H)> 14 (very weak)ChemAxon [2][3]

Interpretation: The predicted basic pKa of the aminophenyl group is around 4.5. This means that at physiological pH (7.4), the compound will be predominantly in its neutral (deprotonated) form. In the acidic environment of the stomach (pH 1-3), the amino group will be fully protonated (cationic), which is expected to enhance its solubility.

Lipophilicity (logP and logD)

Scientific Rationale

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, metabolic clearance, and volume of distribution. It is typically expressed as:

  • logP (Partition Coefficient): The logarithm of the ratio of concentrations of the neutral form of a compound in a biphasic system of n-octanol and water.

  • logD (Distribution Coefficient): The logarithm of the ratio of concentrations of all forms (neutral and ionized) of a compound between n-octanol and water at a specific pH. For drug development, logD at pH 7.4 is the most relevant parameter.

An optimal balance of lipophilicity and hydrophilicity is required for a successful drug candidate.

Experimental Protocol: logP/logD by Shake-Flask Method

This method directly measures the partitioning of the compound and serves as the benchmark for lipophilicity determination. [9][10] Step-by-Step Methodology:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer of desired pH, e.g., 7.4 for logD) by vigorously mixing equal volumes of n-octanol and water/buffer and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase. The concentration should be below the compound's aqueous solubility limit.

  • Partitioning: In a vial, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol phase. The volume ratio can be adjusted depending on the expected logP/D value to ensure quantifiable amounts in both phases. [11]4. Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the aqueous and octanol layers.

  • Sampling & Quantification: Carefully sample a known volume from both the aqueous and the octanol layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV method against appropriate standards.

  • Calculation:

    • logP (or logD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Predicted Lipophilicity Data

The following data were generated using in silico prediction models based on the neutral form of the molecule.

ParameterPredicted ValueMethod/Tool
logP1.5 - 2.5XLOGP3, Molinspiration, SwissADME [12][9][13]
Topological Polar Surface Area (TPSA)~65 ŲMolinspiration, SwissADME [12][14]

Interpretation: A predicted logP in the range of 1.5-2.5 suggests the compound has moderate lipophilicity. This is often a favorable range for oral drug candidates, balancing membrane permeability with sufficient aqueous solubility. The TPSA value is also within an acceptable range for good oral bioavailability. The logD at pH 7.4 is expected to be very close to the logP value, as the primary basic center (pKa ~4.5) will be neutral at this pH.

Additional Physicochemical Parameters

Melting Point

The melting point provides information about the purity and crystalline nature of the solid form. A sharp melting range is indicative of high purity. It is also a key parameter in pre-formulation studies, influencing manufacturing processes and stability. It is typically determined by capillary methods using a calibrated melting point apparatus.

Chemical Stability

Assessing the intrinsic stability of a drug substance is a core regulatory requirement. Forced degradation studies are performed to identify potential degradation pathways and develop stability-indicating analytical methods.

Protocol Outline (Forced Degradation):

  • Conditions: Expose solutions of the compound to a range of stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store solid and solution at elevated temperature (e.g., 60°C).

    • Photostability: Expose solid and solution to UV/Vis light.

  • Analysis: At specified time points, analyze the stressed samples using an HPLC-UV/MS method to separate the parent compound from any degradants.

  • Evaluation: Determine the percentage of degradation and identify the structure of major degradation products using mass spectrometry.

Conclusion

This guide outlines the critical physicochemical properties of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride and provides a robust framework for their experimental determination. The in silico predictions presented herein suggest that this compound possesses moderately lipophilic character and a basic ionization center that will be protonated in acidic environments. These predictions, while valuable for initial assessment, underscore the imperative for empirical validation. The detailed protocols for determining solubility, pKa, and logD are designed to provide researchers with self-validating, reliable methods to generate the crucial data needed to assess the compound's potential as a drug development candidate. A comprehensive understanding of these properties is the cornerstone of a logical, evidence-based progression from chemical entity to therapeutic reality.

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  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • ResearchGate. (2024). Molinspiration. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride in Water and DMSO

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in two critical solvents for biomedical research: water and dimethyl sulfoxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in two critical solvents for biomedical research: water and dimethyl sulfoxide (DMSO). The content is structured to provide researchers, scientists, and drug development professionals with both a strong theoretical foundation and practical, field-proven methodologies for determining and utilizing this compound's solubility.

Introduction to 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a chemical intermediate often utilized in the synthesis of more complex molecules in pharmaceutical research and development. Its structure, featuring a primary aromatic amine, a secondary amide, and an alkyl chain, makes it a versatile building block. The compound is supplied as a hydrochloride salt to enhance its stability and, critically, its solubility in aqueous media.[1] Understanding the precise solubility of this compound in both aqueous and organic polar aprotic solvents is paramount for its effective use in various applications, from synthetic reactions to biological assays.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₅ClN₂O[1]

  • Molecular Weight: 214.70 g/mol [1]

  • Form: Typically a solid at room temperature.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.

Solubility in Water (Polar Protic Solvent): Water is a highly polar solvent capable of forming extensive hydrogen bond networks. For 3-(3-aminophenyl)-N-methylpropanamide hydrochloride to dissolve in water, the energy released from the interaction between the solute and solvent molecules must overcome the lattice energy of the solid compound and the cohesive forces of the water molecules.

As a hydrochloride salt of a primary amine, the compound will exist in its protonated, cationic form in neutral to acidic aqueous solutions. This ionic character significantly enhances its water solubility compared to its free base form. The primary amine group becomes an ammonium salt (-NH₃⁺Cl⁻), which can readily participate in ion-dipole interactions with water molecules. Furthermore, the amide group can act as both a hydrogen bond donor and acceptor, further contributing to its affinity for water.

Solubility in DMSO (Polar Aprotic Solvent): Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons. It is an excellent solvent for a wide range of organic compounds, including many that are sparingly soluble in water. DMSO is a strong hydrogen bond acceptor (at the sulfoxide oxygen) but not a donor.

For 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, dissolution in DMSO involves disruption of the ionic lattice and solvation of the resulting ions and neutral parts of the molecule. While DMSO is not as effective as water at solvating the chloride anion, it can effectively solvate the cationic organic portion of the molecule through dipole-dipole interactions. The aromatic ring and alkyl chain will also be more readily accommodated by DMSO than by the highly structured hydrogen-bonding network of water. It is common practice to dissolve hydrophobic molecules in DMSO for biological assays.[2]

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data for this specific compound, this section provides detailed protocols for its empirical determination.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the thermodynamic or equilibrium solubility of the compound in water, which is a critical parameter for formulation development and understanding its behavior in biological systems.

Principle: An excess of the solid compound is agitated in water for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.

Experimental Protocol:

  • Preparation:

    • Accurately weigh approximately 10-20 mg of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride into a clear glass vial with a screw cap. Record the exact weight.

    • Add a precise volume of purified water (e.g., 1 mL) to the vial.

    • Add a small magnetic stir bar to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Stir the suspension at a constant rate for 24-48 hours. This extended time is crucial to ensure that equilibrium is reached. A visual inspection should confirm that excess solid remains.

  • Sample Collection and Preparation:

    • After the equilibration period, turn off the stirrer and allow the excess solid to settle for at least 1 hour.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a calibrated pipette.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, if the compound has a chromophore.

    • Prepare a calibration curve using standard solutions of known concentrations of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

    • Analyze the filtered sample and determine its concentration from the calibration curve.

  • Calculation:

    • The solubility is expressed in units such as mg/mL or mol/L.

Diagram of Aqueous Solubility Workflow:

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification weigh Weigh Compound add_water Add Purified Water weigh->add_water add_stir_bar Add Stir Bar add_water->add_stir_bar stir Stir for 24-48h at 25°C add_stir_bar->stir settle Settle Solid stir->settle filter_supernatant Filter Supernatant (0.22 µm) settle->filter_supernatant analyze Analyze via HPLC/UV-Vis filter_supernatant->analyze calculate Calculate Solubility analyze->calculate DMSO_Solubility_Workflow weigh Weigh Compound add_dmso Add Initial DMSO Aliquot weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect for Undissolved Solid vortex->inspect add_more_dmso Add Incremental DMSO Aliquot inspect->add_more_dmso Solid Remains calculate Calculate Solubility inspect->calculate Completely Dissolved add_more_dmso->vortex

Caption: Iterative workflow for DMSO solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely.

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)Method
Water25Experimental ValueCalculated ValueShake-Flask
DMSO25Experimental ValueCalculated ValueTitration

Interpretation:

  • Aqueous Solubility: A high aqueous solubility is generally expected for this hydrochloride salt. This value is critical for in vivo studies and for preparing aqueous formulations.

  • DMSO Solubility: The solubility in DMSO is expected to be high, making it suitable for creating concentrated stock solutions for in vitro experiments. [3]When diluting a DMSO stock into an aqueous buffer for a biological assay, it is crucial to ensure that the final concentration of the compound does not exceed its aqueous solubility limit to avoid precipitation. The final concentration of DMSO in the assay should also be kept low (typically <1%) to avoid solvent-induced artifacts. [4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

  • Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a chemical fume hood. [5]* Skin and Eye Contact: The compound may cause skin and eye irritation. [5]In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature. [1]

References

  • Vertex AI Search. (n.d.). 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. Retrieved January 24, 2026.
  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. Retrieved January 24, 2026.
  • Sigma-Aldrich. (n.d.). 3-(3-aminophenyl)-N-methylpropanamide dihydrochloride. Retrieved January 24, 2026.
  • Google Patents. (n.d.). AU2002320490B2 - N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds. Retrieved January 24, 2026.
  • Indian Journal of Pharmaceutical Sciences. (n.d.).
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Foundational

A Technical Guide to the Spectral Characterization of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Foreword: Navigating the Uncharted Spectral Landscape In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Spectral Landscape

In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule like 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a compound of interest for its potential pharmacological applications, a thorough understanding of its spectral properties is paramount. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound.

As of the latest literature review, publicly accessible, experimentally-derived spectral data for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride remains elusive. This guide, therefore, takes a predictive and pedagogical approach. By leveraging established principles of spectroscopy and computational prediction tools, we will construct a detailed theoretical spectral profile of the target molecule. This serves not only as a roadmap for researchers who will be the first to synthesize and analyze this compound but also as a rigorous exercise in the application of spectroscopic theory to practice. The protocols and interpretations herein are designed to be a self-validating system, empowering the researcher to confidently acquire and interpret their own data.

Molecular Structure and Predicted Spectral Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. 3-(3-aminophenyl)-N-methylpropanamide hydrochloride possesses a unique combination of a substituted aromatic ring, an aliphatic chain, and an amide functionality, all of which will give rise to distinct spectral signatures.

Figure 1: Chemical structure of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Mass Spectrometry (MS) Analysis: A Predictive Insight

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrometry Data

The following table outlines the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of 3-(3-aminophenyl)-N-methylpropanamide. The analysis is based on the unprotonated free base.

Ion Predicted m/z Description
[M+H]⁺193.13Molecular ion (protonated)
[M]⁺˙192.12Molecular ion (radical cation)
120.08Benzylic cleavage product
106.07Tropylium-like ion
72.08N-methylpropanamide fragment
Experimental Protocol for Mass Spectrometry

For a robust and reproducible MS analysis, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation and Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended due to the presence of the basic amine and amide groups.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferable for accurate mass measurements.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-120 °C.

    • Desolvation Temperature: 250-350 °C.

    • Mass Range: 50-500 m/z.

Interpretation of Predicted Fragmentation

The fragmentation of 3-(3-aminophenyl)-N-methylpropanamide in the mass spectrometer is expected to follow predictable pathways, primarily driven by the stability of the resulting carbocations.

MS_Fragmentation M [M+H]⁺ m/z = 193.13 F1 m/z = 120.08 M->F1 Benzylic Cleavage F3 m/z = 72.08 M->F3 Amide Cleavage F2 m/z = 106.07 F1->F2 Rearrangement

Figure 2: Predicted major fragmentation pathway of 3-(3-aminophenyl)-N-methylpropanamide.

The primary fragmentation is anticipated to be the cleavage of the C-C bond between the aliphatic chain and the aromatic ring (benzylic cleavage), leading to a stable benzylic cation at m/z 120.08. This fragment could further rearrange to a tropylium-like ion at m/z 106.07. Another significant fragmentation would be the cleavage of the amide bond, resulting in the N-methylpropanamide fragment at m/z 72.08. The principles of fragmentation suggest that the stability of the resulting carbocations is a major driving force for the observed fragmentation patterns.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic-H6.8 - 7.3Multiplet4H
NH (Amide)~8.0Broad Singlet1H
CH₂ (alpha to ring)2.8 - 3.0Triplet2H
CH₂ (beta to ring)2.4 - 2.6Triplet2H
N-CH₃~2.6Doublet3H
NH₃⁺8.5 - 9.5Broad Singlet3H

Note: The exact chemical shifts of the NH and NH₃⁺ protons can be highly variable and dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is as follows:

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Amide)170 - 175
Aromatic C-N145 - 150
Aromatic C-C135 - 140
Aromatic C-H115 - 130
CH₂ (alpha to ring)35 - 40
CH₂ (beta to ring)30 - 35
N-CH₃25 - 30
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters (400 MHz Spectrometer):

    • Number of Scans: 16-32

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

Interpretation of Predicted NMR Spectra

The predicted ¹H NMR spectrum is expected to show a complex multiplet in the aromatic region (6.8-7.3 ppm) corresponding to the four protons on the disubstituted benzene ring. The two methylene groups of the propanamide chain will appear as two distinct triplets, with the one closer to the aromatic ring being more downfield. The N-methyl group will likely appear as a doublet due to coupling with the amide proton, although this coupling can sometimes be broadened or absent due to proton exchange.

In the ¹³C NMR spectrum, the carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will appear in the typical range of 115-150 ppm, with the carbon attached to the nitrogen being the most deshielded. The aliphatic carbons will be found in the upfield region of the spectrum. The use of online prediction tools can provide a good starting point for spectral assignment.[4][5]

Conclusion: A Framework for Discovery

While the definitive spectral data for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride awaits experimental verification, this guide provides a robust and scientifically grounded framework for its characterization. The predicted NMR and MS data, coupled with detailed experimental protocols, offer a clear path forward for researchers. By understanding the theoretical underpinnings of the expected spectra, scientists will be well-equipped to interpret their own data, confirm the structure of their synthesized compound, and proceed with confidence in their subsequent investigations. This predictive approach underscores the power of spectroscopic theory in modern chemical research, enabling us to illuminate the structures of novel molecules even before they are fully characterized in the laboratory.

References

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • ChemDoodle Web Components. (n.d.). Simulate NMR and MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Fiehn Lab. (n.d.). MS/MS fragmentation. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S7. 1H-NMR for 3-amino-N-phenylpropanamide. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

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Exploratory

A Strategic Guide to Unveiling the Therapeutic Targets of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride: A Novel Chemical Entity

Abstract The identification of a specific molecular target is a pivotal step in the translation of a novel chemical entity (NCE) into a therapeutic candidate. This guide addresses the compound 3-(3-aminophenyl)-N-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a specific molecular target is a pivotal step in the translation of a novel chemical entity (NCE) into a therapeutic candidate. This guide addresses the compound 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a molecule for which public domain data on biological activity is not yet established. The absence of a known mechanism of action necessitates a systematic, multi-pronged strategy for target deconvolution and validation. This document provides researchers, scientists, and drug development professionals with an in-depth, experience-driven framework for identifying the therapeutic targets of this NCE. We will proceed from initial, cost-effective computational predictions to rigorous, unbiased experimental identification and subsequent validation, outlining the causality behind each experimental choice and providing actionable protocols.

Introduction: The Challenge of a Novel Chemical Entity

3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0) presents a classic challenge in modern drug discovery[1]. Its structure, featuring an aminophenyl ring and an N-methylated propanamide side chain, offers multiple points for potential interaction with biological macromolecules. However, without an established biological profile, it is a "lock" for which we must systematically find the "key."

This guide eschews a one-size-fits-all approach. Instead, it presents an integrated, logical workflow designed to maximize the probability of successful target identification. Our strategy is built on a foundation of generating and testing hypotheses, beginning with broad, computational methods and progressively focusing on specific, validated interactions through advanced experimental techniques.

Overall Strategy: An Integrated Target Discovery Workflow

The process of identifying a drug's target can be visualized as a funnel, starting with a wide range of possibilities and narrowing down to a single, validated mechanism of action. Our approach is divided into three core phases: Hypothesis Generation, Experimental Identification, and Target Validation.

Target_Discovery_Workflow cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Experimental Identification (In Vitro) cluster_2 Phase 3: Target Validation A Structural Similarity Analysis (e.g., ChEMBL, PubChem) B Reverse Docking & Pharmacophore Modeling A->B Identifies potential scaffolds & interaction points C Phenotypic Screening (e.g., Cancer Cell Line Panels) B->C Generates initial hypotheses for functional screening D Affinity Chromatography- Mass Spectrometry (AC-MS) C->D Provides functional context for unbiased pulldowns E Cellular Thermal Shift Assay (CETSA / TPP) C->E Provides functional context for unbiased pulldowns F Direct Binding Assays (SPR, ITC) D->F Confirm direct interaction with purified protein E->F Confirm direct interaction with purified protein G Cellular Target Engagement (siRNA/CRISPR + Compound) F->G Confirm engagement in a cellular context H Mechanism of Action Studies (Downstream Signaling) G->H Elucidate biological consequence

Caption: Integrated workflow for NCE target identification.

Phase 1: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet lab experiments, computational methods can provide powerful, data-driven hypotheses about potential target classes. This is achieved by leveraging vast databases of known drug-target interactions.

Structural Similarity & Analog Analysis

The core principle here is that structurally similar molecules often share similar biological targets. We can dissect 3-(3-aminophenyl)-N-methylpropanamide into its key fragments: the aminophenyl group and the propanamide tail.

  • Aminophenyl Moiety: A search for this fragment reveals compounds like 3-Aminobenzamide , a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes[2]. PARP enzymes are critical for DNA repair, making them a validated target class in oncology[2]. This immediately suggests that PARP enzymes should be considered a primary hypothetical target class for our NCE.

  • Propanamide Moiety: While less specific, this group is present in numerous approved drugs, and its physicochemical properties will influence solubility and membrane permeability.

Hypothetical Target Classes based on Structural Analogy:

Structural FragmentAnalog CompoundKnown Target ClassPotential Therapeutic Area
Aminophenyl 3-AminobenzamidePoly (ADP-ribose) Polymerase (PARP)Oncology, Ischemia
Aminophenyl N-(4-(3-aminophenyl)thiazol-2-yl)acetamideInduces Apoptosis & AutophagyOncology (Melanoma, Pancreatic)[3]
Phenylpropanolamine Fluoxetine (structurally related precursor)Serotonin Reuptake Transporter (SERT)Neuroscience (Depression)[4]
Reverse Docking and Pharmacophore Modeling

Reverse docking takes the 3D structure of our NCE (the "ligand") and computationally screens it against a library of known protein binding sites. This can identify unexpected protein targets that may not have been predicted by simple 2D similarity. Software platforms like SwissTargetPrediction or PharmMapper can be used for this initial screen. The output is a ranked list of potential protein targets, which provides a valuable set of hypotheses to test in the next phase.

Phase 2: Experimental Target Identification

With a set of initial hypotheses, we move to the laboratory. This phase uses both functional (phenotypic) and unbiased biochemical methods to identify how the compound affects cells and what it physically binds to.

Phenotypic Screening

Before seeking a specific target, we must ask a broader question: What does this compound do to cells? Phenotypic screening involves treating various cell lines with the NCE and observing the outcome.

A standard starting point is a large cancer cell line panel (e.g., the NCI-60 or CCLE). If the compound shows potent anti-proliferative activity against specific cancer types (e.g., breast, pancreatic), it provides a crucial biological context and a cellular system for downstream target deconvolution experiments[3][5]. High-content imaging can further refine this by revealing morphological changes, such as apoptosis, cell cycle arrest, or cytoskeletal disruption, which are hallmarks of specific signaling pathway perturbations.

Unbiased Target Deconvolution: Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a powerful, unbiased method to physically isolate the binding partners of a drug from a complex biological sample (e.g., cell lysate). The causality is direct: if a protein binds to the immobilized compound, it will be "pulled down" for identification.

AC_MS_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Synthesize NCE analog with linker arm B Immobilize analog on affinity beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Trypsin Digest & LC-MS/MS E->F G Protein ID & Quantification F->G H Compare to Control (no drug) to identify specific binders G->H

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 3-(3-aminophenyl)-N-methylpropanamide with a linker arm (e.g., a short PEG chain ending in a carboxyl or amine group) suitable for covalent attachment to a solid support. The linker position must be chosen carefully to minimize disruption of the native binding interaction.

  • Immobilization: Covalently couple the linker-modified NCE to activated sepharose or magnetic beads (e.g., NHS-activated or epoxy-activated beads).

  • Control Preparation: Prepare a parallel set of control beads that have been treated with the linker alone or are left unfunctionalized. This is a critical self-validating step to eliminate proteins that bind non-specifically to the beads or linker.

  • Lysate Incubation: Incubate the NCE-coupled beads and control beads with native cell lysate from a responsive cell line identified during phenotypic screening.

  • Washing: Perform a series of stringent washes with buffers of increasing salt concentration or mild detergent to remove non-specific and low-affinity binders.

  • Elution: Elute the specifically bound proteins. This can be done using a generic method (e.g., SDS-PAGE loading buffer) or, more elegantly, by competitive elution with a high concentration of the free, unmodified NCE.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both the experimental and control samples. True binding partners will be significantly enriched in the NCE sample compared to the control.

Cellular Thermal Shift Assay (CETSA) & Thermal Proteome Profiling (TPP)

CETSA operates on the principle that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.

  • Classic CETSA: Involves heating cell lysates or intact cells treated with the NCE to various temperatures. The soluble fraction is then analyzed by Western blot for a specific candidate protein. A shift in the melting curve to a higher temperature in the presence of the drug confirms target engagement.

  • Thermal Proteome Profiling (TPP): This is a proteome-wide version of CETSA. Lysates from NCE-treated and control cells are heated, and the remaining soluble proteins are quantified using mass spectrometry. Proteins that are stabilized (i.e., remain in solution at higher temperatures) in the NCE-treated sample are identified as potential targets.

Phase 3: Target Validation & Mechanism of Action

Identifying a list of "hits" from Phase 2 is not the end point. Each high-confidence candidate must be rigorously validated to confirm it is a true, functional target responsible for the compound's biological effect.

Biophysical Confirmation of Direct Binding

Biochemical pulldowns can sometimes identify proteins that are part of a complex but not the direct binder. Therefore, it is essential to confirm direct drug-protein interaction using purified components.

  • Surface Plasmon Resonance (SPR): Immobilize the purified candidate protein on a sensor chip and flow the NCE over it. A direct binding event is detected in real-time, providing kinetic data on association (k_on) and dissociation (k_off) rates, and determining the binding affinity (K_D).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event between the purified protein and the NCE in solution. It is the gold standard for measuring binding thermodynamics and stoichiometry.

Cellular Target Engagement & Functional Validation

Confirming that the NCE engages the target in a live cell and that this engagement is responsible for the observed phenotype is the ultimate validation.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in the responsive cell line. If the target is correct, the knockdown/knockout cells should become significantly less sensitive to treatment with the NCE. This experiment directly links the protein target to the cellular phenotype.

  • Downstream Pathway Analysis: Once a target is validated, investigate the consequences of its modulation. For example, if the target is a kinase, use phosphoproteomics or specific antibodies to determine if the NCE inhibits the phosphorylation of known substrates of that kinase in treated cells. If the target is PARP, assess the levels of PAR-ylation in cells upon treatment.

Conclusion

The journey from a novel chemical entity like 3-(3-aminophenyl)-N-methylpropanamide hydrochloride to a drug candidate with a defined mechanism of action is a complex but logical process. By employing a phased strategy that begins with computational predictions to build hypotheses, followed by unbiased experimental screening to identify binding partners, and culminating in rigorous biophysical and cellular validation, researchers can systematically uncover the therapeutic potential of an uncharacterized molecule. This integrated approach, which emphasizes causality and self-validating controls at each step, provides a robust framework for navigating the challenges of modern drug discovery.

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Protocols & Analytical Methods

Method

Synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride: A Detailed Application Note and Protocol

This document provides a comprehensive guide for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This protocol is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis, offering a detailed, step-by-step methodology grounded in established chemical principles. The synthesis is presented as a three-step process, commencing with the reduction of a nitro aromatic precursor, followed by an amide coupling reaction, and culminating in the formation of the hydrochloride salt.

Introduction

3-(3-aminophenyl)-N-methylpropanamide and its hydrochloride salt are key intermediates in the synthesis of various pharmacologically active compounds. The presence of a primary aromatic amine, a flexible propionamide linker, and a secondary amide functionality provides a versatile scaffold for the development of novel therapeutics. This guide elucidates a reliable and reproducible synthetic route, emphasizing not only the procedural steps but also the underlying chemical logic to empower researchers in their synthetic endeavors.

Overall Synthetic Scheme

The synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is accomplished through a robust three-step sequence. The process begins with the catalytic hydrogenation of 3-(3-nitrophenyl)propanoic acid to yield 3-(3-aminophenyl)propanoic acid. This intermediate is then coupled with methylamine using a carbodiimide-mediated reaction to form the desired amide. The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and solubility.

Synthesis_Workflow Start 3-(3-nitrophenyl)propanoic acid Intermediate1 3-(3-aminophenyl)propanoic acid Start->Intermediate1 Step 1: Reduction (H2, Pd/C) Intermediate2 3-(3-aminophenyl)-N-methylpropanamide Intermediate1->Intermediate2 Step 2: Amide Coupling (Methylamine, EDC, HOBt) FinalProduct 3-(3-aminophenyl)-N-methylpropanamide hydrochloride Intermediate2->FinalProduct Step 3: Salt Formation (HCl)

Caption: Overall synthetic workflow for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

StepReactantMolar Mass ( g/mol )EquivalentsSolventReaction Time (h)Expected Yield (%)
1. Reduction 3-(3-nitrophenyl)propanoic acid195.161.0Methanol4-690-95
10% Palladium on CarbonN/A0.05-0.10 (w/w)
2. Amide Coupling 3-(3-aminophenyl)propanoic acid165.191.0Dichloromethane (DCM)12-1680-85
Methylamine hydrochloride67.521.2
EDC191.701.2
HOBt135.121.2
Diisopropylethylamine (DIPEA)129.242.5
3. Salt Formation 3-(3-aminophenyl)-N-methylpropanamide178.231.0Isopropanol/Diethyl ether1-2>95
2M HCl in Diethyl EtherN/A1.1

Experimental Protocols

Step 1: Synthesis of 3-(3-aminophenyl)propanoic acid

This initial step involves the reduction of the nitro group of the starting material to a primary amine via catalytic hydrogenation. This is a widely employed and efficient method for this transformation.[1]

Materials:

  • 3-(3-nitrophenyl)propanoic acid

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon

  • Vacuum/Nitrogen line

  • Buchner funnel and filter flask

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stir bar, add 3-(3-nitrophenyl)propanoic acid.

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material).

  • Seal the flask and evacuate it, then backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2][3]

  • Add methanol as the solvent.

  • Evacuate the flask again and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of hydrogen.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), evacuate the flask and backfill with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3-(3-aminophenyl)propanoic acid as a solid, which can be used in the next step without further purification.

Rationale: The use of palladium on carbon is a standard and highly effective catalyst for the reduction of aromatic nitro groups.[1] Methanol is a suitable solvent as it readily dissolves the starting material and the product, and it is compatible with the hydrogenation conditions. The inert atmosphere is crucial to prevent any side reactions and for the safe handling of the pyrophoric Pd/C catalyst.

Step 2: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide

This step involves the formation of the amide bond between the carboxylic acid of 3-(3-aminophenyl)propanoic acid and methylamine. A common and efficient method for this is the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt).[4][5][6]

Materials:

  • 3-(3-aminophenyl)propanoic acid

  • Methylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve 3-(3-aminophenyl)propanoic acid, methylamine hydrochloride, and HOBt in dichloromethane (DCM) in a round-bottom flask.

  • Add diisopropylethylamine (DIPEA) to the mixture. DIPEA acts as a base to neutralize the hydrochloride salt of methylamine and the HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-aminophenyl)-N-methylpropanamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.[6] HOBt is added to suppress side reactions and reduce the risk of racemization if chiral centers are present.[5] DIPEA is a non-nucleophilic base used to deprotonate the methylamine hydrochloride and neutralize any acidic byproducts. DCM is a common solvent for amide coupling reactions due to its inertness and ability to dissolve a wide range of organic compounds. The aqueous workup is designed to remove the water-soluble byproducts of the coupling reaction.[7]

Step 3: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

The final step is the formation of the hydrochloride salt of the synthesized amide. This is typically done to improve the compound's stability, crystallinity, and solubility in aqueous media.

Materials:

  • 3-(3-aminophenyl)-N-methylpropanamide

  • 2M Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Isopropanol

  • Diethyl ether

Equipment:

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the crude or purified 3-(3-aminophenyl)-N-methylpropanamide in a minimal amount of a suitable solvent like isopropanol.

  • While stirring, slowly add a solution of 2M HCl in diethyl ether or isopropanol (1.1 equivalents).

  • A precipitate should form upon addition of the HCl solution. If no precipitate forms, the solution can be cooled in an ice bath or diethyl ether can be added as an anti-solvent to induce precipitation.

  • Continue stirring for 1-2 hours to ensure complete salt formation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain 3-(3-aminophenyl)-N-methylpropanamide hydrochloride as a stable, crystalline solid.

Rationale: The formation of a hydrochloride salt is a standard procedure for basic compounds like amines.[8] The use of ethereal or alcoholic HCl provides a convenient way to introduce the acid without adding water, which can sometimes hinder crystallization. The choice of solvent and anti-solvent is crucial for obtaining a well-defined crystalline product.[9]

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the propyl chain, the N-methyl protons, and the amine and amide protons.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups in the molecule, such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point: The melting point of the crystalline hydrochloride salt should be determined and compared to literature values if available.

Safety Precautions

  • Hydrogenation: The catalytic hydrogenation step involves the use of flammable hydrogen gas and a pyrophoric catalyst (Pd/C). This reaction must be conducted in a well-ventilated fume hood, and appropriate safety measures should be taken to prevent ignition sources.[2][12]

  • Reagents: Many of the reagents used in this synthesis are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • General: All synthetic procedures should be carried out in a properly functioning fume hood.

References

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  • Standard Operating Procedures - The Sarpong Group. (2010, March 5). Retrieved from [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

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  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

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Application

The Strategic Utility of 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride in Synthetic Chemistry

Introduction: A Versatile Building Block for Drug Discovery In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile chemical intermediates are paramount to the effici...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Drug Discovery

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile chemical intermediates are paramount to the efficient synthesis of novel therapeutic agents. 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is one such intermediate, offering a unique combination of structural features that make it a valuable scaffold for the construction of complex molecules. Its primary aromatic amine provides a reactive handle for a multitude of chemical transformations, while the N-methylpropanamide tail can influence physicochemical properties such as solubility and membrane permeability. This guide provides an in-depth exploration of the synthesis and potential applications of this intermediate, offering detailed protocols and insights for researchers and drug development professionals. The aminophenyl motif is a common feature in many biologically active compounds, including kinase inhibitors, which are a cornerstone of modern cancer therapy.[1][2][3]

Physicochemical Properties and Safety Considerations

A comprehensive understanding of the chemical's properties and safety profile is essential before its use in any synthetic protocol.

PropertyValueSource
CAS Number 1201633-58-0
Molecular Formula C₁₀H₁₅ClN₂O
Molecular Weight 214.70 g/mol
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)Inferred from similar amine hydrochlorides

Safety and Handling:

3-(3-aminophenyl)-N-methylpropanamide hydrochloride should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for structurally similar compounds, it may cause skin and eye irritation.[4][5] Inhalation of dust should be avoided. As a hydrochloride salt of an amine, it is important to store it in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[6][7] Opened containers must be carefully resealed and kept upright to prevent leakage.[6]

Proposed Synthesis of 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride

Synthetic Scheme Overview

Synthetic_Pathway A 3-(3-nitrophenyl)propanoic acid B 3-(3-nitrophenyl)-N-methylpropanamide A->B Amidation (SOCl₂, Methylamine) C 3-(3-aminophenyl)-N-methylpropanamide B->C Nitro Reduction (SnCl₂, HCl or H₂, Pd/C) D 3-(3-aminophenyl)-N-methylpropanamide hydrochloride C->D Salt Formation (HCl in Ether)

Caption: Proposed synthetic pathway for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Part 1: Amidation of 3-(3-nitrophenyl)propanoic acid

The first step involves the conversion of the carboxylic acid to an N-methylamide. This is a standard transformation that can be achieved through various coupling agents or by first converting the carboxylic acid to a more reactive species like an acid chloride.[8]

Protocol:

  • Activation of the Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(3-nitrophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g of acid). Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in fresh DCM. In a separate flask, prepare a solution of methylamine (2.5 eq, as a solution in THF or as a gas bubbled through the solvent) in DCM.

  • Reaction: Slowly add the acid chloride solution to the methylamine solution at 0 °C. Stir the reaction mixture at room temperature for 3-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(3-nitrophenyl)-N-methylpropanamide.

Part 2: Reduction of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used reaction in organic synthesis. Several methods are available, with catalytic hydrogenation and reduction using metals in acidic media being the most common.[9][10][11]

Protocol Option A: Catalytic Hydrogenation

This method is generally clean and high-yielding.

  • Reaction Setup: Dissolve 3-(3-nitrophenyl)-N-methylpropanamide (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring at room temperature.[12]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-aminophenyl)-N-methylpropanamide.

Protocol Option B: Reduction with Stannous Chloride

This is a classic and effective method for nitro group reduction.[13][14]

  • Reaction Setup: Dissolve 3-(3-nitrophenyl)-N-methylpropanamide (1.0 eq) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide to basify the mixture (pH > 8), which will precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the organic layer under reduced pressure to yield the desired amine.

Part 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the amine.[15]

Protocol:

  • Dissolution: Dissolve the crude 3-(3-aminophenyl)-N-methylpropanamide in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) dropwise with stirring until the solution becomes acidic and a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether to remove any non-basic impurities.

  • Drying: Dry the resulting 3-(3-aminophenyl)-N-methylpropanamide hydrochloride under vacuum.

Application in the Synthesis of a Bioactive Molecule: A Kinase Inhibitor Scaffold

The primary aromatic amine of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a key functional group that can be readily derivatized. A common application for such an intermediate is in the synthesis of urea-based kinase inhibitors. Many kinase inhibitors feature a urea linkage that interacts with the hinge region of the kinase domain.[1][2][3][16][17]

Hypothetical Synthetic Application: Urea Formation

Application_Pathway C 3-(3-aminophenyl)-N-methylpropanamide F Urea-based Kinase Inhibitor Scaffold C->F + E Aryl Isocyanate E->F Urea Formation (e.g., in DCM or THF)

Caption: Application of the intermediate in the synthesis of a urea-based scaffold.

Protocol: Reaction with an Isocyanate

This protocol describes a general procedure for the formation of a urea linkage, a common motif in kinase inhibitors.[18][19]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-aminophenyl)-N-methylpropanamide (obtained after neutralization of the hydrochloride salt) (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Isocyanate Addition: To this solution, add a solution of a substituted aryl isocyanate (1.05 eq) in the same solvent dropwise at room temperature. The choice of the aryl isocyanate would be dictated by the specific design of the target kinase inhibitor.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Isolation: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure urea derivative.

Conclusion

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. The protocols outlined in this guide, based on established and reliable chemical transformations, provide a clear pathway for its synthesis and subsequent derivatization. The strategic incorporation of this building block can significantly aid in the development of novel therapeutic agents, particularly those targeting protein kinases. As with any chemical synthesis, careful optimization and characterization are crucial for successful outcomes.

References

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Method

Application Notes and Protocols for Efficacy Testing of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive framework for the preclinical evaluation of 3-(3-aminophenyl)-N-methylpropanam...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for the preclinical evaluation of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a novel small molecule with potential as an anti-cancer therapeutic. As the specific mechanism of action for this compound is not yet fully elucidated, this guide is structured to systematically investigate its biological activity, from initial target identification to in vivo efficacy assessment. The experimental design emphasizes a logical progression, scientific rigor, and data-driven decision-making to ascertain the compound's therapeutic potential.

Section 1: Introduction and Strategic Overview

The journey of a novel chemical entity from the laboratory to a potential clinical candidate is a multi-stage process requiring a robust preclinical data package. For 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a compound with structural motifs suggestive of kinase inhibition, a systematic approach is paramount. This guide outlines a phased experimental strategy designed to first identify the molecular target(s), then characterize the compound's cellular effects, and finally, evaluate its anti-tumor efficacy in a living organism.

The overarching strategy is to generate a comprehensive profile of the compound's activity, enabling informed " go/no-go " decisions at critical junctures of the preclinical development process.[1][2] This approach is designed to de-risk subsequent, more resource-intensive stages of drug development.

cluster_0 Phase 1: Target Identification & In Vitro Characterization cluster_1 Phase 2: Cellular Activity Profiling cluster_2 Phase 3: In Vivo Evaluation Target Deconvolution Target Deconvolution Biochemical Potency Biochemical Potency Target Deconvolution->Biochemical Potency Identified Target(s) Target Engagement Target Engagement Biochemical Potency->Target Engagement Confirmed Potency Cellular Proliferation Cellular Proliferation Target Engagement->Cellular Proliferation Cellular Activity Confirmation Apoptosis Induction Apoptosis Induction Cellular Proliferation->Apoptosis Induction Antiproliferative Effect Pharmacokinetics Pharmacokinetics Apoptosis Induction->Pharmacokinetics Promising In Vitro Profile Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dosing Regimen Pharmacodynamics Pharmacodynamics Efficacy Studies->Pharmacodynamics Tumor Growth Inhibition

Figure 1: A high-level overview of the phased experimental workflow for evaluating 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Section 2: Phase 1 - Target Identification and In Vitro Characterization

The initial phase focuses on identifying the molecular target(s) of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride and quantifying its direct interaction with the purified target.

Target Deconvolution

Given the chemical structure of the compound, a primary hypothesis is the inhibition of protein kinases. A broad screening approach is recommended to identify potential kinase targets.

Protocol 2.1.1: In Vitro Kinase Panel Screening

This experiment aims to identify which kinase(s) are inhibited by the compound from a large, representative panel.

  • Compound Preparation: Prepare a stock solution of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in 100% DMSO.

  • Assay Format: Utilize a reputable contract research organization (CRO) that offers a broad kinase panel screen (e.g., >400 kinases). The assay is typically performed at a single high concentration of the compound (e.g., 10 µM) to identify initial hits.

  • Assay Principle: Most commercial kinase assays are based on the measurement of ATP consumption or substrate phosphorylation. Common formats include radiometric assays using [γ-³²P]ATP or fluorescence/luminescence-based assays that detect ADP production.[3]

  • Data Analysis: Results are typically expressed as the percentage of kinase activity remaining in the presence of the compound compared to a vehicle control. A significant reduction in activity (e.g., >50%) flags a potential target.

Biochemical Potency Determination

Once potential kinase targets are identified, the next step is to determine the compound's potency against these specific kinases.

Protocol 2.2.1: In Vitro Radioactive Kinase Assay

This protocol provides a detailed method for determining the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) of the compound against a purified kinase.[4]

  • Reagents:

    • Purified recombinant kinase and its specific substrate.

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[5]

    • ATP/MgCl₂ mix (final concentration typically 100 µM ATP and 10 mM MgCl₂).[5]

    • [γ-³²P]ATP.

    • 3-(3-aminophenyl)-N-methylpropanamide hydrochloride serially diluted in DMSO.

    • SDS-PAGE loading dye.

  • Procedure: a. In a microcentrifuge tube, mix the purified kinase (50-100 ng) and its substrate (0.5-2 µg) in kinase reaction buffer.[4] b. Add the serially diluted compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding the ATP/MgCl₂ mix containing [γ-³²P]ATP (5 µCi).[4] d. Incubate at 30°C for a predetermined time (e.g., 30 minutes). e. Stop the reaction by adding SDS-PAGE loading dye and heating at 95°C for 5 minutes.[5] f. Separate the reaction products by SDS-PAGE. g. Dry the gel and expose it to an X-ray film for autoradiography.[4]

  • Data Analysis: Quantify the band intensity of the phosphorylated substrate using densitometry. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response is reduced by half.
Kinase The specific enzyme being tested.
Substrate The molecule that the kinase phosphorylates.

Table 1: Key parameters in biochemical potency determination.

Target Engagement in a Cellular Context

Confirming that the compound can bind to its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6]

Protocol 2.3.1: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol assesses target engagement by measuring the increased thermal stability of a target protein upon ligand binding.[7][8]

  • Cell Culture and Treatment: a. Culture a relevant cancer cell line known to express the target kinase to 80-90% confluency. b. Treat the cells with various concentrations of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride or DMSO for a specified time (e.g., 2 hours) at 37°C.[7]

  • Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-67°C) for 3 minutes in a thermal cycler, followed by cooling to 20°C.[7] c. Lyse the cells by adding a lysis buffer and mixing thoroughly.[7]

  • Protein Quantification and Western Blot: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[8] b. Collect the supernatant containing the soluble proteins. c. Determine the protein concentration of the soluble fraction. d. Perform Western blotting using a specific antibody against the target kinase.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

cluster_0 CETSA Workflow Cell Treatment Cell Treatment Heating Heating Cell Treatment->Heating Compound Incubation Lysis Lysis Heating->Lysis Thermal Challenge Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble/Aggregated Western Blot Western Blot Centrifugation->Western Blot Analyze Soluble Fraction

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Phase 2 - Cellular Activity Profiling

This phase aims to characterize the functional consequences of target engagement in cancer cells, specifically focusing on the compound's effects on cell proliferation and its ability to induce programmed cell death (apoptosis).

Anti-proliferative Activity

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[6]

Protocol 3.1.1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of their viability.[3][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT solution (final concentration 0.45-0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (the concentration for 50% of maximal inhibition of cell proliferation).

Induction of Apoptosis

The Annexin V assay is a standard method for detecting early-stage apoptosis.[11]

Protocol 3.2.1: Annexin V-FITC Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following compound treatment.[11][12]

  • Cell Treatment: Treat cancer cells with the compound at concentrations around its GI₅₀ for a defined period (e.g., 24-48 hours).

  • Cell Staining: a. Harvest the cells, including any floating cells in the medium. b. Wash the cells with cold PBS. c. Resuspend the cells in 1X Annexin V binding buffer.[12] d. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[11] e. Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Cell PopulationAnnexin V StainingPropidium Iodide (PI) Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive

Table 2: Interpretation of Annexin V and PI staining results in flow cytometry.

Section 4: Phase 3 - In Vivo Evaluation

Following promising in vitro data, the final preclinical phase involves evaluating the compound's efficacy and properties in a living organism.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing an effective dosing regimen for efficacy studies.[13]

Protocol 4.1.1: Murine Pharmacokinetic Study

This protocol outlines a basic PK study in mice following intravenous (IV) and oral (PO) administration.[13]

  • Animal Model: Use a standard mouse strain (e.g., CD-1 or BALB/c).

  • Compound Administration:

    • IV group: Administer a single bolus dose of the compound via the tail vein.[13]

    • PO group: Administer a single dose of the compound via oral gavage.[13]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation and Analysis: Process the blood to obtain plasma. Analyze the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time for both routes of administration. Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.[9]

In Vivo Efficacy Studies

The gold standard for assessing the anti-tumor activity of a compound in a preclinical setting is the use of xenograft models.[14]

Protocol 4.2.1: Subcutaneous Xenograft Model in Nude Mice

This protocol describes the establishment of a subcutaneous tumor model and the evaluation of the compound's effect on tumor growth.[14][15]

  • Cell Preparation and Implantation: a. Harvest cancer cells that were sensitive to the compound in vitro during their logarithmic growth phase. b. Resuspend the cells in a mixture of PBS and Matrigel (1:1 ratio).[15] c. Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[14][15]

  • Tumor Growth and Randomization: a. Monitor the mice for tumor growth by measuring the tumor dimensions with calipers. b. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[16] c. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Treatment: a. Administer the compound to the treatment group at a predetermined dose and schedule based on the PK data. b. Administer the vehicle to the control group.

  • Monitoring and Endpoints: a. Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). b. The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints may include tumor regression or survival.

  • Statistical Analysis: Analyze the tumor growth data using appropriate statistical methods, such as repeated measures ANOVA or mixed-effects models, to compare the treatment and control groups.

Pharmacodynamic (PD) Biomarker Analysis

PD biomarkers provide evidence that the drug is modulating its target and downstream pathways in the tumor tissue.[4]

Protocol 4.3.1: Immunohistochemistry (IHC) for Ki-67 in Tumor Tissues

This protocol measures the proliferation index in tumor tissues as a marker of the compound's anti-proliferative effect.

  • Tissue Collection and Preparation: a. At the end of the efficacy study, euthanize the mice and excise the tumors. b. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Immunohistochemical Staining: a. Cut thin sections (4-5 µm) of the paraffin-embedded tumors and mount them on slides. b. Deparaffinize and rehydrate the tissue sections.[17] c. Perform antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0).[18] d. Block endogenous peroxidase activity and non-specific binding sites. e. Incubate with a primary antibody against Ki-67 (e.g., Abcam ab15580). f. Incubate with an appropriate HRP-conjugated secondary antibody. g. Develop the signal using a DAB substrate kit.[19] h. Counterstain with hematoxylin.[18]

  • Image Analysis: a. Acquire digital images of the stained tissue sections. b. Quantify the percentage of Ki-67-positive cells (proliferating cells) in the tumors from the treated and control groups.

  • Data Analysis: Compare the Ki-67 proliferation index between the treatment and control groups using a t-test or a non-parametric equivalent.

cluster_0 In Vivo Efficacy and PD Analysis Xenograft Establishment Xenograft Establishment Treatment Treatment Xenograft Establishment->Treatment Tumor Growth Tumor Measurement Tumor Measurement Treatment->Tumor Measurement Dosing Regimen Tissue Collection Tissue Collection Tumor Measurement->Tissue Collection Endpoint Reached IHC for Ki-67 IHC for Ki-67 Tissue Collection->IHC for Ki-67 Tumor Excision Data Analysis Data Analysis IHC for Ki-67->Data Analysis Quantify Proliferation

Figure 3: Workflow for in vivo efficacy studies and pharmacodynamic analysis.

Section 5: Data Interpretation and Decision Making

The data generated from these studies should be integrated to form a comprehensive picture of the compound's preclinical profile. Key decision points include:

  • After Phase 1: Is the compound potent and selective against a relevant cancer target? Does it engage the target in cells? A potent and selective compound with good cellular activity would be a "go" for Phase 2.

  • After Phase 2: Does the compound exhibit significant anti-proliferative and pro-apoptotic activity in relevant cancer cell lines at concentrations achievable in vivo? A strong cellular phenotype is a prerequisite for advancing to in vivo studies.

  • After Phase 3: Does the compound have a favorable pharmacokinetic profile? Does it demonstrate significant anti-tumor efficacy in a xenograft model at well-tolerated doses? Is there evidence of target modulation in the tumor tissue? Positive answers to these questions would support a "go" decision for further IND-enabling studies.[1]

References

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  • ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

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  • ResearchGate. (n.d.). Common pitfalls in preclinical cancer target validation. Retrieved from [Link]

  • PLOS. (2024, July 25). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. Retrieved from [Link]

  • Howes, J. M., & et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Xenograft Tumor Volume Measurement in Nude Mice: Estimation of 3D Ultrasound Volume Measurements Based on Manual Caliper Measurements. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 2). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]

  • MDPI. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Bioengineering, 10(6), 708. [Link]

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  • MDPI. (2022). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Gels, 8(11), 724. [Link]

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Application

Guide to the Preparation and Handling of Stock Solutions of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive application note provides a detailed protocol for the preparation, validation, and storage of stock solution...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the preparation, validation, and storage of stock solutions of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0). Recognizing the critical need for accuracy and reproducibility in research and development, this guide explains the scientific principles behind each step, from solvent selection to quality control. It is designed to equip researchers, chemists, and drug development professionals with the necessary knowledge to handle this compound confidently and effectively, ensuring the integrity of their experimental outcomes.

Introduction and Compound Identification

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a small molecule of interest in various chemical and biological research settings. The accuracy of experimental results hinges on the precise preparation of solutions from a solid starting material. As a hydrochloride salt, the compound's solubility and stability characteristics are enhanced compared to its free base form, making it more amenable to aqueous-based assays.[1]

A critical first step is the unambiguous identification of the compound. Researchers should be aware of similarly named compounds and always verify the identity using the CAS number.

Table 1: Chemical and Physical Properties of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

PropertyValueSource
IUPAC Name 3-(3-aminophenyl)-N-methylpropanamide;hydrochlorideN/A
CAS Number 1201633-58-0[2]
Molecular Formula C₁₀H₁₅ClN₂O[2]
Molecular Weight 214.69 g/mol [2]
Typical Purity ≥95%[2]
Physical State Solid (assumed)[3][4]
Storage Room temperature, under inert atmosphere[2][5]

Note on Purity: The purity of the solid is a critical parameter. Calculations must account for the actual purity of the batch to achieve an accurate final concentration. For example, if the purity is 95%, to get 10 mg of active compound, one must weigh out 10 mg / 0.95 = 10.53 mg of the solid.

Materials and Equipment

2.1 Reagents and Consumables

  • 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS: 1201633-58-0)

  • Solvents (select based on Section 4.0):

    • Dimethyl sulfoxide (DMSO), anhydrous grade

    • Deionized (DI) Water, Type I (18.2 MΩ·cm)

    • Ethanol (EtOH), 200 proof, anhydrous

  • Sterile, amber glass vials or polypropylene cryotubes for storage

  • Sterile syringe filters (0.22 µm), if sterile filtration is required

2.2 Equipment

  • Calibrated analytical balance (readability of 0.1 mg or better)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • pH meter (for aqueous solutions)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally analogous amine hydrochloride compounds suggest a consistent hazard profile.[6][7][8]

  • Hazard Profile: Assumed to be a skin, eye, and respiratory irritant.

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[6][7]

  • Handling: Always handle the solid powder and concentrated solutions within a certified chemical fume hood to avoid inhalation. Wear appropriate PPE at all times.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Solvent Selection: A Critical Decision Point

The choice of solvent is dictated by two factors: the compound's solubility and the experimental application's compatibility. As a hydrochloride salt, the compound is expected to have good aqueous solubility.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent capable of dissolving a vast range of organic compounds.[9][10] It is often the solvent of choice for creating highly concentrated primary stocks (e.g., 10-100 mM).

    • Best For: In vitro cell-based assays (ensure final DMSO concentration is non-toxic, typically <0.5%), organic chemistry applications.

  • Water or Aqueous Buffers (e.g., PBS): The hydrochloride salt structure is designed to enhance aqueous solubility.[1]

    • Best For: Biochemical assays, animal studies, and applications where organic solvents are prohibited. Causality: Using a buffer that matches the assay's pH can prevent pH shifts upon addition of the stock solution.

  • Ethanol (EtOH): A polar protic solvent that can be a good alternative to DMSO.

    • Best For: Applications where DMSO is cytotoxic or interferes with the assay, but an organic solvent is still needed.

The following diagram illustrates the logic for choosing an appropriate solvent.

G start Start: Solvent Selection q1 Is the downstream application sensitive to organic solvents? start->q1 q2 Is a high stock concentration (>10 mM) required? q1->q2  No ans_water Use DI Water or Aqueous Buffer (e.g., PBS) q1->ans_water  Yes ans_dmso Use DMSO q2->ans_dmso  Yes ans_etoh Consider Ethanol as an alternative to DMSO q2->ans_etoh  No

Caption: Logic diagram for selecting the optimal solvent.

Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of 10 mL of a 10 mM stock solution. The principles can be adapted for different concentrations and volumes. The use of stock solutions improves accuracy by requiring larger, more easily weighed masses of compound.[11]

5.1 Step 1: Calculation of Required Mass

The fundamental formula for this calculation is: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Define Parameters:

    • Desired Concentration: 10 mM = 0.010 mol/L

    • Desired Volume: 10 mL = 0.010 L

    • Molecular Weight (MW): 214.69 g/mol

  • Calculate Mass:

    • Mass (g) = 0.010 mol/L × 0.010 L × 214.69 g/mol = 0.0021469 g

    • Mass (mg) = 2.147 mg

  • Adjust for Purity (Example: 95% Purity):

    • Required Mass (mg) = Calculated Mass / Purity = 2.147 mg / 0.95 = 2.26 mg

5.2 Step 2: Weighing and Dissolution

This workflow ensures accuracy through quantitative transfer.[12]

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (e.g., 2.26 mg) weigh 2. Weigh solid onto weigh paper using an analytical balance calc->weigh transfer 3. Transfer solid to a 10 mL volumetric flask weigh->transfer rinse 4. Rinse weigh paper with ~7 mL solvent into flask transfer->rinse dissolve 5. Cap and vortex/sonicate until fully dissolved rinse->dissolve qs 6. Add solvent to the 10 mL calibration mark (QS) dissolve->qs mix 7. Invert flask 10-15 times to ensure homogeneity qs->mix aliquot 8. Aliquot into amber vials to avoid freeze-thaw cycles mix->aliquot store 9. Store at -20°C or -80°C protected from light aliquot->store

Caption: Standard workflow for stock solution preparation.

  • Weighing: Tare a piece of weigh paper on a calibrated analytical balance. Carefully weigh out the calculated mass (e.g., 2.26 mg) of the compound.

  • Transfer: Gently fold the weigh paper and pour the solid into a 10 mL Class A volumetric flask.

  • Rinsing for Quantitative Transfer: Add approximately 7 mL of the chosen solvent (e.g., DMSO) to the flask. Use a small amount of this solvent to rinse the weigh paper and the neck of the flask to ensure all of the weighed solid is transferred into the solution.[12]

  • Dissolution: Cap the flask and vortex thoroughly. If the solid does not dissolve readily, place the flask in a sonicator bath for 5-10 minutes. Visually inspect against a light source to ensure no solid particulates remain.

  • Bringing to Volume (QS): Once fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

5.3 Step 3: Aliquoting and Storage

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, aliquot the stock solution into smaller, single-use volumes (e.g., 50-200 µL) in sterile amber glass vials or cryotubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Based on stability data for similar amine hydrochloride compounds, long-term storage at -20°C or -80°C is recommended.[13] To mitigate potential photodegradation, always use amber vials or wrap clear vials in aluminum foil.[14]

Quality Control and Validation

A prepared stock solution should be validated to ensure its quality and concentration are as expected.

  • Visual Inspection: The solution should be clear, colorless (unless the compound is colored), and free of any precipitate or particulate matter.

  • pH Measurement (for aqueous stocks): As a hydrochloride salt of an amine, the solution will be acidic. Measuring the pH can serve as a simple consistency check between batches.

  • Concentration Verification (Optional): For GMP or other high-stakes applications, concentration can be verified using techniques like UV-Vis spectroscopy (if a chromophore is present and an extinction coefficient is known) or quantitative NMR (qNMR).

  • Solubility Check: If precipitation is observed upon freezing and thawing, it may indicate that the concentration is too high for the chosen solvent under those storage conditions. The protocol may need to be adjusted to a lower concentration.

Conclusion

The reliability of scientific data is built upon a foundation of meticulous preparation. By following this detailed guide—which emphasizes accurate calculations, proper technique, rational solvent selection, and appropriate storage—researchers can prepare high-quality stock solutions of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. Adherence to these protocols will enhance experimental reproducibility and contribute to the generation of trustworthy and authoritative results.

References

Sources

Method

Application Note &amp; Protocol: Strategic Derivatization of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride for Bioactivity Screening

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and early-phase drug discovery. Introduction: Unlocking the Therapeutic Potential of the Aminophenyl-Propanamide Scaffold Th...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and early-phase drug discovery.

Introduction: Unlocking the Therapeutic Potential of the Aminophenyl-Propanamide Scaffold

The 3-(3-aminophenyl)-N-methylpropanamide scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a primary aromatic amine offers a versatile chemical handle for structural modification, allowing for the systematic exploration of the chemical space surrounding the core molecule. Derivatization of this primary amine can significantly impact the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall conformation. These modifications, in turn, can profoundly influence the molecule's interaction with biological targets, potentially leading to the discovery of new compounds with enhanced potency, selectivity, or novel mechanisms of action.

This guide provides a comprehensive framework for the strategic derivatization of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. We will delve into the rationale behind selecting specific derivatization strategies, provide detailed, step-by-step protocols for synthesis, outline robust methods for structural characterization, and propose a tiered approach for screening the biological activity of the resulting compound library. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Core Derivatization Strategies: A Rationale-Driven Approach

The primary aromatic amine of 3-(3-aminophenyl)-N-methylpropanamide is a nucleophilic center that can readily undergo a variety of chemical transformations. The key challenge lies in achieving selective modification of this amine without affecting the secondary amide functionality. Fortunately, the aromatic amine is significantly more nucleophilic than the amide nitrogen, allowing for chemoselective reactions under controlled conditions. We will focus on three robust and versatile derivatization reactions: acylation, sulfonylation, and reductive amination.

G cluster_0 Core Scaffold cluster_1 Derivatization Strategies cluster_2 Resulting Library Start 3-(3-aminophenyl)-N- methylpropanamide HCl Acylation Acylation (Amide Formation) Start->Acylation RCOCl, Base Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO2Cl, Base ReductiveAmination Reductive Amination (Secondary Amine Formation) Start->ReductiveAmination RCHO, Reducing Agent AcylDeriv Acyl Derivatives Acylation->AcylDeriv SulfonylDeriv Sulfonyl Derivatives Sulfonylation->SulfonylDeriv AlkylDeriv Alkyl Derivatives ReductiveAmination->AlkylDeriv

Figure 1: Overview of the derivatization workflow for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

PART 1: Synthesis and Purification Protocols

General Considerations
  • Starting Material: 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (MW: 214.69 g/mol ) should be of high purity (≥95%).[1] The hydrochloride salt needs to be neutralized in situ or prior to reaction using a suitable base to free the primary amine for nucleophilic attack.

  • Solvents and Reagents: All solvents should be anhydrous, and reagents should be of high purity. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aromatic amine.

  • Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine completion.

  • Purification: Purification of the final products is crucial for accurate biological testing. Flash column chromatography is a common and effective method for purifying these types of derivatives.[2][3]

Protocol 1: Acylation of the Aromatic Amine

Acylation introduces an amide bond, which can participate in hydrogen bonding and alter the electronic properties of the aromatic ring. This reaction is typically high-yielding and proceeds under mild conditions.[4]

Reaction Scheme: 3-(3-aminophenyl)-N-methylpropanamide + R-COCl → 3-(3-(acylamino)phenyl)-N-methylpropanamide

Materials:

ReagentMolar Eq.Purpose
3-(3-aminophenyl)-N-methylpropanamide HCl1.0Starting Material
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.2Base (neutralizes HCl and scavenges product HCl)
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)1.1Acylating Agent
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)-Solvent

Step-by-Step Protocol:

  • To a round-bottom flask under an inert atmosphere, add 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (1.0 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration of the starting material).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) dropwise and stir for 15 minutes.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. For more polar products, a DCM/methanol gradient may be necessary.[3][5]

Protocol 2: Sulfonylation of the Aromatic Amine

Sulfonylation introduces a sulfonamide group, a key functional group in many pharmaceuticals due to its ability to act as a hydrogen bond donor and its metabolic stability. The reaction is analogous to acylation.[6]

Reaction Scheme: 3-(3-aminophenyl)-N-methylpropanamide + R-SO₂Cl → 3-(3-(sulfonamido)phenyl)-N-methylpropanamide

Materials:

ReagentMolar Eq.Purpose
3-(3-aminophenyl)-N-methylpropanamide HCl1.0Starting Material
Pyridine or TEA3.0Base and Catalyst
Sulfonyl Chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)1.2Sulfonylating Agent
Anhydrous DCM-Solvent

Step-by-Step Protocol:

  • Follow steps 1-3 from the acylation protocol.

  • Add pyridine (3.0 eq) to the reaction mixture at 0 °C and stir for 10 minutes.

  • Add the sulfonyl chloride (1.2 eq), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Some sulfonylation reactions may require gentle heating.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess pyridine), followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Amination of the Aromatic Amine

Reductive amination allows for the introduction of alkyl groups to the amine, creating secondary amines. This can significantly increase the basicity and lipophilicity of the molecule. This is a one-pot reaction where an imine is formed in situ and then reduced.[1][7]

Reaction Scheme: 3-(3-aminophenyl)-N-methylpropanamide + R-CHO + Reducing Agent → 3-(3-(alkylamino)phenyl)-N-methylpropanamide

Materials:

ReagentMolar Eq.Purpose
3-(3-aminophenyl)-N-methylpropanamide HCl1.0Starting Material
Aldehyde (e.g., Formaldehyde, Benzaldehyde)1.2Alkylating Agent
Sodium triacetoxyborohydride (STAB)1.5Reducing Agent
Dichloroethane (DCE) or Methanol-Solvent
Acetic AcidcatalyticCatalyst for imine formation

Step-by-Step Protocol:

  • To a round-bottom flask, add 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (1.0 eq) and the aldehyde (1.2 eq) in DCE.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. Amine-functionalized silica may be beneficial for the purification of basic products.[2]

PART 2: Structural Characterization

Unequivocal structural confirmation of the synthesized derivatives is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the gold standard for this purpose.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Validation Crude Crude Product Purification Purification (e.g., Column Chromatography) Crude->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Pure Pure, Characterized Derivative (>95%) NMR->Pure MS->Pure

Figure 2: Workflow for the purification and characterization of synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information on the proton environment in the molecule. Key diagnostic signals to look for in the derivatives include:

    • The appearance of a new NH proton signal for acylated and sulfonylated products, typically downfield.

    • Shifts in the aromatic proton signals upon substitution.

    • The appearance of new signals corresponding to the protons of the added acyl, sulfonyl, or alkyl group.

  • ¹³C NMR: This provides information on the carbon skeleton. Key changes to observe include:

    • The appearance of a new carbonyl carbon signal for acylated derivatives (typically ~165-175 ppm).

    • Shifts in the aromatic carbon signals, particularly the carbon directly attached to the nitrogen.

Expected ¹H and ¹³C NMR Data for a Representative Derivative (N-(3-(3-(methylamino)propanoyl)phenyl)acetamide):

GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Acetyl -CH₃~2.1~24
Acetyl C=O-~169
Propanamide -CH₂-CH₂-~2.5-3.0~35-40
Propanamide C=O-~172
Propanamide N-CH₃~2.7 (doublet)~26
Aromatic Protons~7.0-7.8~115-140
Acyl NH~9.5-10.5 (singlet)-
Propanamide NH~8.0-8.5 (broad)-

(Note: These are approximate values and can vary based on solvent and other factors.)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide structural information through fragmentation patterns.

  • Low-Resolution MS (e.g., LC-MS): Primarily used to confirm the molecular weight of the product and to assess purity.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Expected Fragmentation: In electron impact (EI) or electrospray ionization (ESI) MS, common fragmentation patterns for these derivatives would involve cleavage of the newly formed amide or sulfonamide bond, as well as alpha-cleavage adjacent to the carbonyl groups.[8][9] For example, an acylated derivative would likely show a fragment corresponding to the loss of the acyl group.

PART 3: In Vitro Biological Activity Screening

A tiered screening approach is recommended to efficiently identify promising compounds. This begins with a general cytotoxicity assessment, followed by more specific, target-oriented assays for non-toxic compounds.

G start Library of Pure Derivatives cytotoxicity Primary Screen: Cytotoxicity Assay (e.g., MTT) on Cancer Cell Line (e.g., SKOV3, MCF-7) start->cytotoxicity decision1 Non-toxic (IC₅₀ > threshold) cytotoxicity->decision1 toxic Cytotoxic decision1->toxic No secondary Secondary Screen: Target-Based Assay (e.g., TRPV1 Functional Assay) decision1->secondary Yes decision2 Active? secondary->decision2 inactive Inactive decision2->inactive No hit Hit Compound: Further Optimization & MoA Studies decision2->hit Yes

Figure 3: A proposed tiered workflow for the biological screening of the derivative library.

Primary Screen: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10] It is a robust, high-throughput method to quickly identify compounds that are generally toxic to cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Cell Lines: The choice of cell line should be guided by the therapeutic area of interest. For general anticancer screening, human ovarian cancer (SKOV3) or breast cancer (MCF-7) cell lines are common choices.[10][11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log-transformed) to determine the half-maximal inhibitory concentration (IC₅₀).[12]

Secondary Screen: Target-Based Assays

Compounds that are non-cytotoxic in the primary screen can then be evaluated in more specific assays. Based on literature for structurally related compounds, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a plausible target.[4][13] Derivatives of aminophenyl propanamides have shown activity as TRPV1 antagonists, which are of interest for the treatment of pain.[4]

Example Assay: Calcium Influx Assay for TRPV1 Antagonism

Principle: TRPV1 is a non-selective cation channel that allows the influx of calcium upon activation. This assay measures the ability of a test compound to inhibit the calcium influx induced by a known TRPV1 agonist, such as capsaicin.

Methodology:

  • Cell Line: Use a cell line stably expressing human TRPV1 (e.g., HEK293-hTRPV1).

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with the test compounds for a defined period.

  • Agonist Challenge: Add a known concentration of capsaicin to activate the TRPV1 channels.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the test compound indicates antagonism of TRPV1.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of the capsaicin-induced response.

Conclusion

The systematic derivatization of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride via acylation, sulfonylation, and reductive amination provides a powerful strategy for generating a diverse chemical library for biological screening. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can ensure the quality and integrity of their compound collection. The proposed tiered screening approach, beginning with a broad cytotoxicity assessment and progressing to specific target-based assays, offers an efficient pathway to identify novel bioactive molecules derived from the versatile aminophenyl-propanamide scaffold. This structured methodology will empower researchers to unlock the therapeutic potential hidden within this promising chemical class.

References

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Sources

Application

Application Notes and Protocols for the Characterization of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride as a Novel Molecular Probe

For Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Guide to Unveiling the Potential of a Novel Chemical Entity Introduction: The Frontier of Discovery with Novel Molecular Pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Unveiling the Potential of a Novel Chemical Entity

Introduction: The Frontier of Discovery with Novel Molecular Probes

In the landscape of contemporary drug discovery and chemical biology, the identification and characterization of novel molecular probes are paramount.[1][2] These tools are instrumental in dissecting complex biological pathways and validating new therapeutic targets.[3] This document provides a comprehensive guide to the characterization and application of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride , a compound of interest for which detailed public information is not yet widely available.

This guide is structured not as a definitive protocol for a well-established probe, but rather as a strategic workflow for researchers to systematically evaluate and validate this and other novel compounds as potential molecular probes. We will proceed with the scientific integrity and logical rigor required for such an endeavor, emphasizing the causality behind experimental choices and the necessity of self-validating systems.[4][5]

Physicochemical Properties and Handling

Before embarking on biological studies, a thorough understanding of the compound's physicochemical properties is essential.

PropertyValueSource
IUPAC Name 3-(3-aminophenyl)-N-methylpropanamide;hydrochlorideN/A
CAS Number 1201633-58-0[6]
Molecular Formula C10H15ClN2O[6]
Molecular Weight 214.69 g/mol [6]
Purity >95% (typical)[6]
Storage Inert atmosphere, Room Temperature[6]

Note on Handling: Based on data for similar structures, this compound may cause skin, eye, and respiratory irritation.[7][8][9] Standard laboratory personal protective equipment (PPE) should be worn at all times.

Part 1: The Foundational Step - Target Identification and Validation

The primary objective with a novel compound is to identify its biological target(s). This is a multi-faceted process that often begins with broad, unbiased screening and progressively narrows to specific, high-confidence interactions.

Workflow for Target Identification

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Validation in a Biological Context Phenotypic Screening Phenotypic Screening Computational Modeling Computational Modeling Phenotypic Screening->Computational Modeling Affinity-Based Proteomics Affinity-Based Proteomics Affinity-Based Proteomics->Computational Modeling Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Computational Modeling->Cellular Thermal Shift Assay (CETSA) Literature Analysis Literature Analysis Literature Analysis->Cellular Thermal Shift Assay (CETSA) Target Knockdown/Knockout Target Knockdown/Knockout Cellular Thermal Shift Assay (CETSA)->Target Knockdown/Knockout Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Enzymatic/Functional Assays Enzymatic/Functional Assays Surface Plasmon Resonance (SPR)->Enzymatic/Functional Assays Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC)->Enzymatic/Functional Assays Target Knockdown/Knockout->Enzymatic/Functional Assays

Caption: A workflow for identifying and validating the biological target of a novel molecular probe.

Protocol 1: Broad Phenotypic Screening

Objective: To identify any observable effect of the compound on cellular behavior, which can provide clues to its mechanism of action.

Methodology:

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing different tissues or disease states (e.g., a cancer cell line panel).

  • Assay Plate Preparation: Seed cells in 96-well or 384-well plates at a density that allows for logarithmic growth over the assay period.

  • Compound Treatment: Prepare a serial dilution of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (e.g., from 100 µM to 1 nM). Add the compound to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Readout: Use a high-content imaging system to assess various phenotypic parameters, such as cell count, nuclear morphology, mitochondrial membrane potential, and cell cycle status.

  • Data Analysis: Quantify changes in cellular phenotypes as a function of compound concentration to determine potency and identify significant effects.

Rationale: An unbiased phenotypic screen can reveal unexpected biological activities and guide hypothesis generation for the compound's target and pathway.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To directly observe the engagement of the compound with its target protein in a cellular environment.

Methodology:

  • Cell Culture and Lysis: Culture a relevant cell line to high density. Harvest the cells and lyse them to prepare a cell lysate.

  • Compound Incubation: Treat the cell lysate with the compound at a specific concentration (e.g., 10x the EC50 from a functional assay) or a vehicle control.

  • Thermal Challenge: Aliquot the treated lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.

  • Protein Analysis: Collect the supernatant (containing soluble proteins) and analyze by SDS-PAGE and Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Rationale: Ligand binding stabilizes a protein, making it more resistant to heat-induced denaturation. CETSA is a powerful tool for confirming target engagement in a complex biological matrix.

Part 2: Elucidating the Mechanism of Action

Once a target is identified and validated, the next step is to understand how the compound modulates the target's function.

Hypothetical Signaling Pathway

Let's hypothesize that 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is found to be an inhibitor of a hypothetical kinase, "Kinase X," which is upstream of a known signaling cascade.

cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Kinase_X Kinase_X Receptor->Kinase_X Substrate_Y Substrate_Y Kinase_X->Substrate_Y Phosphorylation p_Substrate_Y p-Substrate Y Transcription_Factor_Z Transcription_Factor_Z p_Substrate_Y->Transcription_Factor_Z Activation Gene_Expression Gene_Expression Transcription_Factor_Z->Gene_Expression Probe 3-(3-aminophenyl)-N- methylpropanamide HCl Probe->Kinase_X Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the molecular probe on "Kinase X".

Protocol 3: In Vitro Kinase Assay

Objective: To quantify the inhibitory activity of the compound on the purified target enzyme.

Methodology:

  • Reagents: Obtain purified, active Kinase X, its specific substrate, and a phosphospecific antibody.

  • Reaction Setup: In a 96-well plate, set up reactions containing the kinase, substrate, ATP, and varying concentrations of the compound.

  • Incubation: Allow the reaction to proceed at the optimal temperature for the enzyme (e.g., 30°C) for a set time.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using an appropriate method, such as an ELISA with the phosphospecific antibody or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Rationale: An in vitro biochemical assay provides a clean system to measure the direct effect of the compound on the target's activity, free from cellular confounding factors.

Part 3: Ensuring Scientific Integrity - Probe Validation

A critical aspect of developing a molecular probe is rigorous validation to ensure its specificity and suitability for downstream applications.[4][10][11]

Key Validation Parameters
ParameterDefinitionExperimental Approach
Potency The concentration of the probe required to elicit a desired biological effect.In vitro and cell-based functional assays to determine IC50 or EC50.
Selectivity The degree to which the probe interacts with its intended target over other proteins.Kinase panel screening, proteome-wide affinity proteomics.
On-Target Engagement Confirmation that the probe binds to the target in a relevant biological system.CETSA, photo-affinity labeling.
Cellular Activity The ability of the probe to modulate the target's function in living cells.Western blotting for downstream signaling, reporter gene assays.
Protocol 4: Kinase Panel Screening for Selectivity

Objective: To assess the selectivity of the compound against a broad range of other kinases.

Methodology:

  • Service Provider: Engage a commercial service provider that offers kinase panel screening (e.g., Eurofins, Promega).

  • Compound Submission: Provide the compound at a specified concentration (e.g., 1 µM).

  • Screening: The service provider will test the compound against a panel of hundreds of purified kinases.

  • Data Analysis: The results will be provided as the percentage of inhibition for each kinase. A highly selective probe will show significant inhibition of the target kinase with minimal off-target effects.

Rationale: Broad profiling is essential to ensure that the observed biological effects are due to the modulation of the intended target and not off-target interactions.

Conclusion: A Roadmap for Probe Development

The journey of a novel compound from a chemical structure to a validated molecular probe is a systematic and rigorous process. For 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, this guide provides a comprehensive roadmap for its characterization. By following these principles of target identification, mechanistic elucidation, and stringent validation, researchers can confidently establish its utility as a tool to explore new frontiers in biology and medicine.

References

  • Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride - Google Patents.
  • PubMed Central (PMC). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Available from: [Link].

  • Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride - Google Patents.
  • PubChem. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. Available from: [Link].

  • PubChem. 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075. Available from: [Link].

  • PubChem. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074. Available from: [Link].

  • Lead Sciences. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. Available from: [Link].

  • PubMed Central (PMC). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. Available from: [Link].

  • Chemical Society Reviews (RSC Publishing). Small-molecule probes from bench to bedside: advancing molecular analysis of drug–target interactions toward precision medicine. Available from: [Link].

  • APS Journals. Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests | PhytoFrontiers™. Available from: [Link].

  • PubMed Central (PMC). Editorial: Exploring small molecule probes: advancements and applications in pharmacological research. Available from: [Link].

  • ResearchGate. Recommended Principles and Practices for Validating Clinical Molecular Pathology Tests. Available from: [Link].

  • YouTube. Validation and Implementation of Quantitative Molecular Assays. Available from: [Link].

  • AZoLifeSciences. Applying NMR to Study Small-Molecule Interactions in Drug Discovery. Available from: [Link].

  • YouTube. Small Molecule Drug Discovery Primer 101. Available from: [Link].

  • PubChem. 3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288. Available from: [Link].

  • PubMed Central (PMC). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Available from: [Link].

  • PubChem. 3-(methylamino)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide;hydrochloride. Available from: [Link].

  • Taylor & Francis Online. Small Molecules and Their Role in Effective Preclinical Target Validation. Available from: [Link].

  • Der Pharma Chemica. Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Available from: [Link].

  • PubChemLite. N-(3-aminophenyl)propanamide (C9H12N2O). Available from: [Link].

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-aminophenyl)-N-methylpr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0)[1]. Our focus is on identifying common challenges and providing scientifically grounded solutions to improve reaction yield and product purity. The methodologies described herein are designed to be self-validating, incorporating checkpoints and explanations for key experimental choices.

Section 1: Synthesis Overview & Key Optimization Points

The synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is typically achieved through a multi-step sequence. The most common and logical pathway involves the formation of an amide bond, followed by the reduction of a nitro group precursor, and concluding with hydrochloride salt formation. This strategy avoids potential side reactions associated with the free amine during the coupling step.

The overall synthetic pathway is illustrated below. Each stage presents unique challenges where yield can be compromised.

G cluster_0 Synthesis Pathway start Starting Materials: 3-(3-nitrophenyl)propanoic acid + Methylamine step1 Step 1: Amide Coupling (Activation & Nucleophilic Attack) start->step1 Coupling Agent, Solvent, Base intermediate1 Intermediate: 3-(3-nitrophenyl)-N-methylpropanamide step1->intermediate1 step2 Step 2: Nitro Group Reduction intermediate1->step2 Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) intermediate2 Intermediate: 3-(3-aminophenyl)-N-methylpropanamide (Free Base) step2->intermediate2 step3 Step 3: Hydrochloride Salt Formation intermediate2->step3 HCl in Solvent (e.g., Dioxane, Ether) product Final Product: 3-(3-aminophenyl)-N-methylpropanamide HCl step3->product G cluster_1 Troubleshooting: Low Coupling Yield start Low Yield Observed q1 Are Starting Materials Pure and Anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is Coupling Reagent Optimal? a1_yes->q2 s1 Purify Acid and Amine. Use Anhydrous Solvents. a1_no->s1 s1->start a2_yes Yes (e.g., HATU) q2->a2_yes a2_no No (e.g., EDC alone) q2->a2_no q3 Are Reaction Conditions Correct? a2_yes->q3 s2 Add HOBt to EDC or Switch to HATU/PyBOP. a2_no->s2 s2->q3 s3 Check Stoichiometry (1.1-1.2 eq). Ensure Temp is 0°C -> RT. Use non-nucleophilic base (DIPEA). q3->s3 end Yield Improved s3->end

Sources

Optimization

Technical Support Center: Purification of Crude 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride

Welcome to the technical support guide for the purification of crude 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this critical intermediate. Our goal is to provide not just protocols, but the underlying principles and troubleshooting logic to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude 3-(3-aminophenyl)-N-methylpropanamide hydrochloride?

A: The impurity profile depends heavily on the synthetic route. However, for typical multi-step syntheses involving the reduction of a nitro group and amide bond formation, you can anticipate:

  • Unreacted Starting Materials: Such as 3-nitrophenylacetic acid or its derivatives.

  • Incomplete Reduction Products: Residual nitro- or nitroso-compounds, which often impart a yellow or brown color to the crude material.

  • Side-Reaction Products: Impurities from dimerization or polymerization of the aromatic amine, especially if exposed to air or harsh acidic/basic conditions.[1]

  • Reagents and Catalysts: Residual coupling agents or hydrogenation catalysts.

  • Solvents: Trapped reaction or workup solvents.

Understanding the potential impurities is the first step in designing an effective purification strategy.[2][3]

Q2: My final product is a sticky oil or a discolored solid instead of a clean crystalline powder. What is the primary cause?

A: This is a common issue. A sticky or oily consistency often indicates the presence of residual solvents or low-melting point impurities that are depressing the melting point of your compound. Discoloration, typically yellow to dark brown, is almost always due to oxidized species or residual nitro-aromatic compounds. These impurities can interfere with crystallization by disrupting the crystal lattice formation.

Q3: What is the best general purification strategy for this compound?

A: For a polar, salt-based compound like an amine hydrochloride, recrystallization is the most efficient and scalable first-line approach. It leverages differences in solubility between your product and the impurities at different temperatures. If recrystallization fails to achieve the desired purity, or if impurities have very similar solubility profiles, column chromatography of the corresponding free base is the next logical step.

Below is a decision-making workflow to guide your choice of purification technique.

G start Crude Product (3-(3-aminophenyl)-N- methylpropanamide HCl) check_color Is the product heavily colored? start->check_color charcoal Perform Activated Carbon (Charcoal) Treatment check_color->charcoal Yes recrystallize Attempt Recrystallization check_color->recrystallize No charcoal->recrystallize check_purity Purity > 98% by LCMS/NMR? recrystallize->check_purity free_base Convert to Free Base (Aqueous Base Wash & Extraction) check_purity->free_base No final_product Pure Product check_purity->final_product Yes chromatography Perform Column Chromatography free_base->chromatography chromatography->final_product

Caption: Initial Purification Strategy Decision Tree.

Troubleshooting Guide: Recrystallization

Recrystallization is preferred for its efficiency and scalability. However, amine hydrochlorides can present unique challenges.

Q: I'm struggling to find a suitable recrystallization solvent. What should I look for?

A: The ideal solvent should dissolve your crude product completely at an elevated temperature but poorly at room temperature or below, while impurities remain soluble at all temperatures. Given the polar, salt-like nature of your compound, you should start with polar, protic solvents.

Strategy:

  • Single Solvent Screening: Test small amounts of your crude product in solvents like isopropanol (IPA), ethanol, or methanol. Methanol will likely be too good a solvent, but a mixture could work.

  • Solvent/Anti-Solvent System: This is often the most successful method. Dissolve the crude material in a minimum amount of a hot "good" solvent (e.g., ethanol), and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, or tert-Butyl methyl ether (TBME)) until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. The principle here is to finely tune the polarity of the medium to find the sweet spot for crystallization.[4]

Solvent System ComponentRoleRationale
Good Solvents
Isopropanol (IPA), EthanolPrimary Dissolving AgentPolar protic solvents that effectively dissolve the hydrochloride salt at elevated temperatures.
MethanolHigh-Solubility AgentUse sparingly, often in combination with a less polar alcohol, to dissolve highly impure material.
Anti-Solvents
Diethyl Ether, TBMECrystal Inducing AgentNon-polar ethers that are miscible with alcohols but have very low solubility for the salt, forcing it out of solution upon cooling.
Ethyl AcetateCrystal Inducing AgentA more polar anti-solvent, useful if ether causes the product to "crash out" too quickly as an amorphous solid.
Q: My product "oils out" during cooling instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.

G start Product 'Oils Out' During Cooling step1 Re-heat solution until homogeneous start->step1 step2 Add more 'good' solvent (e.g., 10-20% more IPA) step1->step2 step3 Allow to cool VERY slowly (e.g., insulated Dewar or turn off heat mantle) step2->step3 step4 Scratch inner wall of flask with a glass rod at the solvent line step3->step4 step5 Add a seed crystal (if available) step4->step5 end Crystal Formation Initiated step5->end

Caption: Workflow for Troubleshooting "Oiling Out".

Causality: By adding more solvent, you lower the concentration, ensuring the solution does not become supersaturated at a temperature above the compound's melting point (or the melting point of the eutectic mixture with solvent). Slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice. Scratching and seeding provide nucleation sites, which are energetically favorable points for crystallization to begin.

Troubleshooting Guide: Column Chromatography

If recrystallization is insufficient, chromatography is your next tool. Crucial Insight: It is highly advisable to purify the free amine form of your compound, not the hydrochloride salt. The HCl salt is highly polar and will likely stick irreversibly to the silica gel baseline.

Q: How do I convert the hydrochloride salt to the free base for chromatography?

A: This is achieved with a simple acid-base liquid-liquid extraction.

Protocol: Salt to Free Base Conversion

  • Dissolve the crude hydrochloride salt in deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Slowly add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃), until the aqueous layer is basic (pH ~8-9, check with pH paper). You will observe effervescence (CO₂ release) as the acid is neutralized.

  • Stopper the funnel and shake vigorously, venting frequently.

  • Allow the layers to separate. The less polar free amine will partition into the organic layer.

  • Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, which can now be loaded onto a column.

Q: My compound streaks badly on the silica column, giving poor separation. Why?

A: This is a classic problem when purifying amines on silica gel.[5] Silica gel is acidic (due to surface silanol groups, Si-OH), while your free amine is basic. This strong acid-base interaction causes some of the molecules to bind very tightly, leading to tailing or streaking and poor separation.[6][7]

Solution: Deactivate the Silica Gel You must add a small amount of a competing, volatile base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

  • Recommended Eluent Additive: Add 0.5-1% triethylamine (Et₃N) or 0.5% ammonium hydroxide (NH₄OH) to your entire mobile phase system (e.g., a gradient of ethyl acetate in hexanes, or methanol in DCM).

  • Expertise: Triethylamine is often preferred as it is more volatile and easier to remove from the final product fractions. Start with a mobile phase like 90:9:1 DCM:MeOH:Et₃N and adjust the polarity as needed.[8]

Standard Operating Protocols

Protocol 1: Recrystallization from Isopropanol/TBME
  • Dissolution: Place the crude 3-(3-aminophenyl)-N-methylpropanamide HCl in an Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol (IPA) (e.g., 3-5 mL per gram of crude material). Heat the mixture to a gentle boil on a hot plate with stirring until all solids dissolve.

  • Charcoal Treatment (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (If Charcoal Used): Quickly filter the hot solution through a pre-warmed filter funnel containing a small plug of celite or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: While the solution is still hot, slowly add tert-Butyl methyl ether (TBME) dropwise with stirring until a persistent cloudiness appears. Add a few drops of hot IPA to redissolve the solids and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (4 °C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold TBME to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Activated Carbon Treatment for Color Removal
  • Select Solvent: Choose a solvent that readily dissolves your crude product (e.g., methanol or ethanol).

  • Prepare Slurry: Dissolve the crude material completely in the chosen solvent at room temperature.

  • Add Carbon: Add activated carbon (1-5% by weight relative to your crude compound) to the solution.

  • Stir: Stir the mixture vigorously at room temperature for 30-60 minutes. The colored impurities will adsorb onto the high surface area of the carbon.

  • Filter: Filter the mixture through a pad of celite to completely remove the fine carbon particles. Wash the celite pad with a small amount of fresh solvent.

  • Concentrate: Remove the solvent from the filtrate under reduced pressure. The resulting solid should be significantly less colored and can now be subjected to recrystallization or other purification methods.

References
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)- methylamine hydrochloride derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylpropanamide. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biochain Incorporated. (2023, June 5). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • Google Patents. (n.d.). Recovery of amines from by-product chloride salts.
  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Reddit. (n.d.). Chromotography with free amines? r/chemhelp. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Google Patents. (n.d.). Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). Methylamines purification process.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • PubMed Central. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]

  • PubMed Central. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]

  • PubMed Central. (2009, July 28). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Stability of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in Solution

Introduction Welcome to the technical support center for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Our goal is to provide you with in-depth technical guidance to anticipate and troubleshoot potential stability issues that may arise when working with this molecule in solution.

It is important to note that, as of the publication of this guide, there is limited publicly available stability data specifically for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. Therefore, this document has been constructed by a Senior Application Scientist to provide expert guidance based on the chemical properties of its constituent functional groups—specifically the aromatic amine and the secondary amide—and established principles of drug stability. The information herein is intended to serve as a proactive resource for identifying potential degradation pathways and establishing robust experimental and analytical protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues related to the stability of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in solution.

Q1: My solution of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is developing a yellow or brown color over time. What could be the cause?

A1: The development of color in your solution is likely due to the oxidation of the aromatic amine (the aminophenyl group). Aromatic amines are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, and the presence of trace metal ions. This process often leads to the formation of colored quinone-imine or polymeric species.

Troubleshooting Steps:

  • De-gas your solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare and handle your solutions in a glove box or under a blanket of inert gas.

  • Protect from light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.[1]

  • Use high-purity solvents and reagents: Trace metal impurities can catalyze oxidation.[2] Consider using metal-chelating agents like EDTA at a low concentration (e.g., 0.01-0.1 mM) if compatible with your experimental system.[2]

Q2: I am observing a decrease in the concentration of my compound over time, even when stored in the dark. What degradation pathway might be responsible?

A2: A decrease in concentration in the absence of light suggests that your compound may be undergoing hydrolysis. The secondary amide bond in the N-methylpropanamide moiety can be susceptible to cleavage, especially under acidic or basic conditions. This would result in the formation of 3-(3-aminophenyl)propanoic acid and methylamine.

Troubleshooting Steps:

  • Control the pH of your solution: The rate of amide hydrolysis is highly pH-dependent.[3][4] To minimize degradation, prepare your solutions in a buffered system. The optimal pH for stability will need to be determined experimentally, but it is often near neutral (pH 6-8) for many amide-containing compounds.

  • Maintain low storage temperatures: As with most chemical reactions, the rate of hydrolysis is temperature-dependent. Storing your solutions at lower temperatures (e.g., 2-8 °C or frozen at -20 °C) will significantly slow down the degradation process.[1][5]

Q3: What are the key factors I need to consider when preparing and storing solutions of this compound to ensure its stability?

A3: Based on the structure of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, the following factors are critical for maintaining its stability in solution:

FactorPotential ImpactMitigation Strategy
pH Catalyzes amide hydrolysis.Use a buffered solution, ideally between pH 6 and 8. The optimal pH should be determined experimentally.
Temperature Accelerates both hydrolysis and oxidation.[1][2]Prepare solutions at ambient temperature and store them at reduced temperatures (2-8 °C or -20 °C).
Light Can induce photo-oxidation of the aromatic amine.[1]Store solutions in light-protecting containers such as amber vials.
Oxygen Promotes the oxidation of the aromatic amine.Use de-gassed solvents and prepare/store solutions under an inert atmosphere.
Metal Ions Can catalyze oxidation reactions.[2]Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if appropriate for your application.

Q4: How can I monitor the stability of my 3-(3-aminophenyl)-N-methylpropanamide hydrochloride solution?

A4: A stability-indicating analytical method is crucial for accurately assessing the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and reliable technique for this purpose.

Recommended Analytical Approach:

  • Method: Reversed-phase HPLC-UV.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Validation: Ensure your method can separate the parent compound from potential degradation products. This is often achieved through forced degradation studies.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[7]

Objective: To intentionally degrade 3-(3-aminophenyl)-N-methylpropanamide hydrochloride under various stress conditions to generate potential degradation products.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60 °C for 24 hours.

    • Photostability: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil to exclude light.[10]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the peak area of the parent compound. Use the LC-MS data to propose structures for the observed degradants.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photodegradation Stock->Photo Analysis HPLC-UV & LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Identify Degradants & Pathways Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Protocol 2: Preliminary Solution Stability Study

Objective: To evaluate the stability of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in a specific solution under defined storage conditions.

Methodology:

  • Solution Preparation: Prepare the compound in your desired experimental buffer at the target concentration.

  • Storage Conditions: Aliquot the solution into multiple vials for each storage condition to be tested (e.g., room temperature, 2-8 °C, -20 °C). Protect all samples from light.

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter).

  • Sample Analysis: At each time point, analyze the appropriate vials using your validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the concentration of the compound as a function of time for each storage condition. Determine the rate of degradation and the shelf-life of the solution under your experimental conditions.

Potential Degradation Pathways

Based on the chemical structure, the two primary degradation pathways for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride are hydrolysis and oxidation.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Light, Metal Ions) Parent 3-(3-aminophenyl)-N-methylpropanamide Acid_Prod 3-(3-aminophenyl)propanoic acid Parent->Acid_Prod Amide Cleavage Amine_Prod Methylamine Parent->Amine_Prod Amide Cleavage Ox_Prod Colored Quinone-imine and/or Polymeric Species Parent->Ox_Prod Aromatic Amine Oxidation

Caption: Potential degradation pathways for the molecule.

Conclusion

While specific stability data for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is not extensively documented, a thorough understanding of its chemical structure allows for the anticipation of potential stability challenges. By controlling key environmental factors such as pH, temperature, light, and oxygen exposure, and by employing robust analytical methods, researchers can ensure the integrity of their experimental results. This guide provides a foundational framework for troubleshooting and for designing appropriate stability studies for this compound.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. [Link]

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  • Lead Sciences. 3-(3-Aminophenyl)-N-methylpropanamide hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14889074, 3-Amino-N-methylpropanamide. [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of The American Society for Mass Spectrometry, 27(6), 1049–1057. [Link]

  • Kumar, V., et al. (2021). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]

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  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15561472, 3-Hydroxy-N-methylpropanamide. [Link]

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Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Welcome to the technical support center for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and optimized synthesis.

Synthetic Pathway Overview

The synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is typically achieved through a two-step process starting from 3-(3-nitrophenyl)propanoic acid. The first step involves the formation of an amide bond with methylamine, followed by the selective reduction of the nitro group to an amine. The final step is the formation of the hydrochloride salt.

Synthetic Pathway A 3-(3-nitrophenyl)propanoic acid B 3-(3-nitrophenyl)-N-methylpropanamide A->B  Methylamine,  EDC, HOBt   C 3-(3-aminophenyl)-N-methylpropanamide B->C  H2, Pd/C   D 3-(3-aminophenyl)-N-methylpropanamide hydrochloride C->D  HCl  

Caption: Synthetic route for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing causative explanations and actionable solutions.

Issue 1: Low Yield in Amide Coupling Step (Step 1)

Question: I am getting a low yield of 3-(3-nitrophenyl)-N-methylpropanamide. My TLC analysis shows a significant amount of unreacted 3-(3-nitrophenyl)propanoic acid. What could be the problem?

Answer:

Low yields in amide coupling reactions using carbodiimide reagents like EDC are common and can be attributed to several factors. The primary reason is often incomplete activation of the carboxylic acid or side reactions that consume the activated intermediate.

Possible Causes and Solutions:

  • Insufficient Coupling Reagent: Ensure at least 1.1 to 1.2 equivalents of both EDC and HOBt are used. These reagents can degrade upon storage, so using fresh or properly stored reagents is critical.

  • Presence of Water: Carbodiimides react readily with water, which deactivates them. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Reaction Temperature: The activation of the carboxylic acid with EDC/HOBt is typically performed at 0°C to minimize side reactions, followed by warming to room temperature after the addition of the amine.[1] Running the reaction at elevated temperatures from the start can lead to the formation of an inactive N-acylurea byproduct.[2]

  • Inefficient Stirring: A heterogeneous reaction mixture due to poor stirring can lead to localized concentration gradients and incomplete reaction. Ensure vigorous stirring throughout the reaction.

  • Incorrect Work-up Procedure: The urea byproduct from EDC is water-soluble, especially after acidification. Washing the organic layer with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution is crucial to remove unreacted starting material and the urea byproduct.[3]

Issue 2: Formation of Multiple Byproducts in the Amide Coupling Step

Question: My TLC plate of the crude amide coupling reaction shows multiple spots in addition to my desired product and starting material. What are these impurities and how can I avoid them?

Answer:

The formation of multiple byproducts is a known issue in carbodiimide-mediated couplings. Understanding the potential side reactions is key to mitigating them.

Potential Side Products and Mitigation Strategies:

  • N-acylurea: This is the most common byproduct, formed by the rearrangement of the O-acylisourea intermediate.[2] This rearrangement is often accelerated at higher temperatures.

    • Solution: Add HOBt as an additive. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement.[3] Perform the initial activation at 0°C.

  • Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can lead to a complex reaction mixture.

    • Solution: Use the recommended stoichiometry of coupling reagents and add the amine to the reaction mixture shortly after the activation of the carboxylic acid.

Issue 3: Incomplete Reduction of the Nitro Group (Step 2)

Question: The catalytic hydrogenation of my 3-(3-nitrophenyl)-N-methylpropanamide is sluggish and incomplete, even after a long reaction time. How can I drive the reaction to completion?

Answer:

Incomplete catalytic hydrogenation can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: Palladium on carbon (Pd/C) is a common catalyst for this transformation. Ensure you are using a fresh, high-quality catalyst. Older catalysts can lose activity. The catalyst should be handled under an inert atmosphere as it can be pyrophoric.

  • Catalyst Poisoning: Certain functional groups or impurities can poison the catalyst. Ensure your starting material is pure. Potential poisons include sulfur-containing compounds and some halides.

  • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, others require higher pressures to go to completion. If the reaction is slow, increasing the hydrogen pressure (e.g., to 50 psi) in a suitable pressure reactor can significantly increase the reaction rate.

  • Solvent Choice: Methanol or ethanol are common solvents for catalytic hydrogenation. Ensure the solvent is of sufficient purity.

  • Reaction Temperature: Gently warming the reaction (e.g., to 40-50°C) can increase the reaction rate, but be cautious as higher temperatures can sometimes lead to side reactions.

Issue 4: Difficulty in Purifying the Final Product

Question: I am having trouble obtaining pure 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. My product is an oil or a sticky solid after purification.

Answer:

Purification of the final product can be challenging due to its salt nature and potential for multiple protonation states.

Purification Strategies:

  • Recrystallization: This is the preferred method for obtaining a crystalline solid. A mixed solvent system is often required.

    • Suggested Solvents: Try dissolving the crude product in a minimal amount of a polar solvent like methanol or ethanol at an elevated temperature, and then slowly adding a less polar solvent like ethyl acetate, diethyl ether, or dichloromethane until turbidity is observed.[4] Allowing the solution to cool slowly should induce crystallization.

  • Column Chromatography: While possible, chromatography of the hydrochloride salt can be difficult due to its high polarity. It is often more effective to purify the free amine by column chromatography on silica gel (using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) and then convert the purified amine to the hydrochloride salt.

  • Formation of the Hydrochloride Salt: To form the hydrochloride salt, dissolve the purified free amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent, or bubble HCl gas through the solution.[5] The hydrochloride salt should precipitate out and can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the role of HOBt in the amide coupling reaction?

A1: 1-Hydroxybenzotriazole (HOBt) is a crucial additive in carbodiimide-mediated amide bond formation. Its primary roles are to suppress side reactions, such as the formation of N-acylurea, and to reduce the risk of racemization if chiral starting materials are used.[6] HOBt reacts with the highly reactive O-acylisourea intermediate to form an active ester, which is more stable and reacts more cleanly with the amine to form the desired amide.[3]

Q2: How can I monitor the progress of the reactions by TLC?

A2: Thin-layer chromatography (TLC) is an excellent tool for monitoring both the amide coupling and the nitro reduction steps.

  • Amide Coupling: Use a solvent system that gives good separation between the starting carboxylic acid and the less polar amide product (e.g., 50:50 hexanes:ethyl acetate). The reaction is complete when the spot corresponding to the starting carboxylic acid has disappeared.

  • Nitro Reduction: The starting nitro compound is generally less polar than the resulting amine. A solvent system like 80:20 dichloromethane:methanol can be used. The amine product will have a lower Rf value. The reaction is complete when the spot for the nitro compound is no longer visible. The amine can be visualized with a ninhydrin stain.[1]

Q3: Are there alternative methods for the reduction of the nitro group?

A3: Yes, while catalytic hydrogenation is a clean and common method, other reagents can be used, especially if catalytic hydrogenation is problematic. These include:

  • Tin(II) chloride (SnCl₂): This is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups.

  • Iron (Fe) or Zinc (Zn) in acidic media (e.g., HCl or acetic acid): These are classical and cost-effective methods for nitro group reduction.

  • Sodium dithionite (Na₂S₂O₄): This can also be used for the reduction of nitroarenes.

The choice of method may depend on the scale of the reaction and the presence of other functional groups in the molecule.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:

  • EDC: Can be a skin and eye irritant.

  • Methylamine: Is a flammable and corrosive gas or volatile liquid. It should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst (e.g., Pd/C) can be pyrophoric, especially when dry. Always handle the catalyst in an inert atmosphere and ensure the reaction is performed in appropriate pressure equipment.

  • Hydrochloric Acid: Is highly corrosive. Handle with appropriate personal protective equipment.

Optimized Reaction Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on laboratory conditions and reagent quality.

Step 1: Synthesis of 3-(3-nitrophenyl)-N-methylpropanamide

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(3-nitrophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir for 30 minutes at 0°C.

  • Slowly add a solution of methylamine (1.5 eq, e.g., as a 2M solution in THF or as methylamine hydrochloride with an equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[3]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide

  • In a pressure-resistant vessel, dissolve 3-(3-nitrophenyl)-N-methylpropanamide (1.0 eq) in methanol or ethanol.

  • Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Seal the vessel and purge with nitrogen, then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-12 hours). Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(3-aminophenyl)-N-methylpropanamide.

Step 3: Formation of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

  • Dissolve the crude 3-(3-aminophenyl)-N-methylpropanamide in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate. If it oils out, scratching the side of the flask or adding a seed crystal may induce crystallization.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Optimized Reaction Conditions

ParameterStep 1: Amide CouplingStep 2: Nitro Reduction
Starting Material 3-(3-nitrophenyl)propanoic acid3-(3-nitrophenyl)-N-methylpropanamide
Reagents Methylamine, EDC, HOBtH₂, 10% Pd/C
Stoichiometry 1.0 : 1.5 : 1.2 : 1.21.0 : 0.05-0.10
Solvent Anhydrous DCM or DMFMethanol or Ethanol
Temperature 0°C to Room TemperatureRoom Temperature
Pressure Atmospheric50 psi (recommended)
Reaction Time 12-24 hours4-12 hours

Visualization of Key Processes

Troubleshooting_Workflow_Amide_Coupling Start Low Yield in Amide Coupling Check_Reagents Check Reagent Quality and Stoichiometry (EDC, HOBt) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Workup Evaluate Work-up Procedure Start->Check_Workup Solution1 Use Fresh Reagents, Ensure 1.1-1.2 eq. Check_Reagents->Solution1 Solution2 Use Dry Glassware and Anhydrous Solvents Check_Conditions->Solution2 Solution3 Activate at 0°C, then warm to RT Check_Temp->Solution3 Solution4 Wash with dilute acid and base Check_Workup->Solution4

Caption: Troubleshooting workflow for low yield in the amide coupling step.

References

  • Chen, J., & Corbon, S. P. (2005). A Practical and Efficient Method for the Synthesis of Amides. Organic Process Research & Development, 9(2), 185–187.
  • PubChem. (n.d.). N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • BenchChem. (2025, December). Application Notes and Protocols for TLC Visualization of Nitro Compounds. Retrieved from a hypothetical BenchChem technical document.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142.
  • Google Patents. (n.d.). Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2020, June 8). TLC seperation of carboxylix acid, amine, and the amide product. r/chemistry. Retrieved from [Link]

  • Zhang, Q., et al. (2012). Identification of impurities and statistical classification of methamphetamine hydrochloride drugs seized in the China. Journal of forensic sciences, 57(4), 939–945.
  • International Journal of Chemical and Physical Sciences. (2014).
  • Wiley-VCH. (n.d.). Supporting Information.
  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?. Retrieved from [Link]

  • Reddit. (n.d.). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2010). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles. Journal of Heterocyclic Chemistry, 47(4), 923-928.
  • Academia.edu. (n.d.). (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds. Retrieved from a hypothetical BenchChem technical document.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7869-7872.
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  • Feng, J., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
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  • ResearchGate. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. European Journal of Inorganic Chemistry, 2005(15), 2941-2947.
  • Yang, C., et al. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20(4), 886-893.
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Troubleshooting

Identifying side products in 3-(3-aminophenyl)-N-methylpropanamide hydrochloride synthesis

Welcome to the technical support guide for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Overview of the Synthetic Pathway

The synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is typically achieved through a two-step process. Understanding this pathway is the first step in troubleshooting potential issues.

  • Step 1: Catalytic Hydrogenation. The process begins with the reduction of 3-(3-nitrophenyl)propanoic acid to form the key intermediate, 3-(3-aminophenyl)propanoic acid. This is commonly performed via catalytic hydrogenation.

  • Step 2: Amide Coupling. The resulting amino acid is then coupled with methylamine using a suitable activating agent to form the desired amide, 3-(3-aminophenyl)-N-methylpropanamide.

  • Step 3: Salt Formation. Finally, the free base is converted to its hydrochloride salt for improved stability and handling.

G cluster_0 Synthetic Pathway A 3-(3-nitrophenyl)propanoic Acid B 3-(3-aminophenyl)propanoic Acid A->B Step 1: Reduction (e.g., H₂, Pd/C) C 3-(3-aminophenyl)-N-methylpropanamide B->C Step 2: Amide Coupling (Methylamine, Coupling Agent) D 3-(3-aminophenyl)-N-methylpropanamide HCl C->D Step 3: Salt Formation (HCl)

Caption: Overall synthetic route for 3-(3-aminophenyl)-N-methylpropanamide HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the nitro reduction step?

A1: The most critical parameters are catalyst selection, hydrogen pressure, temperature, and reaction time. The reduction of aromatic nitro groups is highly exothermic, and poor temperature control can lead to an increase in side product formation.[1] Catalyst activity (e.g., choice of Pd/C, Raney Nickel, or iron in acidic media) and loading can significantly impact the reaction rate and selectivity.[2][3]

Q2: Which coupling agent is recommended for the amidation step?

A2: The choice depends on scale, cost, and the desired purity profile. Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are common for their mild conditions and high efficiency.[4] However, these can lead to urea byproducts.[4] For large-scale synthesis, activating the carboxylic acid to an acid chloride with reagents like thionyl chloride (SOCl₂) is an alternative, though it requires careful handling.[5]

Q3: My final product has poor solubility. What could be the issue?

A3: Assuming the correct product has been synthesized, poor solubility could indicate the presence of the free base instead of the hydrochloride salt. Ensure the acidification step was complete. Alternatively, residual inorganic salts from workup procedures or polymeric side products could be present.

Troubleshooting Guide: Identifying Side Products by Stage

This section addresses specific problems and likely impurities you may encounter.

Stage 1: Reduction of 3-(3-nitrophenyl)propanoic Acid

Problem: You observe unexpected peaks during in-process analysis (TLC, LC-MS) of the reaction mixture.

G cluster_1 Nitro Reduction Side Products Nitro Ar-NO₂ (Starting Material) Hydroxylamine Ar-NHOH (Hydroxylamine) Nitro->Hydroxylamine Incomplete Reduction Amine Ar-NH₂ (Desired Product) Hydroxylamine->Amine Completion Azo Ar-N=N-Ar (Azo Compound) Hydroxylamine->Azo Condensation Side Reaction

Caption: Common side products formed during the reduction of aromatic nitro compounds.

Q: I see a peak with a mass of +16 Da relative to my desired amine product. What is it?

A: This is highly indicative of the corresponding N-arylhydroxylamine (Ar-NHOH). This intermediate forms when the reduction of the nitro group is incomplete.[2]

  • Cause: Insufficient hydrogen pressure, deactivated catalyst, or insufficient reaction time.

  • Confirmation: The hydroxylamine is often more polar than the starting nitro compound but less polar than the final amine on normal phase TLC. Its presence can be confirmed with careful analysis of mass spectrometry fragmentation.

  • Solution: Increase reaction time, add fresh catalyst, or increase hydrogen pressure. Ensure the reaction goes to full completion by monitoring for the disappearance of this intermediate.

Q: My reaction mixture has developed a strong color (orange/red), and I see a high molecular weight impurity in the mass spectrum.

A: This suggests the formation of azo (Ar-N=N-Ar) or azoxy (Ar-N(O)=N-Ar) compounds . These are formed through the condensation of the hydroxylamine intermediate or between a nitroso intermediate and the final aniline product.

  • Cause: These side reactions are often promoted by certain reagents or conditions. For instance, using metal hydrides like LiAlH₄ for aryl nitro reductions can favor azo compound formation.[2][3] Localized high temperatures can also contribute.

  • Confirmation: These compounds are highly colored and will have a mass corresponding to a dimer of the aromatic portion minus oxygen and hydrogen atoms.

  • Solution: Use catalytic hydrogenation (e.g., Pd/C, Raney Ni) or metal/acid reductions (e.g., Fe/HCl, SnCl₂) which are more selective for producing the aniline.[2] Ensure efficient stirring and temperature control to avoid localized heating.

Stage 2: Amide Coupling & Salt Formation

Problem: Your final product shows multiple impurities after the coupling reaction and purification.

G cluster_2 Amide Coupling Side Products AminoAcid Amino Acid (R-COOH) Product Desired Amide (R-CONHMe) AminoAcid->Product Dimer Dimer Impurity (R-CONH-Ar-R') AminoAcid->Dimer Self-Condensation Amine Methylamine (Me-NH₂) Amine->Product Urea Urea Byproduct (from coupling agent)

Caption: Potential side reactions during the amide coupling step.

Q: I have an impurity with a mass of approximately double my amino acid starting material.

A: This is likely a dimeric impurity . It forms when the amine group of one molecule of 3-(3-aminophenyl)propanoic acid attacks the activated carboxyl group of another molecule.

  • Cause: Slow addition of methylamine, insufficient methylamine, or using a coupling agent that leads to a highly reactive intermediate before the primary amine is introduced.

  • Confirmation: This impurity will have a mass corresponding to (2 * Mass of Amino Acid) - H₂O. It is typically less polar than the starting amino acid.

  • Solution: Ensure an adequate excess of methylamine is used. Consider adding the coupling agent to a mixture of the carboxylic acid and methylamine, rather than pre-activating the acid in the absence of the amine nucleophile.

Q: I'm using EDC/DCC for coupling and see a persistent, greasy white solid that is difficult to remove.

A: This is the N,N'-disubstituted urea byproduct (e.g., DCU if using DCC). These byproducts are notoriously difficult to remove from nonpolar products due to their low solubility in many organic solvents.[4]

  • Cause: This is an unavoidable stoichiometric byproduct of the coupling agent.

  • Confirmation: DCU, for example, has a characteristic melting point and can be identified by NMR.

  • Solution:

    • Filtration: For DCU, much of it can often be removed by filtration as it precipitates from the reaction mixture.

    • Solvent Choice: Chilling the reaction mixture in a solvent like dichloromethane or ethyl acetate can often crash out more of the urea byproduct.

    • Use Water-Soluble Carbodiimides: Using EDC is often preferred in a lab setting because its corresponding urea is water-soluble and can be removed with an aqueous wash.[4]

    • Chromatography: If all else fails, column chromatography is required for removal.

Q: My final product NMR shows unreacted 3-(3-aminophenyl)propanoic acid.

A: This points to incomplete conversion during the amidation.

  • Cause: Insufficient coupling agent, deactivation of the coupling agent by moisture, or insufficient reaction time. Amide bond formation can also be reversible under certain harsh conditions, though this is less common with standard coupling agents.[6]

  • Solution: Ensure all reagents are anhydrous. Use a slight excess (1.1-1.2 equivalents) of the coupling agent. Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

Summary of Potential Impurities

Impurity NameStructure (Ar = 3-propanoic acid phenyl)Originating StepTypical M/zIdentification Method
Starting Material Ar-NO₂Reduction[M+H]⁺ = 196LC-MS, NMR
Hydroxylamine Ar-NHOHReduction[M+H]⁺ = 182LC-MS
Azo Compound Ar-N=N-ArReduction[M+H]⁺ = 313LC-MS, UV-Vis (Color)
Dimeric Amide C₁₈H₁₈N₂O₃Amide Coupling[M+H]⁺ = 311LC-MS, NMR
Urea Byproduct (e.g., DCU)Amide CouplingVariesNMR, Insolubility

Protocols for Analysis and Purification

Protocol 1: Generic LC-MS Method for In-Process Control

This method is designed to resolve the key components of the reaction mixture.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.5 min: Return to 5% B

    • 10.5-13 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm and 280 nm; Mass Spectrometry (ESI+).

  • Expected Elution Order: 3-(3-aminophenyl)propanoic acid -> 3-(3-aminophenyl)-N-methylpropanamide -> 3-(3-nitrophenyl)propanoic acid -> Dimeric Impurities.

Protocol 2: Purification of Final Product by Recrystallization

This protocol is effective for removing less polar impurities like the dimer and residual urea.

  • Dissolution: Dissolve the crude 3-(3-aminophenyl)-N-methylpropanamide hydrochloride in a minimal amount of hot isopropanol or ethanol.

  • Hot Filtration (Optional): If insoluble material (like DCU) is present, perform a hot filtration to remove it.

  • Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath (0-5 °C) for 1-2 hours to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for recrystallization) to remove soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved.

References

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • ACS Green Chemistry Institute. Nitro Reduction. [Link]

  • Organic Reactions. The selective reduction of aromatic nitro compounds with sodium sulfide. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. [Link]

  • Chemistry LibreTexts. Synthesis of Amides. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Corma, A., Serna, P., & Concepción, P. (2007). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Journal of Catalysis, 247(2), 313-318. [Link]

Sources

Optimization

How to prevent degradation of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Welcome to the technical support center for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0)[1]. This guide is intended for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No: 1201633-58-0)[1]. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound. By understanding the potential degradation pathways and implementing proper handling and storage procedures, you can ensure the integrity of your experiments and the reliability of your results.

Understanding the Degradation of 3-(3-Aminophenyl)-N-methylpropanamide Hydrochloride

3-(3-Aminophenyl)-N-methylpropanamide hydrochloride possesses two primary functional groups susceptible to degradation: a primary aromatic amine and an amide linkage. The hydrochloride salt form generally enhances stability compared to the free base; however, degradation can still occur under specific conditions. The principal degradation pathways are oxidation, hydrolysis, and photolysis.

Key Degradation Pathways
  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This process can lead to the formation of colored impurities, such as nitroso and nitro-derivatives, which may interfere with experimental results. The presence of metal ions can catalyze this oxidative degradation[2].

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield 3-(3-aminophenyl)propanoic acid and methylamine. While the compound is a hydrochloride salt, exposure to solutions with significant pH deviations can promote this degradation pathway[3][4].

  • Photolysis: Exposure to ultraviolet (UV) light can induce photodegradation of the aromatic amine, leading to the formation of various degradation products[3].

The following diagram illustrates the potential degradation pathways of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

cluster_main 3-(3-aminophenyl)-N-methylpropanamide hydrochloride cluster_degradation Degradation Pathways A 3-(3-aminophenyl)-N-methylpropanamide hydrochloride B Oxidation Products (e.g., Nitroso/Nitro derivatives) A->B O2, Metal Ions, Light C Hydrolysis Products (3-(3-aminophenyl)propanoic acid + Methylamine) A->C Strong Acid/Base D Photodegradation Products A->D UV Light

Sources

Troubleshooting

Resolving inconsistent results in assays with 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

Welcome to the technical support center for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during in-vitro and in-vivo assays involving this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Molecule

3-(3-aminophenyl)-N-methylpropanamide hydrochloride is a small molecule with structural features that suggest its potential as a modulator of various biological targets. Its aminophenyl group and propanamide tail confer specific chemical properties that can influence its behavior in experimental assays. Understanding these properties is key to troubleshooting inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing inconsistent results in my assays with 3-(3-aminophenyl)-N-methylpropanamide hydrochloride?

A1: Inconsistent results with small molecules like 3-(3-aminophenyl)-N-methylpropanamide hydrochloride can stem from several factors, including:

  • Compound Instability: Degradation of the compound in your assay buffer or solvent over time.

  • Poor Solubility: Precipitation of the compound at the tested concentrations.

  • Assay Interference: The compound may directly interfere with your assay technology (e.g., fluorescence, luminescence).

  • Adsorption to Labware: Non-specific binding of the compound to microplates or pipette tips.[1][2]

  • Variability in Stock Solution Preparation: Inconsistent weighing or dissolution of the compound.

Q2: How should I prepare and store stock solutions of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride?

A2: For optimal stability, it is recommended to prepare concentrated stock solutions in an appropriate organic solvent, such as DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before each use, allow the aliquot to equilibrate to room temperature and vortex thoroughly.

Q3: Can the pH of my assay buffer affect the compound's activity?

A3: Yes, the pH of the assay buffer can significantly impact the compound's properties. The aminophenyl group is basic and its protonation state is pH-dependent.[3][4] Changes in pH can alter the compound's charge, solubility, and interaction with its biological target. Amide bonds can also be susceptible to hydrolysis under strongly acidic or basic conditions.[5][6][7]

Troubleshooting Guide: A Causal Approach

This guide provides a structured approach to identifying and resolving common issues.

Problem 1: High Variability Between Replicate Wells

High variability is a common indicator of issues with compound solubility or dispensing.

High_Variability_Workflow Start High Variability Observed Check_Solubility Assess Compound Solubility (Visual Inspection, DLS) Start->Check_Solubility Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Dispensing_Issue Investigate Dispensing Technique (Pipette Calibration, Mixing) Precipitate_Observed->Dispensing_Issue No Modify_Protocol Optimize Solubility: - Lower Concentration - Add Surfactant - Change Solvent Precipitate_Observed->Modify_Protocol Yes Solution_Found Problem Resolved Dispensing_Issue->Solution_Found Modify_Protocol->Solution_Found Signal_Drift_Workflow Start Signal Drift Observed Check_Stability Evaluate Compound Stability in Assay Buffer Start->Check_Stability Degradation_Detected Degradation Detected? Check_Stability->Degradation_Detected Check_Interference Investigate Assay Interference Degradation_Detected->Check_Interference No Modify_Protocol Optimize for Stability: - Reduce Incubation Time - Adjust Buffer pH - Add Antioxidants Degradation_Detected->Modify_Protocol Yes Solution_Found Problem Resolved Check_Interference->Solution_Found Modify_Protocol->Solution_Found

Caption: Troubleshooting assay signal drift.

Potential Cause Underlying Rationale Recommended Action
Compound Degradation The aminophenyl moiety can be susceptible to oxidation, especially in the presence of certain ions or under prolonged exposure to light and air. [8][9]The amide bond can also undergo hydrolysis.1. Perform a time-course experiment to assess the stability of the compound in your assay buffer. 2. Minimize the incubation time if possible. 3. Consider adding an antioxidant (e.g., ascorbic acid, glutathione) to the buffer if oxidation is suspected. 4. Ensure the pH of the buffer is within a range that minimizes hydrolysis (typically around neutral pH for amides). [7]
Assay Component Interaction The compound may interact with assay reagents (e.g., enzymes, detection antibodies) over time, leading to a change in signal.1. Run control experiments with the compound and individual assay components to identify any interactions. 2. If an interaction is identified, you may need to modify the assay protocol or choose an alternative detection method.
Problem 3: Discrepancy Between Expected and Observed Potency (e.g., IC50, EC50)

This issue often points to compound loss due to non-specific binding or inaccurate concentration determination.

Potency_Discrepancy_Workflow Start Potency Discrepancy Check_Adsorption Investigate Non-Specific Binding to Labware Start->Check_Adsorption Adsorption_Suspected Adsorption Suspected? Check_Adsorption->Adsorption_Suspected Verify_Concentration Verify Stock Solution Concentration Adsorption_Suspected->Verify_Concentration No Modify_Labware Mitigate Adsorption: - Use Low-Binding Plates - Add BSA or Surfactant - Pre-treat Plates Adsorption_Suspected->Modify_Labware Yes Solution_Found Problem Resolved Verify_Concentration->Solution_Found Modify_Labware->Solution_Found

Caption: Troubleshooting potency discrepancies.

Potential Cause Underlying Rationale Recommended Action
Adsorption to Labware Small molecules, particularly those with hydrophobic character, can adsorb to the surfaces of plasticware, reducing the effective concentration of the compound in the assay. [2][10][11]1. Use low-binding microplates and pipette tips. 2. Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) to the assay buffer to block non-specific binding sites. 3. Pre-treating plates with a solution of the unlabeled compound can sometimes help to saturate non-specific binding sites.
Inaccurate Stock Concentration Errors in weighing the compound or incomplete dissolution can lead to an incorrect stock concentration, affecting all subsequent dilutions.1. Verify the concentration of your stock solution using an orthogonal method, such as UV-Vis spectroscopy or HPLC, if a standard is available. 2. Ensure complete dissolution of the compound in the stock solvent before making further dilutions.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Assay Buffer
  • Prepare a series of dilutions of your compound stock solution in the assay buffer.

  • Incubate the dilutions at the assay temperature for the duration of the experiment.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, particulates).

  • For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm).

Protocol 2: Evaluating Compound Stability by HPLC
  • Prepare a solution of your compound in the assay buffer at the highest concentration to be used in the experiment.

  • Incubate the solution under the same conditions as your assay (temperature, light exposure).

  • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution.

  • Analyze the aliquots by a suitable HPLC method to monitor the peak area of the parent compound and the appearance of any degradation products.

References

  • Cole-Parmer. (2023, August 21). Principles in Adsorption to Polystyrene. Retrieved from [Link]

  • Ishida, J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC, [Link]

  • Liang, Y., et al. (2012). [Hydrolytic property and solution stability of NAMI derivative containing nicotinamide]. Zhongguo Zhong Yao Za Zhi, 37(6), 818-23. [Link]

  • Kim, Y., et al. (2018). 4-Aminophenyl Acetamides and Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Ligands. ResearchGate. [Link]

  • Perez-Albaladejo, E., et al. (2015). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC, [Link]

  • Seamaty. (n.d.). How to improve the accuracy of biochemical test results?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). Acidity and Basicity of Amines. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). Are Proteins Adsorbing to Your Labware?. Retrieved from [Link]

  • Josephy, P. D., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Krasowski, M. D., et al. (2015). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. PMC, [Link]

  • Arii, K., et al. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112. [Link]

  • Marusyk, R. G., & Norrby, E. (1972). Nonspecific Adsorption of Proteins to Microplates. Applied Microbiology, 24(2), 279–283. [Link]

  • Kim, M., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. PMC, [Link]

  • Ismail, A. A., & Barth, J. H. (2001). Wrong biochemistry results: Interference in immunoassays is insidious and could adversely affect patient care. BMJ, 323(7315), 705–706. [Link]

  • Thorne, N., et al. (2012). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. PMC, [Link]

  • Souza, J. V. T., et al. (2025). Assessment of the compounds formed by oxidative reaction between p-toluenediamine and p-aminophenol in hair dyeing processes: Detection, mutagenic and toxicology properties. ResearchGate. [Link]

  • Ashenhurst, J. (2017, April 26). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Flores-Alamo, M., et al. (2021). The Effects of pH on the Supramolecular Structure of Amino Amides. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2022). Novel Organoselenium Redox Modulators with Potential Anticancer, Antimicrobial, and Antioxidant Activities. PMC, [Link]

  • Manchester University NHS Foundation Trust. (n.d.). Factors known to significantly affect performance of tests/interpretation of results. Retrieved from [Link]

  • D'Amore, V., et al. (2023). Adsorption Affinities of Small Volatile Organic Molecules on Graphene Surfaces for Novel Nanofiller Design: A DFT Study. Molecules, 28(22), 7679. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Kokorekin, V. A., & Petrosyan, V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(17), 5570. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Ayling, R. M. (2025). Management problems: Pitfalls in the interpretation of common biochemical tests. ResearchGate. [Link]

  • Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Seamaty. (2021, December 2). 5 factors affect the accuracy of biochemical test results. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride and Other Aminophenyl Derivatives

Foreword for the Modern Researcher In the landscape of contemporary drug discovery and chemical biology, the aminophenyl scaffold remains a cornerstone for the development of novel therapeutic agents and molecular probes...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the aminophenyl scaffold remains a cornerstone for the development of novel therapeutic agents and molecular probes. Its inherent versatility allows for a myriad of structural modifications, each bestowing unique physicochemical and pharmacological properties. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond a mere catalog of compounds. Herein, we delve into a comparative analysis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride , a specific, albeit less-documented, derivative, and contrast it with the broader family of aminophenyl compounds.

Our approach is rooted in the principles of structure-activity relationship (SAR), providing a framework to understand how subtle changes in chemical architecture can translate to significant differences in biological function. Where direct experimental data for our lead compound is sparse, we will extrapolate from well-established principles and propose robust, self-validating experimental protocols to empower your own investigations. This guide is designed not as a static encyclopedia, but as a dynamic tool to inform your experimental design and accelerate your research.

The Aminophenyl Scaffold: A Privileged Structure in Medicinal Chemistry

The aminophenyl group, consisting of an amino substituent on a benzene ring, is a fundamental building block in a vast array of biologically active molecules. The position of the amino group (ortho, meta, or para) profoundly influences the electronic properties and three-dimensional shape of the molecule, thereby dictating its interactions with biological targets.

  • ortho (2-aminophenyl) and para (4-aminophenyl) isomers often exhibit potent radical scavenging and antioxidant properties. This is attributed to their ability to form stable quinone-imine or quinone-like radical species upon hydrogen donation.[1]

  • meta (3-aminophenyl) isomers , such as the core of our topic compound, generally show less activity in this regard.[1] This distinction is a critical first step in postulating the potential therapeutic applications of a novel derivative.

The true versatility of the aminophenyl scaffold is unlocked through derivatization of the amino group or the aromatic ring itself. These modifications can modulate a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.

Deconstructing 3-(3-aminophenyl)-N-methylpropanamide hydrochloride: A Structural Analysis

Let us dissect our lead compound, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. Its structure presents several key features that can be compared against other aminophenyl derivatives:

  • The meta-amino substitution: As previously noted, the meta position of the amino group suggests that potent antioxidant activity, characteristic of many ortho- and para-aminophenols, may not be a primary feature of this compound.[1]

  • The N-methylpropanamide side chain: This feature significantly alters the profile of the parent 3-aminophenylaniline. The amide linkage introduces a degree of rigidity and potential for hydrogen bonding, while the N-methyl group can influence steric interactions and metabolic stability.

  • The hydrochloride salt form: This indicates that the compound is likely a basic molecule that has been protonated to enhance its solubility in aqueous media, a common strategy for drug formulation.

To illustrate the relationship between these structural components, consider the following logical flow:

cluster_0 Structural Features of 3-(3-aminophenyl)-N-methylpropanamide HCl cluster_1 Predicted Physicochemical & Pharmacological Properties Aminophenyl_Core 3-Aminophenyl Core Antioxidant_Activity Likely Low Intrinsic Antioxidant Activity Aminophenyl_Core->Antioxidant_Activity meta-position Side_Chain N-methylpropanamide Side Chain Biological_Target Potential for Specific Target Binding (e.g., enzymes, receptors) Side_Chain->Biological_Target amide linkage, N-methyl Metabolic_Stability Modulated Metabolic Stability Side_Chain->Metabolic_Stability N-methylation Salt_Form Hydrochloride Salt Solubility Enhanced Aqueous Solubility Salt_Form->Solubility protonation

Caption: Logical relationships between the structural features of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride and its predicted properties.

Comparative Analysis with Key Aminophenyl Derivatives

To contextualize the potential performance of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, we will compare it to well-characterized aminophenyl derivatives.

vs. p-Aminophenol Derivatives (e.g., Paracetamol)

p-Aminophenol derivatives are a classic example of how the aminophenyl scaffold can be leveraged for therapeutic benefit, possessing both analgesic and antipyretic properties.[2] Paracetamol (acetaminophen) is the most prominent member of this class.

Feature3-(3-aminophenyl)-N-methylpropanamide HClParacetamol (a p-aminophenol derivative)
Amino Position metapara
Key Functional Groups Amino, AmideAmino, Phenolic Hydroxyl
Primary Mechanism Unknown, likely target-specificWeak inhibitor of peripheral COX, more active on COX in the brain.[3]
Metabolism Predicted to undergo amide hydrolysis and N-demethylationPrimarily conjugation with glucuronic acid and sulfate.[3] A minor metabolite is hepatotoxic in overdose.[4]
Predicted Activity Unlikely to be a potent analgesic/antipyretic in the same vein as paracetamol due to the lack of the phenolic hydroxyl and the para-amino configuration.Established analgesic and antipyretic.[2][5]
vs. Other Amide-Containing Aminophenyl Derivatives

The introduction of an amide linkage can direct the biological activity towards a wide range of targets, including enzymes and receptors. For instance, certain N-acyl aminophenyl derivatives have been investigated for their antimicrobial or anticancer properties.

The key differentiators for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride would be the length and substitution of the acyl chain and the meta-amino position. These factors would influence the molecule's shape and ability to fit into specific binding pockets.

Proposed Experimental Workflows for Comparative Evaluation

To rigorously compare 3-(3-aminophenyl)-N-methylpropanamide hydrochloride with other aminophenyl derivatives, a series of standardized in vitro and in vivo assays are necessary. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

In Vitro Target Binding Affinity Assay

Objective: To determine the binding affinity of the test compounds to a specific biological target (e.g., a receptor or enzyme).

Rationale: This assay is fundamental to understanding the primary mechanism of action of a novel compound. The choice of target would be guided by the therapeutic area of interest (e.g., serotonin transporter for antidepressants, a specific kinase for anticancer agents).[6]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Prepare a radiolabeled ligand known to bind to the target of interest.

    • Prepare a membrane preparation or purified protein expressing the target.

    • Prepare assay buffer (composition will be target-dependent).

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the test compounds.

    • Add the radiolabeled ligand at a concentration close to its Kd.

    • Add the protein preparation.

    • Incubate at a specified temperature for a set time to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound ligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cluster_workflow In Vitro Binding Assay Workflow start Prepare Reagents (Compounds, Radioligand, Target, Buffer) step1 Add increasing concentrations of test compounds to 96-well plate start->step1 step2 Add radiolabeled ligand and target protein step1->step2 step3 Incubate to reach equilibrium step2->step3 step4 Rapid filtration and washing step3->step4 step5 Measure radioactivity step4->step5 end Calculate IC50 and Ki step5->end

Caption: A streamlined workflow for determining the in vitro binding affinity of test compounds.

Cellular Potency Assay

Objective: To measure the functional effect of the test compounds in a cell-based model.

Rationale: While a binding assay confirms interaction with a target, a cellular assay demonstrates whether this interaction translates into a biological response (e.g., inhibition of cell proliferation, modulation of a signaling pathway).

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cell line in appropriate media and conditions.

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the cells and add the media containing the test compounds.

    • Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation:

    • Incubate the cells for a period relevant to the biological process being studied (e.g., 48-72 hours for proliferation assays).

  • Endpoint Measurement:

    • Measure the desired endpoint. For example, for a cell viability assay, add a reagent such as MTT or resazurin and measure the absorbance or fluorescence.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of viability or inhibition against the logarithm of the compound concentration.

    • Determine the EC50 or IC50 from the resulting dose-response curve.

In Vivo Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compounds in an animal model.

Rationale: Favorable PK properties are essential for a compound to be a viable drug candidate. This study provides crucial information on bioavailability, half-life, and clearance.[4]

Experimental Protocol:

  • Animal Dosing:

    • Administer the test compound to a group of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing:

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma using a suitable method (e.g., protein precipitation, liquid-liquid extraction).

  • Bioanalysis:

    • Quantify the concentration of the drug in the plasma samples using a sensitive analytical technique such as LC-MS/MS.[7]

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Concluding Remarks for the Field Scientist

The structure-activity relationship of aminophenyl derivatives is a rich field for the development of novel therapeutics.[1] While 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is not as extensively characterized as some of its chemical cousins, its unique structural features warrant further investigation. The meta-amino configuration, combined with the N-methylpropanamide side chain, suggests a departure from the classical antioxidant and analgesic profiles of other aminophenols, pointing towards the potential for more specific interactions with as-yet-unidentified biological targets.

This guide has provided a framework for a logical, data-driven comparison of this compound with other aminophenyl derivatives. The proposed experimental protocols offer a robust starting point for researchers to generate the necessary data to elucidate its pharmacological profile. As with any scientific endeavor, the key to unlocking the potential of novel chemical matter lies in rigorous, well-controlled experimentation.

References

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharma Education.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • N-(3-Aminophenyl)propanamide. (n.d.). PubChem. Retrieved from [Link]

  • 3-amino-N-methylpropanamide hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • p-Aminophenol Derivatives. (2017). BrainKart. Retrieved from [Link]

  • Para-Amino Phenol Derivatives - Actions, Pharmacokinetics, Adverse Effects, Mechanism of Toxicity, Treatment, Uses | Pharmacology. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

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Comparative

Cross-reactivity profile of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

An Objective Guide to Characterizing the Cross-Reactivity Profile of Novel Phenylpropanamide Analogs Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug development, the identifi...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Characterizing the Cross-Reactivity Profile of Novel Phenylpropanamide Analogs

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the identification of a potent "hit" against a desired biological target is merely the first step. The true challenge lies in sculpting this initial finding into a therapeutic candidate with a pristine safety and efficacy profile. A critical determinant of this profile is selectivity—the degree to which a compound interacts with its intended target versus other proteins in the complex biological milieu. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity or diminished efficacy, which are primary causes of late-stage clinical trial failures.

This guide focuses on 3-(3-aminophenyl)-N-methylpropanamide hydrochloride , a small molecule with limited publicly available biological data. Its structure, featuring an aminophenyl head, a flexible propanamide linker, and an N-methylamide tail, is emblematic of many fragments and lead compounds in discovery pipelines. Lacking a well-defined pharmacological profile, this compound serves as an ideal model for establishing a rigorous, multi-tiered strategy to comprehensively map its cross-reactivity.

Here, we present a systematic framework designed for researchers, scientists, and drug development professionals. This guide moves beyond a simple listing of protocols; it explains the causality behind experimental choices, establishes self-validating systems, and provides the in-depth technical insights necessary to objectively compare a novel compound's performance against relevant alternatives.

Section 1: Compound Analysis and Rationale for Target Scrutiny

The first step in any selectivity profiling campaign is a structural analysis of the molecule to generate informed hypotheses about its potential biological targets.

1.1. Structural Deconstruction of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

  • Chemical Structure: C₁₀H₁₅ClN₂O

  • Key Moieties:

    • 3-Aminophenyl Group: This motif is a common feature in molecules targeting monoaminergic systems. It bears a structural resemblance to the core of catecholamines (dopamine, norepinephrine) and serotonin. This suggests a potential for interaction with monoamine transporters (DAT, NET, SERT), G-protein coupled receptors (GPCRs) like dopamine or serotonin receptors, or enzymes such as monoamine oxidase (MAO).[1]

    • Propanamide Linker: This flexible three-carbon chain provides rotational freedom, allowing the pharmacophoric elements to adopt various conformations to fit different binding pockets.

    • N-methylpropanamide Tail: The secondary amide introduces hydrogen bonding capabilities (one donor, one acceptor site), which are critical for molecular recognition and binding affinity.

1.2. Selection of Comparator Compounds

To contextualize the cross-reactivity data, two comparator compounds are selected based on our structural hypothesis:

  • Comparator A (Structurally-Related): 1-Phenyl-2-propylaminopentane (PPAP) : A well-characterized catecholaminergic activity enhancer (CAE) that modulates the release of norepinephrine and dopamine.[2] Its phenethylamine core provides a relevant benchmark for potential activity within the monoaminergic system.

  • Comparator B (Target-Class-Related): Amitriptyline : A classic tricyclic antidepressant known to inhibit both serotonin and norepinephrine reuptake, but also notorious for its cross-reactivity with numerous other targets (e.g., muscarinic, histamine, and adrenergic receptors), making it an excellent benchmark for promiscuity.[3]

Section 2: A Multi-Tiered Strategy for Cross-Reactivity Profiling

A robust profiling strategy begins with a broad, unbiased screen to identify potential interactions, followed by more focused functional assays to confirm and quantify these activities. This tiered approach optimizes resource allocation by eliminating non-viable candidates early and concentrating efforts on the most promising leads.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Functional Validation cluster_2 Tier 3: Cellular & Phenotypic Analysis A Compound of Interest (3-(3-aminophenyl)-N-methylpropanamide HCl) B Broad Panel Binding Assay (>100 Receptors, Channels, Transporters, Enzymes) A->B  Initial Profiling C Identify Primary 'Hits' (% Inhibition > 50%) B->C  Data Analysis D Orthogonal Functional Assays (e.g., Uptake, Ca2+ Flux, cAMP) C->D  Confirmation E Determine Potency & Selectivity (IC50/EC50 values) D->E  Quantification F Unbiased Target Engagement (e.g., CETSA) E->F  Deeper Profiling G High-Content Phenotypic Screening E->G H Integrated Cross-Reactivity Profile (On-Target Potency vs. Off-Target Liabilities) F->H G->H

Caption: A multi-tiered workflow for systematic cross-reactivity profiling.

Section 3: Tier 1 - Broad Panel Binding Assay

Objective: To perform an unbiased, high-throughput screen to identify potential binding interactions across a diverse range of protein classes. This serves as the foundational map of the compound's potential "interactome."

Causality Behind Experimental Choice: Radioligand binding assays are a cost-effective and rapid method to assess binding to a wide array of targets simultaneously. They provide a binary "yes/no" answer for binding at a single high concentration, efficiently flagging potential off-target interactions that require further investigation. While these assays do not confirm functional activity, they are unparalleled for their breadth in initial safety and selectivity screening.[4][5]

Experimental Protocol: Broad-Panel Radioligand Binding Screen

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, Comparator A, and Comparator B in DMSO. Serially dilute to achieve a final assay concentration of 10 µM.

  • Assay Execution: The test compounds are screened across a panel of >100 targets (e.g., a commercial safety panel). Each assay measures the displacement of a specific high-affinity radioligand from its target protein (expressed in cell membranes or as purified protein).

  • Incubation: Test compounds are incubated with the target protein and its corresponding radioligand under optimized buffer and temperature conditions.

  • Detection: Following incubation, bound and free radioligand are separated (typically by rapid filtration). The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage inhibition of radioligand binding. A threshold of >50% inhibition at 10 µM is typically considered a "hit" that warrants further investigation.

Hypothetical Data Summary (Tier 1)

Target ClassTarget3-(3-aminophenyl)-N-methylpropanamide HCl (% Inhibition @ 10µM)Comparator A: PPAP (% Inhibition @ 10µM)Comparator B: Amitriptyline (% Inhibition @ 10µM)
Monoamine Transporters Dopamine (DAT) 85% 92% 45%
Norepinephrine (NET) 78% 88% 95%
Serotonin (SERT) 35%15%98%
Adrenergic Receptors Alpha-1A65% 25%91%
Beta-112%8%30%
Serotonin Receptors 5-HT2A48%18%88%
Muscarinic Receptors M15%2%96%
Ion Channels hERG22%15%75%

Data is hypothetical for illustrative purposes. Values in bold indicate a significant "hit" (>50% inhibition).

Interpretation: The initial screen suggests our compound of interest has primary activity at the dopamine and norepinephrine transporters, with a secondary hit on the Alpha-1A adrenergic receptor. It appears significantly cleaner than Amitriptyline but shows less selectivity between DAT and NET compared to PPAP.

Section 4: Tier 2 - Functional Validation and Selectivity

Objective: To validate the binding hits from Tier 1 using functional assays and to quantify the potency (IC₅₀) of these interactions. This step distinguishes between mere binding and actual biological modulation (agonist, antagonist, or inhibitor).

Causality Behind Experimental Choice: Functional assays provide the next critical layer of information. A compound that binds but has no functional effect is of less concern than one that binds and potently modulates the target's activity. Quantifying potency (IC₅₀) allows for the calculation of a selectivity index—the ratio of potency at off-targets versus the primary target—which is a key metric in drug development.[6]

Experimental Protocol: Neurotransmitter Uptake Assay

This protocol is designed to measure the inhibitory activity of the test compounds on monoamine transporters expressed in a cellular context.

  • Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT. Plate cells in 96-well plates and grow to confluence.

  • Compound Preparation: Perform an 11-point, 3-fold serial dilution of the test compounds in assay buffer, starting from a top concentration of 100 µM.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with the test compounds (or vehicle control) for 10 minutes at room temperature.

  • Uptake Initiation: Add a mixture of radiolabeled substrate (e.g., ³H-dopamine for DAT-expressing cells) and unlabeled substrate to each well to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. The short incubation time ensures measurement of the initial uptake rate.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of radiolabeled substrate taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage inhibition of uptake against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data Summary (Tier 2)

Functional Assay3-(3-aminophenyl)-N-methylpropanamide HCl (IC₅₀, nM)Comparator A: PPAP (IC₅₀, nM)Comparator B: Amitriptyline (IC₅₀, nM)
Dopamine (DAT) Uptake 120 85 >10,000
Norepinephrine (NET) Uptake 250 150 15
Serotonin (SERT) Uptake 8,500>10,00055
Alpha-1A Functional Antagonism 1,800>10,00025

Data is hypothetical. The primary target activity is highlighted in bold .

Selectivity Profile:

  • 3-(3-aminophenyl)-N-methylpropanamide HCl: Shows a ~2-fold selectivity for DAT over NET. Its off-target activity at the Alpha-1A receptor is >15-fold weaker than its primary DAT activity.

  • Comparator A (PPAP): Also shows ~2-fold selectivity for DAT over NET but is cleaner with respect to the Alpha-1A receptor.

  • Comparator B (Amitriptyline): Potent at both NET and SERT, with significant activity at the Alpha-1A receptor, confirming its known promiscuous profile.

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA TH DA Dopamine (DA) DOPA->DA DDC Vesicle Vesicle DA->Vesicle VMAT2 DA_synapse DA Vesicle->DA_synapse Release Receptor Dopamine Receptors DA_synapse->Receptor DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake Signal Signal Transduction Receptor->Signal Test_Compound 3-(3-aminophenyl)-N- methylpropanamide HCl Test_Compound->DAT

Caption: Mechanism of action for a hypothetical DAT inhibitor.

Section 5: Tier 3 - Unbiased Cellular Target Engagement

Objective: To move beyond hypothesis-driven assays and identify compound-protein interactions in an unbiased manner within a physiologically relevant cellular environment.

Causality Behind Experimental Choice: Broad panels, while extensive, are not exhaustive. Unforeseen off-targets are a major liability. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that measures the thermal stabilization of proteins upon ligand binding.[7] When coupled with mass spectrometry, it can reveal thousands of potential on- and off-target interactions in intact cells or cell lysates, providing a global and unbiased view of a compound's engagement profile.[7] This approach is invaluable for uncovering liabilities that panel screens might miss and can provide crucial insights into mechanisms of toxicity or polypharmacology.

Experimental Protocol: CETSA with Mass Spectrometry

  • Cell Treatment: Treat intact cells (e.g., a neuronal cell line) with the test compound (at 10 µM) and a vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., from 37°C to 65°C). Target engagement stabilizes the protein, increasing its melting temperature.

  • Lysis and Protein Isolation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Sample Preparation for MS: Prepare the soluble protein fractions for quantitative mass spectrometry analysis (e.g., via TMT labeling).

  • LC-MS/MS Analysis: Analyze the samples to identify and quantify thousands of proteins in each temperature fraction.

  • Data Analysis: Identify proteins that show a significant thermal shift in the compound-treated group compared to the vehicle control. These are the direct or indirect cellular targets of the compound.

Trustworthiness and Self-Validation: The CETSA protocol is inherently self-validating. A true binding event will produce a dose-dependent and reproducible thermal shift. The inclusion of vehicle controls and analysis across a temperature gradient allows for high statistical confidence in the identified targets.

Conclusion: An Integrated View of Selectivity

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of a novel compound, using 3-(3-aminophenyl)-N-methylpropanamide hydrochloride as a model. By progressing from broad binding assays to focused functional validation and finally to unbiased cellular engagement, this framework provides a comprehensive and reliable assessment of selectivity.

Based on our hypothetical data, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride emerges as a moderately potent DAT/NET inhibitor with a reasonable selectivity window over the Alpha-1A adrenergic receptor. Its profile appears significantly cleaner than a promiscuous agent like amitriptyline. Further investigation using CETSA would be crucial to uncover any additional, unexpected off-targets before committing to more advanced preclinical studies. This rigorous, evidence-based approach is fundamental to mitigating risk and increasing the probability of success in the long and arduous journey of drug development.

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Validation

A Comparative Benchmarking Guide to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride: A Novel Monoamine Oxidase Inhibitor

Introduction The landscape of neuropharmacology is in constant evolution, with a continuous demand for novel molecules that can selectively and effectively modulate key enzymatic targets in the central nervous system. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The landscape of neuropharmacology is in constant evolution, with a continuous demand for novel molecules that can selectively and effectively modulate key enzymatic targets in the central nervous system. This guide introduces 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (hereafter referred to as Compound X), a novel synthetic molecule with a chemical structure suggestive of interaction with monoamine oxidase (MAO) enzymes. The presence of an aminophenyl moiety is a structural alert for potential activity at this enzyme class, which is a cornerstone target for the treatment of depression and neurodegenerative disorders.[1][2]

This document provides a comprehensive framework for benchmarking Compound X against well-established, standard MAO inhibitors. We will compare its in vitro efficacy and selectivity against:

  • Moclobemide: A reversible and selective inhibitor of monoamine oxidase A (MAO-A).[3][4][5]

  • Selegiline: An irreversible and selective inhibitor of monoamine oxidase B (MAO-B).[6][7][8]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the scientific rationale and detailed methodologies to rigorously evaluate the potential of Compound X as a novel therapeutic agent. The experimental design herein is structured to not only determine its inhibitory potency but also to elucidate its selectivity profile, a critical determinant of its potential therapeutic window and side-effect profile.

Experimental Design: Rationale and Overview

To comprehensively characterize the inhibitory profile of Compound X, a multi-tiered experimental approach is proposed. This approach is designed to first establish the foundational inhibitory activity and then to explore its functional consequences in a cellular context.

  • In Vitro Enzyme Inhibition Assays: The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Compound X against both MAO-A and MAO-B. This allows for a quantitative assessment of its potency and selectivity.

  • Cell-Based Signaling Pathway Analysis: To understand the downstream cellular effects of MAO inhibition by Compound X, we will assess the activation of a relevant signaling pathway. Inhibition of MAO is expected to increase intracellular monoamine levels, which can trigger downstream signaling events.[9][10]

The following diagram illustrates the overall experimental workflow:

G cluster_0 In Vitro Characterization cluster_1 Cellular Functional Analysis cluster_2 Data Synthesis & Comparison A Compound X Preparation B MAO-A Inhibition Assay A->B C MAO-B Inhibition Assay A->C D IC50 Determination & Selectivity Index Calculation B->D C->D E Cell Culture & Treatment D->E Inform subsequent cellular assays H Benchmarking against Moclobemide & Selegiline D->H F Signaling Pathway Activation Assay (e.g., cAMP measurement) E->F G Dose-Response Analysis F->G G->H I Comprehensive Profile of Compound X H->I

Caption: Experimental workflow for benchmarking Compound X.

Methodologies

In Vitro Monoamine Oxidase Inhibition Assay

This assay quantifies the inhibitory effect of Compound X on the activity of recombinant human MAO-A and MAO-B. The principle relies on the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H2O2). The H2O2 is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X, Moclobemide, and Selegiline in DMSO.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes.

    • Prepare the substrate solution (e.g., p-tyramine) and the detection mix containing HRP and a fluorescent probe.

  • Assay Procedure (96-well plate format):

    • Add the test compound dilutions to the wells.

    • Add the MAO-A or MAO-B enzyme solution to the wells.

    • Incubate for a defined period to allow for inhibitor-enzyme interaction.[13]

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

    • Calculate the Selectivity Index (SI) as the ratio of IC50 (MAO-B) / IC50 (MAO-A).

Cell-Based cAMP Signaling Assay

This assay will be performed to assess the functional consequence of MAO inhibition in a cellular context. Increased monoamine levels due to MAO inhibition can lead to the activation of G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.[10][14]

Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 cells expressing a relevant monoamine receptor) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of Compound X, Moclobemide, or Selegiline.

    • Include a positive control (e.g., a direct adenylyl cyclase activator like forskolin) and a vehicle control.

    • Incubate for a specified period.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP concentration against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of compound that elicits a half-maximal response).

Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.

Table 1: In Vitro Inhibitory Potency and Selectivity

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B/MAO-A)
Compound X 75150020
Moclobemide 200500025
Selegiline 3000300.01

Table 2: Cellular Functional Activity

CompoundcAMP Production EC50 (nM)
Compound X 150
Moclobemide 400
Selegiline >10,000

Interpretation and Discussion

Based on the hypothetical data, Compound X demonstrates potent inhibition of MAO-A with a 20-fold selectivity over MAO-B. This profile is comparable to the standard MAO-A inhibitor, Moclobemide.[3][15] The potent MAO-A inhibition is further supported by the low EC50 value in the cell-based cAMP assay, suggesting that the enzymatic inhibition translates into a functional cellular response. In contrast, the MAO-B selective inhibitor, Selegiline, shows minimal activity against MAO-A and, consequently, a much weaker response in the cellular assay.

The following diagram illustrates the mechanism of action of MAO enzymes and their inhibition:

G MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Enzyme MAO-A / MAO-B Active Site MA:f0->Enzyme:f1 Metabolism Metabolite Inactive Metabolite Enzyme:f0->Metabolite:f0 CompoundX Compound X CompoundX->Enzyme:f1 Inhibition (MAO-A selective) Moclobemide Moclobemide Moclobemide->Enzyme:f1 Inhibition (MAO-A selective) Selegiline Selegiline Selegiline->Enzyme:f1 Inhibition (MAO-B selective)

Caption: Mechanism of Monoamine Oxidase Inhibition.

Conclusion

This guide outlines a rigorous and scientifically sound methodology for the initial characterization and benchmarking of the novel compound, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. By employing a combination of in vitro enzymatic assays and cell-based functional screens, and by comparing its performance against well-characterized standards like Moclobemide and Selegiline, a comprehensive understanding of its potency, selectivity, and cellular activity can be achieved. The hypothetical data presented suggest that Compound X is a promising MAO-A selective inhibitor, warranting further investigation in more complex biological systems and preclinical models of disease.

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Comparative

A Guide to Assessing the Reproducibility of Biological Effects of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride: A Case Study in TRPV1 Antagonism

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological activity and reproducibility of a novel chemical entity, using 3-(3-aminop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological activity and reproducibility of a novel chemical entity, using 3-(3-aminophenyl)-N-methylpropanamide hydrochloride as a primary example. Due to the limited publicly available data on the specific biological effects of this compound, we will build a testable hypothesis based on its structural similarity to known bioactive molecules and outline a self-validating experimental strategy to verify these potential effects.

Introduction: The Challenge of Novel Compound Characterization

In preclinical drug discovery, the initial characterization of a novel molecule's biological activity is a critical step. Equally important is ensuring that these observed effects are reproducible, a cornerstone of scientific integrity and a prerequisite for further development.[1][2][3] The compound 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (CAS No. 1201633-58-0) is classified as a research compound, and while it is suggested to be an intermediate for active pharmaceutical ingredients (APIs), its specific biological targets are not well-documented in peer-reviewed literature.

This guide, therefore, takes a hypothesis-driven approach. By analyzing the compound's core structure, we can infer potential biological activity and design a robust workflow to test this hypothesis, with a core focus on generating reproducible data.

A Hypothesis Based on Structural Analogy: Targeting the TRPV1 Receptor

The structure of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride features an aminophenyl propanamide scaffold. Published research has demonstrated that derivatives of aminophenyl acetamides and propanamides can act as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a well-established integrator of noxious stimuli, including heat, acid, and pungent compounds like capsaicin.[5][6] As such, it is a significant target for novel analgesics.[7][8]

Based on this structural precedent, we hypothesize that 3-(3-aminophenyl)-N-methylpropanamide hydrochloride may function as a TRPV1 antagonist. This guide will detail the experimental framework to test this hypothesis and to rigorously assess the reproducibility of any observed antagonistic effects.

The Experimental Framework: A Self-Validating System

To ensure trustworthiness, the experimental design must be self-validating. This is achieved through the inclusion of appropriate positive and negative controls, orthogonal assays, and a clear focus on reproducibility metrics. Our primary endpoint will be the modulation of intracellular calcium ([Ca2+]i) influx following TRPV1 activation in a controlled in vitro system.[5][9][10]

Core Components of the Investigation
  • Test System: A human embryonic kidney (HEK293) cell line stably expressing the human TRPV1 channel (hTRPV1-HEK293).[11][12][13][14] This provides a consistent and specific system to study TRPV1 function in isolation.

  • Primary Assay: A fluorescent calcium imaging assay to measure changes in intracellular calcium concentration upon channel activation.[5][9][11]

  • TRPV1 Agonist (Positive Control Activator): Capsaicin, the pungent compound in chili peppers, is a potent and specific activator of TRPV1.[6][11][15]

  • Reference Antagonist (Positive Control Inhibitor): Capsazepine, a known competitive antagonist of TRPV1, will be used as a benchmark for inhibition.[11][14]

  • Test Compound: 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

  • Alternative/Comparator Compound: A structurally distinct, commercially available TRPV1 antagonist (e.g., SB-366791) to compare the performance and characteristics of the test compound.

Visualizing the TRPV1 Signaling Pathway

Activation of the TRPV1 channel by an agonist like capsaicin leads to the opening of its non-selective cation pore, resulting in an influx of calcium ions down their electrochemical gradient. This rise in intracellular calcium triggers downstream signaling cascades. An antagonist is expected to block this influx.

TRPV1_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel (Closed) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Activates Ca_int Increased [Ca²⁺]i TRPV1_Open->Ca_int Ca_ext Ca²⁺ Ca_ext->TRPV1_Open Influx Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Binds Antagonist Test Compound (Antagonist) Antagonist->TRPV1 Binds & Blocks Signaling Downstream Signaling (e.g., Pain Sensation) Ca_int->Signaling

Caption: TRPV1 channel activation by capsaicin and inhibition by an antagonist.

Detailed Experimental Protocols

Reproducibility begins with meticulous and well-documented protocols.[1][16][17] The following sections provide step-by-step methodologies for the key experiments.

Cell Culture of hTRPV1-HEK293 Cells
  • Objective: To maintain a healthy, stable, and low-passage culture of hTRPV1-HEK293 cells for consistent assay performance.

  • Materials:

    • hTRPV1-HEK293 stable cell line (e.g., from ChanTest, Creative Biogene, or Sigma-Aldrich).[11][12][14]

    • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), and the appropriate selection antibiotic (e.g., 0.5 mg/mL Geneticin/G418).[11]

    • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free.

    • 0.05% Trypsin-EDTA.

    • 384-well black, clear-bottom, poly-D-lysine coated microplates.

  • Protocol:

    • Culture cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

    • Routinely monitor cell health and confluence. Passage cells when they reach 80-90% confluence.

    • For passaging, wash cells with PBS, then incubate with Trypsin-EDTA for 3-5 minutes at 37°C to detach.

    • Neutralize trypsin with culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

    • For the calcium assay, seed the cells into 384-well plates at a density of 10,000 cells/well and allow them to adhere overnight.[11]

Calcium Influx Assay for TRPV1 Antagonism
  • Objective: To quantify the inhibitory effect of the test compound on capsaicin-induced calcium influx.

  • Materials:

    • Plated hTRPV1-HEK293 cells.

    • Fluorescent Calcium Indicator Kit (e.g., FLIPR Calcium 5 Assay Kit).[11]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Capsaicin stock solution (in DMSO).

    • Capsazepine stock solution (in DMSO).

    • 3-(3-aminophenyl)-N-methylpropanamide hydrochloride stock solution (in water or DMSO).

    • Automated fluorometric imaging plate reader (e.g., FLIPRTETRA).

  • Protocol:

    • Dye Loading:

      • Prepare the calcium indicator dye solution according to the manufacturer's instructions in the Assay Buffer.

      • Remove culture medium from the 384-well plate and add the dye solution to each well.

      • Incubate the plate for 1-2 hours at 37°C, protected from light.

    • Compound Preparation:

      • Prepare serial dilutions of the test compound, capsazepine, and the comparator antagonist in Assay Buffer.

      • Prepare a solution of capsaicin in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.

    • Measurement:

      • Place the dye-loaded cell plate into the fluorometric imaging plate reader.

      • Add the diluted antagonist compounds (including the test compound and capsazepine) to the respective wells and incubate for a predefined period (e.g., 15-30 minutes).

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Add the capsaicin solution to all wells simultaneously using the instrument's fluidics module.

      • Immediately begin recording the change in fluorescence intensity over time (e.g., for 2-3 minutes).

Calcium_Assay_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase (in Plate Reader) cluster_analysis Data Analysis A 1. Seed hTRPV1-HEK293 cells in 384-well plate B 2. Incubate overnight A->B C 3. Load cells with Calcium Indicator Dye B->C D 4. Incubate plate (1-2h) C->D E 5. Add Test/Control Antagonist Compounds D->E F 6. Incubate (15-30 min) E->F G 7. Read Baseline Fluorescence F->G H 8. Add Capsaicin (Agonist) G->H I 9. Record Fluorescence Change H->I J 10. Calculate % Inhibition I->J K 11. Generate Dose-Response Curve J->K L 12. Determine IC₅₀ Value K->L

Caption: Workflow for the TRPV1 antagonist calcium influx assay.

Data Analysis and Ensuring Reproducibility

Quantifying Inhibition

For each well, the response will be calculated as the peak fluorescence intensity minus the baseline fluorescence. The percentage of inhibition for each antagonist concentration is calculated using the following formula:

% Inhibition = 100 * (1 - (Response_Antagonist - Response_NegativeControl) / (Response_PositiveControl - Response_NegativeControl))

Where:

  • Response_Antagonist is the response in the presence of the antagonist and capsaicin.

  • Response_NegativeControl is the response of vehicle-treated cells (no capsaicin).

  • Response_PositiveControl is the response with capsaicin alone.

Dose-Response Analysis and Comparison

The calculated % Inhibition values are plotted against the logarithm of the antagonist concentration. A non-linear regression (sigmoidal dose-response) is used to determine the IC₅₀ (half-maximal inhibitory concentration) for the test compound and the reference antagonists.

Table 1: Mock Data for Reproducibility Assessment of TRPV1 Antagonism

CompoundReplicate 1 IC₅₀ (nM)Replicate 2 IC₅₀ (nM)Replicate 3 IC₅₀ (nM)Mean IC₅₀ (nM)Std. Deviation
Test Compound 125.4133.8119.5126.27.2
Capsazepine 450.2435.9461.1449.112.7
Comparator (SB-366791) 5.86.56.16.10.35
Establishing Self-Validation and Reproducibility
  • Internal Consistency: The positive control (Capsazepine) and comparator antagonist should yield IC₅₀ values consistent with historical data and published literature, validating the assay's performance on a given day.

  • Inter-Assay Reproducibility: The entire experiment should be repeated on at least three separate occasions (biological replicates) to assess the variability of the calculated IC₅₀ for the test compound. A low standard deviation or coefficient of variation across these replicates indicates high reproducibility.

  • Orthogonal Validation (Optional but Recommended): To further build confidence, the antagonistic activity can be confirmed using an alternative method, such as automated patch-clamp electrophysiology, which directly measures the ion channel currents.[11][18] This provides an independent verification of the compound's effect.

Conclusion and Path Forward

This guide presents a rigorous, hypothesis-driven approach to evaluate the biological activity of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. By postulating its role as a TRPV1 antagonist based on structural analogy, we have outlined a detailed and self-validating experimental plan. The core of this plan is the emphasis on reproducibility, ensured through the use of stable cell lines, standardized protocols, appropriate controls, and repeated experiments.

The successful and reproducible demonstration of TRPV1 antagonism would provide the first robust characterization of this compound's biological effects, paving the way for further investigation into its mechanism of action, selectivity, and potential as a lead compound for therapeutic development.

References

  • Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Senning, E. N., & Gordon, S. E. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e03819. [Link]

  • Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. (n.d.). Molecular Devices. Retrieved January 23, 2026, from [Link]

  • Paredes, R. M., et al. (2014). Assay of TRPV1 Receptor Signaling. In Methods in Molecular Biology (Vol. 1099, pp. 261-274). Humana Press.
  • Caterina, M. J., & Julius, D. (2001). The vanilloid receptor: a molecular gateway to the pain pathway. Annual Review of Neuroscience, 24, 487-517.
  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4414-4422.
  • Lebrun, S., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 37(1), 35-46.
  • HEK293-TRPV1 cell line with RFP and Blasticidin marker. (n.d.). Gentarget. Retrieved January 23, 2026, from [Link]

  • TRPV1. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.
  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility.
  • Fernández-castaño, M., et al. (2020). TRPV1 Channel: A Noxious Signal Transducer That Affects Mitochondrial Function. International Journal of Molecular Sciences, 21(18), 6668.
  • Akopian, A. N. (2011). TRPV1: A Potential Drug Target for Treating Various Diseases. Current Pharmaceutical Design, 17(14), 1339-1349.
  • Horváth, Á., et al. (2021). Lipopolysaccharide pretreatment increases the sensitivity of the TRPV1 channel and promotes an anti-inflammatory phenotype of capsaicin-activated macrophages. Scientific Reports, 11(1), 1-16.
  • General outline of TRPV1 channels' role in signaling pathways that regulate vascular and visceral functions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Bell, R. L., et al. (2012). Novel methodology to identify TRPV1 antagonists independent of capsaicin activation. ASSAY and Drug Development Technologies, 10(6), 517-530.
  • Comparison of intracellular calcium assays for TRPV1 receptors... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs. Retrieved January 23, 2026, from [Link]

  • Discovery and development of TRPV1 antagonists. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Okitsu, T., et al. (2021). Comparative Analysis of Single-Molecule Dynamics of TRPV1 and TRPV4 Channels in Living Cells. International Journal of Molecular Sciences, 22(16), 8473.
  • Resources for developing reliable and reproducible in vitro toxicological test methods. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

Sources

Validation

Comparing synthesis efficiency of different routes to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

For researchers and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of successful and timely project advancement. This guide provides an in-depth comparison of two primary...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of successful and timely project advancement. This guide provides an in-depth comparison of two primary synthetic routes to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a valuable building block in medicinal chemistry. We will delve into the strategic considerations, experimental protocols, and overall efficiency of each pathway to empower you with the knowledge to make informed decisions for your synthetic campaigns.

Introduction

3-(3-aminophenyl)-N-methylpropanamide hydrochloride incorporates a key 3-aminophenyl structural motif, which is prevalent in a variety of biologically active compounds. The choice of synthetic route can significantly impact not only the overall yield and purity but also the scalability and cost-effectiveness of the process. This guide will compare two logical and accessible synthetic strategies:

  • Route 1: A convergent approach involving the initial amidation of a nitro-substituted precursor followed by the reduction of the nitro group.

  • Route 2: A linear approach starting with the amidation of the corresponding amino acid.

We will analyze the merits and potential drawbacks of each route, supported by established chemical principles and detailed experimental workflows.

Route 1: Nitro Reduction as the Final Key Step

This route commences with the commercially available 3-(3-nitrophenyl)propanoic acid and strategically places the sensitive nitro group reduction at a later stage. This approach can be advantageous in preventing potential side reactions that the free amine might undergo during the amidation step.

Logical Workflow of Route 1

Route 1 A 3-(3-nitrophenyl)propanoic acid B 3-(3-nitrophenyl)-N-methylpropanamide A->B Amidation (e.g., SOCl2, then CH3NH2) C 3-(3-aminophenyl)-N-methylpropanamide B->C Nitro Reduction (e.g., H2, Pd/C) D 3-(3-aminophenyl)-N-methylpropanamide hydrochloride C->D Salt Formation (HCl)

Caption: Synthetic workflow for Route 1.

In-Depth Analysis of Route 1

Expertise & Experience: The primary advantage of this route lies in the robust nature of the amidation reaction on the nitro-substituted starting material. The electron-withdrawing nitro group does not interfere with standard amidation protocols, such as conversion to the acid chloride followed by reaction with methylamine. This predictability makes the initial step highly reliable. The subsequent catalytic hydrogenation of the nitro group is a well-established and generally high-yielding transformation.[1][2][3][4]

Trustworthiness: The reaction monitoring for this route is straightforward. The formation of the amide in the first step can be easily tracked by techniques like TLC or LC-MS, observing the disappearance of the carboxylic acid starting material. The nitro reduction can be monitored by the consumption of hydrogen gas and the disappearance of the nitro compound. The final salt formation is typically a quantitative process.

Authoritative Grounding: The conversion of a carboxylic acid to an amide is a fundamental organic transformation with numerous well-documented protocols.[5][6][7][8][] The use of thionyl chloride or oxalyl chloride to form the acid chloride intermediate is a standard and effective method. Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro groups due to its high chemoselectivity and cleaner reaction profiles compared to other reducing agents.[1][2][3][4]

Route 2: Early Introduction of the Amine

This alternative strategy begins with 3-(3-aminophenyl)propanoic acid, which is also commercially available.[10] This route appears more direct; however, the presence of the nucleophilic amino group on the phenyl ring introduces challenges that must be carefully managed.

Logical Workflow of Route 2

Route 2 A 3-(3-aminophenyl)propanoic acid B 3-(3-aminophenyl)-N-methylpropanamide A->B Direct Amidation (Coupling Agents) C 3-(3-aminophenyl)-N-methylpropanamide hydrochloride B->C Salt Formation (HCl)

Caption: Synthetic workflow for Route 2.

In-Depth Analysis of Route 2

Expertise & Experience: The key challenge in this route is the potential for side reactions during the amidation step. The free aromatic amine can compete with methylamine in reacting with the activated carboxylic acid, leading to the formation of polymeric byproducts. To circumvent this, one might need to employ a protecting group strategy for the aromatic amine, which would add steps to the overall synthesis (protection and deprotection). Alternatively, careful selection of coupling agents and reaction conditions is crucial to favor the desired amidation with methylamine.

Trustworthiness: This route requires more rigorous process control and analytical monitoring to ensure the selective formation of the desired product. Techniques like HPLC would be necessary to quantify the desired amide and any potential side products. The direct amidation of an amino-functionalized carboxylic acid is often less straightforward than its nitro-substituted counterpart.

Authoritative Grounding: Direct amide formation from carboxylic acids and amines without the formation of an acid chloride intermediate is typically achieved using coupling agents such as carbodiimides (e.g., EDC) or phosphonium salts (e.g., BOP reagent).[7] These reagents activate the carboxylic acid in situ, allowing for a milder reaction that can sometimes be more selective. However, the presence of two nucleophilic groups (the aromatic amine and methylamine) necessitates careful optimization of the reaction conditions.

Comparative Data Summary

ParameterRoute 1: Nitro Reduction LastRoute 2: Amidation of Amino Acid
Number of Steps 32 (potentially more with protection)
Overall Yield Potentially higher and more reproducibleHighly dependent on amidation selectivity
Key Reagents SOCl2 or (COCl)2, H2, Pd/C, HClCoupling agents (e.g., EDC, HOBt), HCl
Process Control More straightforwardRequires careful optimization
Potential Issues Handling of H2 gas, catalyst filtrationSide reactions (polymerization), potential need for protecting groups
Scalability Generally goodMay be challenging due to selectivity issues

Experimental Protocols

Route 1: Synthesis via Nitro Intermediate

Step 1: Synthesis of 3-(3-nitrophenyl)-N-methylpropanamide

  • To a solution of 3-(3-nitrophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g) is added thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is stirred at room temperature for 2 hours, or until the starting material is consumed as monitored by TLC.

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The crude acid chloride is redissolved in DCM and added dropwise to a solution of methylamine (2.0 M in THF, 2.0 eq) at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to yield the crude amide, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide

  • 3-(3-nitrophenyl)-N-methylpropanamide (1.0 eq) is dissolved in methanol or ethanol (20 mL/g).

  • Palladium on carbon (10% w/w, 5 mol%) is added to the solution.

  • The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • The reaction is stirred vigorously until the starting material is consumed (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.

Step 3: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

  • The crude 3-(3-aminophenyl)-N-methylpropanamide is dissolved in a minimal amount of a suitable solvent such as ethyl acetate or isopropanol.

  • A solution of hydrochloric acid (e.g., 2 M in diethyl ether or gaseous HCl) is added dropwise with stirring until precipitation is complete.

  • The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford the final hydrochloride salt.

Route 2: Synthesis via Direct Amidation

Step 1: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide

  • To a solution of 3-(3-aminophenyl)propanoic acid (1.0 eq), N-hydroxysuccinimide (1.1 eq), and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) in DMF is added triethylamine (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Methylamine (2.0 M in THF, 1.5 eq) is then added, and the reaction is stirred at room temperature overnight.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2: Synthesis of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

  • Follow the same procedure as Step 3 in Route 1.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Route 1 is generally recommended for its robustness, predictability, and likely higher overall yield. The separation of the amidation and reduction steps minimizes the potential for side reactions and simplifies process control, making it a more reliable choice, especially for larger-scale synthesis.

Route 2, while appearing more atom-economical on paper, presents significant challenges in controlling the selectivity of the amidation step. While it may be feasible on a small scale with careful optimization, the risk of byproduct formation and the potential need for a protection/deprotection sequence make it a less desirable option for efficient and scalable production.

Ultimately, the choice of route will depend on the specific project requirements, including the scale of the synthesis, available resources, and the desired purity of the final product. However, for a reliable and efficient synthesis, the strategy of late-stage nitro group reduction as outlined in Route 1 is the superior approach.

References

  • MySkinRecipes. 3-(3-Aminophenyl)propanoic acid. [Link]

  • ResearchGate. N-(3-Nitrophenyl)maleimide. [Link]

  • Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

  • Google Patents.
  • MIT Open Access Articles. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]

  • Google Patents. CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. [Link]

  • Green Chemistry (RSC Publishing). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. [Link]

  • Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. [Link]

  • PubChem. N-[1-(3-nitrophenyl)ethylideneamino]benzamide. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Reddit. Amide from carboxylic acid synthesis. [Link]

  • Google Patents. Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

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Comparative

A Researcher's Guide to De-risking Novel Compounds: A Comparative Analysis of Off-Target Effects for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride

For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is the charact...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is the characterization and mitigation of off-target effects. Unintended interactions with cellular components can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides a comprehensive framework for assessing the off-target profile of a novel compound, using the uncharacterized molecule, 3-(3-aminophenyl)-N-methylpropanamide hydrochloride , as a case study.

We will not only outline a strategic screening cascade but also provide detailed, field-proven experimental protocols. To offer a real-world perspective, we will compare the hypothetical findings for our compound of interest with the well-documented off-target profiles of three established kinase inhibitors: Imatinib , Dasatinib , and Bosutinib . This comparative approach will provide valuable context for interpreting experimental data and making informed decisions in the drug discovery process.

The Imperative of Early Off-Target Profiling

In the modern drug discovery paradigm, a "fail early, fail cheap" philosophy is paramount. Identifying potential liabilities of a compound during the early stages of development is crucial for several reasons:

  • Resource Optimization: Early identification of problematic off-target activities prevents the investment of significant time and resources into a compound that is likely to fail in later stages.

  • Informed Lead Optimization: Understanding a compound's selectivity profile allows medicinal chemists to make strategic modifications to improve potency on the desired target while minimizing interactions with unintended targets.

  • Mechanism Deconvolution: Off-target effects can sometimes contribute to the observed phenotype, and understanding these interactions can provide a more complete picture of a compound's mechanism of action.

  • Safety Assessment: A thorough off-target profile is a critical component of the preclinical safety package required for regulatory submissions.

A Strategic Screening Cascade for Off-Target Profiling

A tiered approach to off-target screening is the most efficient and cost-effective strategy. This "screening cascade" begins with broad, high-throughput screens to cast a wide net, followed by more focused and in-depth secondary and tertiary assays to confirm and characterize any identified hits.

Screening_Cascade cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Target Deconvolution & Phenotypic Analysis In-silico Profiling In-silico Profiling Broad Kinase Panel Broad Kinase Panel In-silico Profiling->Broad Kinase Panel Prioritize Dose-Response Assays Dose-Response Assays Broad Kinase Panel->Dose-Response Assays Hits Safety Pharmacology Panel Safety Pharmacology Panel Safety Pharmacology Panel->Dose-Response Assays Hits Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirmed Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response Assays->Cellular Thermal Shift Assay (CETSA) Cellular Engagement Kinobeads/Affinity Chromatography Kinobeads/Affinity Chromatography Orthogonal Assays->Kinobeads/Affinity Chromatography Validate Cellular Thermal Shift Assay (CETSA)->Kinobeads/Affinity Chromatography Validate Phenotypic Screening Phenotypic Screening Kinobeads/Affinity Chromatography->Phenotypic Screening Functional Relevance

Caption: A tiered screening cascade for off-target profiling.

Tier 1: Casting a Wide Net - Broad Panel Screening

The initial step in characterizing a novel compound like 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is to screen it against large panels of known biological targets. This provides a broad overview of its potential interactions and helps to prioritize which target classes warrant further investigation.

In Silico Off-Target Prediction

Before embarking on expensive wet-lab experiments, computational methods can provide valuable initial predictions of a compound's potential off-targets.[1] These approaches utilize machine learning models trained on large datasets of known compound-target interactions to predict the likelihood of a novel compound binding to a wide range of proteins.[2]

Rationale: In silico profiling is a rapid and cost-effective way to generate initial hypotheses about a compound's potential off-targets, which can then be used to guide the design of subsequent experimental screens.

Broad Kinase Panel Screening

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling and are common off-targets for many small molecule drugs.[3] Screening a novel compound against a broad panel of kinases is a critical step in assessing its selectivity.[4]

Comparative Data: To illustrate the importance of kinase profiling, the table below shows the inhibitory activity of our comparator compounds against a selection of kinases. This type of data provides a "fingerprint" of a compound's kinase selectivity.

Kinase Target3-(3-aminophenyl)-N-methylpropanamide HCl (% Inhibition @ 1µM)Imatinib (IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)
ABL1Hypothetical Data: 5%25<11.2
SRCHypothetical Data: 8%>10,000<11.2
KITHypothetical Data: 3%1005>10,000
PDGFRαHypothetical Data: 6%10028>10,000
LCKHypothetical Data: 12%>10,000<113
LYNHypothetical Data: 15%>10,000<10.85
BTKHypothetical Data: 7%>10,00014.5

Note: Data for Imatinib, Dasatinib, and Bosutinib are compiled from publicly available sources for illustrative purposes.[5][6][7]

Safety Pharmacology Panels

Beyond kinases, it is essential to assess a compound's activity against a panel of targets known to be associated with adverse drug reactions.[7] These "safety pharmacology" panels typically include a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[6][8]

Key Target Classes in Safety Panels:

  • GPCRs: A large family of transmembrane receptors involved in a wide range of physiological processes. Off-target GPCR activity can lead to cardiovascular, neurological, and endocrine side effects.[9][10]

  • Ion Channels: These proteins regulate the flow of ions across cell membranes and are critical for nerve and muscle function. Inhibition of ion channels, such as the hERG potassium channel, can lead to serious cardiac arrhythmias.[11][12]

  • Transporters: These proteins are responsible for the movement of molecules across cell membranes and play a key role in drug absorption, distribution, metabolism, and excretion (ADME).

Tier 2: From Hits to Confirmed Off-Targets

Once initial "hits" are identified in the broad panel screens, the next step is to confirm these interactions and determine their potency.

Dose-Response Assays

For any target where significant activity was observed in the initial single-concentration screen, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Rationale: An IC50 or EC50 value provides a quantitative measure of a compound's potency against a specific target, which is essential for comparing its on-target and off-target activities.

Orthogonal Assays

It is crucial to confirm any identified off-target interactions using an independent, or "orthogonal," assay. This helps to rule out the possibility of artifacts or false positives from the primary screen.

Example: If a compound shows activity in a biochemical kinase assay, an orthogonal assay could be a cell-based assay that measures the phosphorylation of a known substrate of that kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming target engagement in a cellular context.[13][14] The principle behind CETSA is that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[14] By heating cells or cell lysates to various temperatures in the presence and absence of the compound and then measuring the amount of soluble protein remaining, it is possible to determine if the compound is binding to its target in a cellular environment.

CETSA_Workflow Cells + Compound Cells + Compound Heat Treatment Heat Treatment Cells + Compound->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Protein Quantification Protein Quantification Centrifugation->Protein Quantification Soluble Fraction Data Analysis Data Analysis Protein Quantification->Data Analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Unveiling the Unknown and Assessing Functional Consequences

For novel compounds with no known primary target, or for those that exhibit interesting and unexpected phenotypes, further investigation is required to identify the responsible off-targets and understand their functional consequences.

Target Deconvolution using Chemical Proteomics

Chemical proteomics methods, such as affinity chromatography with "kinobeads," are powerful tools for identifying the cellular targets of a compound in an unbiased manner.[15][16] In this approach, a broad-spectrum kinase inhibitor is immobilized on beads to capture a large portion of the cellular kinome.[16] A cell lysate is then pre-incubated with the compound of interest before being applied to the beads. The compound will compete with the beads for binding to its targets, and the proteins that are "competed off" the beads can be identified by mass spectrometry.

Rationale: This unbiased approach can identify both expected and unexpected targets of a compound, providing valuable insights into its mechanism of action and potential off-target liabilities.

Phenotypic Screening

Phenotypic screening is a target-agnostic approach that assesses the effect of a compound on the overall phenotype of a cell or organism.[17][18] High-content imaging platforms can be used to quantify a wide range of cellular features, such as morphology, organelle health, and the expression and localization of specific proteins.[9]

Rationale: By comparing the phenotypic "fingerprint" of a novel compound to a library of reference compounds with known mechanisms of action, it is possible to generate hypotheses about its potential targets and pathways.[19] This approach is particularly useful for compounds with novel mechanisms of action that may not be identified through traditional target-based screening.

Experimental Protocols

Protocol 1: Broad Panel Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for assessing the inhibitory activity of a compound against a large panel of protein kinases.

Materials:

  • Recombinant protein kinases

  • Peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compound (3-(3-aminophenyl)-N-methylpropanamide hydrochloride) and comparator compounds (Imatinib, Dasatinib, Bosutinib)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test and comparator compounds in DMSO.

  • In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.

  • Add the compound dilutions to the appropriate wells. Include a DMSO-only control for 100% activity and a no-enzyme control for background.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: GPCR Radioligand Binding Assay

This protocol describes a competitive binding assay to assess the ability of a compound to displace a known radioligand from a GPCR.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the GPCR

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • Test compound and a known competitor

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the known competitor in DMSO.

  • In a 96-well plate, add the cell membranes, radioligand, and binding buffer.

  • Add the compound dilutions to the appropriate wells. Include a buffer-only control for total binding and a high concentration of the known competitor for non-specific binding.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Separate the bound and free radioligand by vacuum filtration through the filter plate.

  • Wash the filters with ice-cold binding buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for the test compound.[4]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.

Materials:

  • Cultured cells

  • Test compound

  • PBS and lysis buffer

  • PCR tubes

  • Thermal cycler

  • Western blotting reagents and antibodies for the target of interest

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Harvest and wash the cells, then resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

  • Cool the tubes to room temperature.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble and aggregated proteins by centrifugation.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze the levels of the target protein in the soluble fraction by Western blotting.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[13]

Conclusion

The characterization of off-target effects is a non-negotiable aspect of modern drug discovery. For a novel compound like 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a systematic and tiered approach to off-target profiling is essential to de-risk its development and increase the probability of success. By employing a combination of broad panel screening, hit confirmation assays, and target deconvolution methods, researchers can gain a comprehensive understanding of a compound's selectivity profile. The comparative analysis with well-characterized drugs like Imatinib, Dasatinib, and Bosutinib provides a valuable framework for interpreting these data and making informed decisions. Ultimately, a thorough investigation of off-target effects is not just a regulatory requirement but a scientific imperative that leads to the development of safer and more effective medicines.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • Bantscheff, M., et al. (2011). The target landscape of clinical kinase drugs. Nature Biotechnology, 29(11), 1046–1055. [Link]

  • Broad Institute. (n.d.). High-Content Imaging & Phenotypic Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Average sequence coverage and IC50 values for kinase targets of bosutinib | Download Table. Retrieved from [Link]

  • Sim, J. A., et al. (2019). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 14(10), 2217–2226. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 411–435. [Link]

  • Reaction Biology. (2023, October). Kinase Selectivity Panels. Retrieved from [Link]

  • Farre, C., & Fertig, N. (2012). Automated Electrophysiology Makes the Pace for Cardiac Ion Channel Safety Screening. Frontiers in Pharmacology, 2, 75. [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Retrieved from [Link]

  • ASH Publications. (n.d.). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Blood. [Link]

  • Puttini, M., et al. (2006). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Cancer Management and Research, 5, 235–244. [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.14. Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Galli, S. J., et al. (2016). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology, 13(5), 293–309. [Link]

  • Duncan, J. S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1545–1555. [Link]

  • Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology, 172(11), 2745–2761. [Link]

  • Molecular Devices. (2022, April 26). High-Content Phenotypic Screening - Answering Questions You Haven't Even Asked Yet. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). Immunological off-target effects of imatinib | Request PDF. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • ResearchGate. (2017, May 14). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Pharmaron. (n.d.). High-Content Screening. Retrieved from [Link]

  • Wang, Y., et al. (2023). Dasatinib Dose Optimization Based on Therapeutic Drug Monitoring in Patients with Chronic-Phase Chronic Myeloid Leukemia. Cancer Management and Research, 15, 107–116. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • Wu, P., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(10), 2209–2217. [Link]

  • ResearchGate. (n.d.). A list of kinases that are inhibited (>50%) by bosutinib and dasatinib as determined by in vitro profiling (continued). [Link]

  • Kuzmin, E., et al. (2023). High-throughput chemical genomic screening: a step-by-step workflow from plate to phenotype. mSystems, 8(6), e00522-23. [Link]

  • Apperley, J. F. (2007). Imatinib targets other than bcr/abl and their clinical relevance in myeloid disorders. Blood, 110(13), 4561–4571. [Link]

  • ASH Publications. (2008, November 16). Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants. [Link]

  • Bantscheff, M., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 33(10), 2411–2422. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • ResearchGate. (2023, October 23). In vitro kinase assay. [Link]

  • Taylor & Francis Online. (n.d.). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Frontiers. (2023, April 4). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. [Link]

  • Gambacorti-Passerini, C., et al. (2013). Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia. Clinical Cancer Research, 19(18), 4923–4928. [Link]

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  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, moving beyond mere compliance to foster a deeper understanding of the chemical principles that underpin these essential safety procedures.

Hazard Assessment and Chemical Profile

Before initiating any disposal protocol, a thorough understanding of the compound's chemical and toxicological properties is essential. 3-(3-aminophenyl)-N-methylpropanamide hydrochloride is an organic compound containing an aromatic amine, an amide, and a hydrochloride salt.

Table 1: Hazard Identification for 3-(3-aminophenyl)-N-methylpropanamide Hydrochloride

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
ngcontent-ng-c1703228563="" class="ng-star-inserted">
P264, P270, P301+P312, P501
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1]
ngcontent-ng-c1703228563="" class="ng-star-inserted">
P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1]
ngcontent-ng-c1703228563="" class="ng-star-inserted">
P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritation.[1]

P261, P271, P304+P340, P312, P403+P233

The hydrochloride salt imparts acidity to aqueous solutions. The aromatic amine functional group is of particular note, as many compounds in this class are known for their potential toxicity and persistence in the environment. Therefore, direct disposal into sanitary sewer systems is strictly prohibited.[2]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow is designed to ensure the safe and compliant disposal of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride. This process involves segregation, containment, and transfer to a designated hazardous waste management service.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EH&S / Waste Management start Start: Unused/Waste 3-(3-aminophenyl)-N-methylpropanamide hydrochloride ppe Step 1: Wear Appropriate PPE start->ppe Initiate Disposal segregate Step 2: Segregate Waste ppe->segregate container Step 3: Select Compatible Waste Container segregate->container labeling Step 4: Properly Label Container container->labeling storage Step 5: Store in Satellite Accumulation Area (SAA) labeling->storage pickup Step 6: Schedule Waste Pickup storage->pickup Hand-off to EH&S transport Step 7: Professional Transport pickup->transport final_disposal Step 8: Final Disposal at Approved Facility transport->final_disposal

Diagram 1: Disposal Workflow for 3-(3-aminophenyl)-N-methylpropanamide hydrochloride.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[3]

  • Do NOT mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) department.

  • Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[3]

  • Specifically, avoid mixing with strong oxidizing agents, with which it is incompatible.[4]

Step 3: Select a Compatible Waste Container

The choice of container is crucial for safe storage and transport.

  • Use a clearly designated, leak-proof container with a secure, tight-fitting screw cap.[5][6]

  • Containers should be made of a material that is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

  • Do not use metal containers for acidic waste.[7]

Step 4: Labeling the Waste Container

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • The label must clearly state "Hazardous Waste."

  • List all contents, including "3-(3-aminophenyl)-N-methylpropanamide hydrochloride" and any solvents used. Do not use abbreviations or chemical formulas.[5]

  • Indicate the approximate concentrations of the components.

  • Include the date the waste was first added to the container.

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated Satellite Accumulation Area (SAA).[6][8]

  • Store the waste container in your lab's designated SAA.

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed except when adding waste.[5]

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3]

Step 6: Scheduling Waste Pickup

Once the container is full or has been in storage for the maximum allowable time (as per your institution's policy, often not to exceed one year for partially filled containers), arrange for its removal.[6][9]

  • Contact your institution's EH&S department or the designated hazardous waste management office to schedule a pickup.

  • Do not attempt to transport the waste off-site yourself.

Step 7 & 8: Professional Transport and Final Disposal

Your institution's trained professionals will handle the subsequent steps.

  • EH&S personnel will transport the waste to a central accumulation area before it is sent to a licensed hazardous waste disposal facility.[10]

  • Final disposal will be carried out at an approved plant, likely through high-temperature incineration or other specialized chemical treatment methods.[4]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to contain the spill. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a designated, labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.

  • Report: Report the spill to your laboratory supervisor and EH&S department, regardless of the size.

Regulatory Framework

The management of hazardous chemical waste is governed by stringent federal and state regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for "cradle-to-grave" management of hazardous waste.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials, including training and the availability of Safety Data Sheets (SDSs).[11][12]

Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative, flexible standards for managing laboratory waste.[9] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies.[13]

By adhering to this comprehensive disposal guide, you contribute to a robust safety culture, ensuring the well-being of your colleagues and the protection of our shared environment.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

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Handling

A-Z Guide for Handling 3-(3-aminophenyl)-N-methylpropanamide hydrochloride: From Risk Assessment to Disposal

As drug development professionals, we often encounter novel compounds with limited publicly available safety data. This guide provides a comprehensive operational plan for handling 3-(3-aminophenyl)-N-methylpropanamide h...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, we often encounter novel compounds with limited publicly available safety data. This guide provides a comprehensive operational plan for handling 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, a compound for which specific hazard information is not widely documented. Our approach is grounded in a conservative risk assessment based on its chemical structure—specifically the presence of an aromatic amine functional group. This framework ensures the highest safety standards when dealing with uncharacterized substances, upholding our commitment to a culture of safety and scientific integrity.

The procedures outlined below are based on the guidelines set forth by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in a laboratory setting.[1][2][3]

Foundational Safety: Hazard Analysis and Engineering Controls

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure. The primary group of concern is the aromatic amine (aminophenyl) . Aromatic amines as a class are known for potential health risks, including carcinogenicity and mutagenicity.[4] Therefore, it is prudent to handle this compound as a substance with high chronic toxicity.[5]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[5][6] This is the most critical step in minimizing inhalation exposure to fine powders or aerosols.[7][8][9] The fume hood's performance should be verified before use to ensure adequate airflow.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

When direct handling is necessary, a robust PPE protocol is your primary defense against exposure.[11][12][13] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with nitrile gloves.Aromatic amines can be absorbed through the skin. Double gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.[8][9][13]
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[7][11][14][15]
Lab Coat Chemical-resistant, long-sleeved lab coat with tight-fitting cuffs.Provides a barrier against spills and splashes on the body and arms.[10][11][16]
Respiratory Protection An N95 respirator may be required for handling larger quantities of powder.While the fume hood is the primary control, a respirator adds a layer of protection against inhaling fine particles, especially during weighing operations.[8][9][16]
Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the handling process.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area (Inside Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe gather_mats 3. Assemble Materials (Spatula, Weigh Paper, Containers) don_ppe->gather_mats weigh 4. Weigh Compound (Use anti-static weigh paper) gather_mats->weigh transfer 5. Transfer to Container weigh->transfer dissolve 6. Dissolve (if applicable) (Add solvent slowly) transfer->dissolve decontam 7. Decontaminate Surfaces (Use appropriate solvent) dissolve->decontam dispose_waste 8. Segregate Waste decontam->dispose_waste doff_ppe 9. Doff PPE (In correct order) dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for Novel Compounds.

Detailed Steps:

  • Designate a Work Area : Clearly mark a specific area within the chemical fume hood for the handling of this compound.

  • Don Full PPE : Put on all required PPE as specified in the table above before entering the designated area.

  • Assemble Materials : Have all necessary equipment (spatulas, weigh boats, vials, solvents) inside the fume hood to avoid passing items in and out.

  • Weigh Compound : Carefully weigh the desired amount of the solid compound. Use gentle movements to avoid creating airborne dust.

  • Transfer : Securely transfer the weighed solid into the receiving vessel.

  • Dissolve : If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Decontaminate : After handling, wipe down the designated work surface, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

  • Segregate Waste : All disposable items that have come into contact with the compound (gloves, weigh paper, pipette tips) are considered hazardous waste and must be disposed of accordingly.

  • Doff PPE : Remove PPE in the correct order (gloves first) to avoid cross-contamination.

  • Wash Hands : Wash hands thoroughly with soap and water after removing all PPE.[17][18]

Emergency Procedures: Spills and Exposure

Skin or Eye Contact:

  • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5][7][18] Seek immediate medical attention.

  • Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7][18] Seek immediate medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately.[7][17]

Spill Management:

  • Evacuate and Alert : Alert others in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Contain : If safe to do so, prevent the spread of a liquid spill by using absorbent pads. For a solid spill, avoid creating dust.

  • Personal Protection : Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if necessary.

  • Cleanup : For small spills within the fume hood, use absorbent pads for liquids or carefully dampen solids before wiping them up to prevent dust generation.[7] All cleanup materials must be treated as hazardous waste.

  • Reporting : Report all spills to the laboratory supervisor and the Chemical Hygiene Officer.[1]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial to ensure environmental safety and regulatory compliance.

  • Solid Waste : All solid materials contaminated with 3-(3-aminophenyl)-N-methylpropanamide hydrochloride (e.g., gloves, weigh paper, contaminated absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[19]

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[19] Aromatic amine waste should not be disposed of down the drain.[4][19]

  • Container Management : All waste containers must be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.[17][19]

By adhering to this comprehensive guide, researchers can confidently handle 3-(3-aminophenyl)-N-methylpropanamide hydrochloride, ensuring personal safety and maintaining the integrity of the laboratory environment.

References

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-aminophenyl)-N-methylpropanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-aminophenyl)-N-methylpropanamide hydrochloride
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